Product packaging for Isorhapontin(Cat. No.:CAS No. 32727-29-0)

Isorhapontin

Cat. No.: B1599434
CAS No.: 32727-29-0
M. Wt: 420.4 g/mol
InChI Key: KLPUXMNQDCUPNO-DXKBKAGUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Isorhapontin is a stilbenoid and a glycoside.
This compound has been reported in Gnetum montanum, Veratrum taliense, and other organisms with data available.
from spruce (Picea);  structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

32727-29-0

Molecular Formula

C21H24O9

Molecular Weight

420.4 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C21H24O9/c1-28-16-8-11(4-5-15(16)24)2-3-12-6-13(23)9-14(7-12)29-21-20(27)19(26)18(25)17(10-22)30-21/h2-9,17-27H,10H2,1H3/b3-2+/t17-,18-,19+,20-,21-/m1/s1

InChI Key

KLPUXMNQDCUPNO-DXKBKAGUSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/[C@]2([C@H](C([C@H]([C@@H](O2)OC3=CC=CC=C3)O)(O)O)O)CO)O

Canonical SMILES

COC1=C(C=CC(=C1)C=CC2(C(C(C(C(O2)OC3=CC=CC=C3)O)(O)O)O)CO)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Isorhapontin Biosynthesis Pathway in Picea abies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isorhapontin, a stilbenoid glucoside abundant in the bark of Norway spruce (Picea abies), has garnered significant interest for its potential pharmacological applications. Understanding its biosynthesis is crucial for biotechnological production and the development of novel therapeutics. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in Picea abies, detailing the enzymatic steps, the genes involved, and the regulatory mechanisms. The pathway commences with the general phenylpropanoid pathway, leading to the formation of p-coumaroyl-CoA. Two key enzymes, stilbene synthase 1 (PaSTS1) and stilbene synthase 2 (PaSTS2), catalyze the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce the stilbene backbone, resveratrol. Subsequent modifications of resveratrol, including hydroxylation, O-methylation, and glucosylation, lead to the formation of this compound and the related compound astringin. This document summarizes the available quantitative data, provides detailed experimental protocols for key assays, and visualizes the pathway and experimental workflows using Graphviz diagrams.

The this compound Biosynthesis Pathway

The biosynthesis of this compound in Picea abies is a multi-step process that begins with the general phenylpropanoid pathway and proceeds through a series of enzymatic modifications of the stilbene core.

Formation of the Stilbene Backbone: The Role of Stilbene Synthase

The initial and rate-limiting step in stilbene biosynthesis is the formation of resveratrol. This reaction is catalyzed by the enzyme stilbene synthase (STS). In Picea abies, two highly similar stilbene synthase genes, PaSTS1 and PaSTS2, have been identified. These enzymes facilitate the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to yield the trihydroxystilbene, resveratrol.[1][2][3]

Post-Resveratrol Modifications: Hydroxylation, O-methylation, and Glucosylation

Following its synthesis, resveratrol undergoes a series of modifications to yield the major tetrahydroxystilbene glucosides found in spruce, astringin and this compound.[1][2][3] This process involves three key enzymatic steps:

  • Hydroxylation: Resveratrol is hydroxylated at the 3' position to form piceatannol. The specific enzyme responsible for this step in Picea abies has not yet been definitively characterized.

  • O-methylation: Piceatannol is then O-methylated at the 3' position to form isorhapontigenin. While two O-methyltransferases, PaOMT2 and PaOMT3, have been identified in Picea abies and shown to act on various phenolic compounds, their specific activity on piceatannol has not been experimentally confirmed.

  • Glucosylation: Finally, isorhapontigenin is glucosylated to produce this compound. The specific UDP-glucosyltransferase (UGT) that catalyzes this reaction in Picea abies has not been fully characterized, although a UGT active on coniferyl alcohol has been identified in this species.[1]

The biosynthesis of the related compound astringin follows a similar path, with piceatannol being directly glucosylated.

The overall biosynthetic pathway from resveratrol is depicted in the following diagram:

Isorhapontin_Biosynthesis_Pathway Resveratrol Resveratrol Piceatannol Piceatannol Resveratrol->Piceatannol Hydroxylation (3') (Putative Hydroxylase) Isorhapontigenin Isorhapontigenin Piceatannol->Isorhapontigenin O-methylation (3') (Putative O-Methyltransferase) Astringin Astringin Piceatannol->Astringin Glucosylation (Putative UDP-Glucosyltransferase) This compound This compound Isorhapontigenin->this compound Glucosylation (Putative UDP-Glucosyltransferase) Stilbene_Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Start Plant Tissue Collection Freeze Liquid Nitrogen Freezing Start->Freeze Lyophilize Lyophilization Freeze->Lyophilize Grind Grinding to Powder Lyophilize->Grind Weigh Weigh 100 mg Powder Grind->Weigh Add_Solvent Add 80% Methanol Weigh->Add_Solvent Incubate Incubate at 60°C for 2h Add_Solvent->Incubate Centrifuge1 Centrifuge Incubate->Centrifuge1 Collect_Supernatant1 Collect Supernatant Centrifuge1->Collect_Supernatant1 Re_extract Re-extract Pellet Centrifuge1->Re_extract Combine Combine Supernatants Collect_Supernatant1->Combine Centrifuge2 Centrifuge Re_extract->Centrifuge2 Collect_Supernatant2 Collect Supernatant Centrifuge2->Collect_Supernatant2 Collect_Supernatant2->Combine SPE SPE Purification (Optional) Combine->SPE HPLC HPLC-DAD-MSn Analysis SPE->HPLC Quantify Quantification HPLC->Quantify Protein_Expression_Purification cluster_cloning Gene Cloning cluster_expression Heterologous Expression cluster_purification Protein Purification RNA_Isolation RNA Isolation cDNA_Synthesis cDNA Synthesis RNA_Isolation->cDNA_Synthesis PCR_Amplification PCR Amplification of PaSTS cDNA_Synthesis->PCR_Amplification Vector_Ligation Ligation into Expression Vector PCR_Amplification->Vector_Ligation Transformation Transformation into E. coli Vector_Ligation->Transformation Culture_Growth Bacterial Culture Growth Transformation->Culture_Growth Induction IPTG Induction Culture_Growth->Induction Protein_Production Protein Production at Lower Temp. Induction->Protein_Production Cell_Harvest Cell Harvest Protein_Production->Cell_Harvest Cell_Lysis Cell Lysis Cell_Harvest->Cell_Lysis Clarification Lysate Clarification Cell_Lysis->Clarification Affinity_Chromatography Ni-NTA Affinity Chromatography Clarification->Affinity_Chromatography Elution Elution of PaSTS Affinity_Chromatography->Elution Analysis SDS-PAGE Analysis Elution->Analysis Signaling_Pathway Fungal_Elicitor Fungal Elicitor Signal_Transduction Signal Transduction Cascade (Kinases, Transcription Factors) Fungal_Elicitor->Signal_Transduction MeJA Methyl Jasmonate MeJA->Signal_Transduction PaSTS_Expression Increased PaSTS1/PaSTS2 Gene Expression Signal_Transduction->PaSTS_Expression Post_Resveratrol_Enzymes Increased Expression of Hydroxylase, OMT, UGT Genes Signal_Transduction->Post_Resveratrol_Enzymes Isorhapontin_Accumulation This compound Accumulation PaSTS_Expression->Isorhapontin_Accumulation Post_Resveratrol_Enzymes->Isorhapontin_Accumulation

References

Isorhapontin: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isorhapontin, a stilbene glycoside, is a natural compound of significant interest in the fields of pharmacology and phytochemistry. As the 3-O-β-D-glucoside of isorhapontigenin, it belongs to a class of compounds known for their diverse biological activities. This technical guide provides an in-depth overview of the natural sources of this compound, its quantitative distribution in various plant species, detailed experimental protocols for its extraction, isolation, and quantification, and a summary of its known interactions with key signaling pathways.

Natural Sources and Distribution

This compound is primarily found in a select number of plant families, with notable concentrations in the Pinaceae, Gnetaceae, and Polygonaceae families.

  • Picea species (Spruce): this compound is a significant phenolic compound in the bark and roots of the Norway spruce (Picea abies)[1]. It is one of the predominant stilbene glycosides, alongside astringin and piceid, found in this species[1][2]. The concentration is particularly high in the inner bark[3].

  • Gnetum species: Several species within the Gnetum genus are rich sources of this compound and its aglycone, isorhapontigenin. Gnetum parvifolium is a notable example[3][4][5]. The Gnetaceae family is predominantly located in the tropical regions of Asia, Africa, and South America[3].

  • Rheum species (Rhubarb): Various species of rhubarb are well-documented sources of this compound, often referred to as rhaponticin in this context. It is mainly found in the roots and rhizomes of plants such as Rheum rhaponticum[6][7][8].

Quantitative Distribution of this compound

The concentration of this compound can vary significantly depending on the plant species, the specific part of the plant, and the extraction method used. The following table summarizes the quantitative data available from the literature.

Plant SpeciesPlant PartConcentration (mg/g of dry weight)Reference
Picea abiesStump (average)0.7[3]
Picea abiesCrushed Stump2.0[3]
Picea abiesInner Barkup to 24.0[3]
Picea abiesBark Extract0.11 (mg/g of extract)[1]
Rheum spp.Root/Rhizomeup to 55.0[7]
Gnetum parvifoliumStem/LianasData not available in cited literature

Biosynthesis of this compound

In plants such as Norway spruce, the biosynthesis of this compound begins with the general phenylpropanoid pathway, leading to the formation of p-coumaroyl-CoA. This precursor undergoes condensation with three molecules of malonyl-CoA, catalyzed by stilbene synthase (STS), to produce the stilbene backbone, resveratrol. Resveratrol then undergoes a series of modifications—hydroxylation, O-methylation, and O-glucosylation—to yield this compound.

Biosynthesis_of_this compound PEP Phosphoenolpyruvate Shikimate_Pathway Shikimate Pathway PEP->Shikimate_Pathway E4P Erythrose 4-Phosphate E4P->Shikimate_Pathway Phenylalanine L-Phenylalanine Shikimate_Pathway->Phenylalanine PAL Phenylalanine Ammonia-Lyase (PAL) Phenylalanine->PAL Cinnamic_Acid Cinnamic Acid PAL->Cinnamic_Acid C4H Cinnamate-4- Hydroxylase (C4H) Cinnamic_Acid->C4H p_Coumaric_Acid p-Coumaric Acid C4H->p_Coumaric_Acid 4CL 4-Coumarate: CoA Ligase (4CL) p_Coumaric_Acid->4CL p_Coumaroyl_CoA p-Coumaroyl-CoA 4CL->p_Coumaroyl_CoA STS Stilbene Synthase (STS) p_Coumaroyl_CoA->STS Malonyl_CoA 3x Malonyl-CoA Malonyl_CoA->STS Resveratrol Resveratrol STS->Resveratrol Modification_Enzymes Hydroxylation, O-methylation, O-glucosylation Resveratrol->Modification_Enzymes This compound This compound Modification_Enzymes->this compound

Biosynthesis pathway of this compound.

Experimental Protocols

Extraction and Isolation of this compound from Picea abies Bark

This protocol describes a general procedure for the extraction and isolation of this compound, which can be adapted based on available equipment and desired purity.

1. Materials and Equipment:

  • Dried and powdered Picea abies bark

  • Solvents: Ethanol, water, methanol, n-hexane

  • Pressurized Liquid Extraction (PLE) system (or Soxhlet/ultrasonic bath)

  • Rotary evaporator

  • Column chromatography setup (Sephadex LH-20)

  • Thin-Layer Chromatography (TLC) plates and developing chamber

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) system (optional)

2. Extraction Procedure (Pressurized Liquid Extraction):

  • Load approximately 30 g of powdered spruce bark into the extraction cell of the PLE system.

  • Perform the extraction using 70% ethanol as the solvent.

  • Set the extraction parameters: temperature at 180°C and pressure at 50 bar.

  • The static extraction time is typically 15-20 minutes, followed by a flush with fresh solvent.

  • Collect the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude extract.

3. Isolation Procedure (Column Chromatography):

  • Dissolve the crude extract in a minimal amount of methanol.

  • Pre-treat the extract by liquid-liquid partitioning against n-hexane to remove non-polar compounds like fats and waxes.

  • Pack a Sephadex LH-20 column with methanol as the mobile phase.

  • Load the polar fraction of the extract onto the column.

  • Elute the column with methanol.

  • Collect fractions and monitor the separation using TLC, visualizing with UV light.

  • Combine fractions containing the compound of interest (this compound).

  • For higher purity, the enriched fraction can be further purified using preparative HPLC.

Experimental_Workflow Start Dried & Powdered Picea abies Bark Extraction Pressurized Liquid Extraction (70% Ethanol, 180°C) Start->Extraction Concentration Concentration (Rotary Evaporator) Extraction->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Purification Column Chromatography (Sephadex LH-20, Methanol) Crude_Extract->Purification Fraction_Collection Fraction Collection & TLC Analysis Purification->Fraction_Collection Isorhapontin_Fraction This compound-Enriched Fraction Fraction_Collection->Isorhapontin_Fraction Quantification Quantification (HPLC-UV/DAD) Isorhapontin_Fraction->Quantification Structure_Elucidation Structure Elucidation (NMR, MS) Isorhapontin_Fraction->Structure_Elucidation Final_Product Pure this compound Quantification->Final_Product Structure_Elucidation->Final_Product

Workflow for this compound extraction and analysis.
Quantification of this compound by HPLC-UV

1. Instrumentation and Conditions:

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and UV or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically used.

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile or Methanol.

  • Gradient Program: A typical gradient might be: 0-5 min, 10% B; 5-25 min, 10-50% B; 25-30 min, 50-10% B; 30-35 min, 10% B. This should be optimized for the specific column and sample matrix.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Approximately 320 nm.

  • Injection Volume: 10-20 µL.

2. Sample and Standard Preparation:

  • Prepare a stock solution of pure this compound standard in methanol (e.g., 1 mg/mL).

  • Create a series of calibration standards by diluting the stock solution to concentrations ranging from, for example, 1 to 100 µg/mL.

  • Prepare the plant extract sample by dissolving a known weight of the dried extract in methanol, filtering it through a 0.45 µm syringe filter, and diluting if necessary to fall within the calibration range.

3. Analysis and Calculation:

  • Inject the calibration standards to generate a calibration curve of peak area versus concentration.

  • Inject the sample extract.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantify the amount of this compound in the sample using the calibration curve.

Signaling Pathways Modulated by this compound and Isorhapontigenin

The biological activities of this compound are largely attributed to its aglycone, isorhapontigenin, which is formed after oral administration and metabolism. Isorhapontigenin has been shown to modulate several key signaling pathways, particularly those involved in inflammation and cancer.

  • Anti-inflammatory Pathways: Isorhapontigenin exhibits potent anti-inflammatory effects by:

    • Inhibiting the NF-κB Pathway: It prevents the degradation of IκB-α, thereby blocking the translocation of the NF-κB p65 subunit to the nucleus and reducing the expression of pro-inflammatory cytokines like IL-6 and IL-8[7][9].

    • Suppressing the PI3K/Akt Pathway: This pathway, often insensitive to corticosteroids, is a target of isorhapontigenin, contributing to its anti-inflammatory action[9].

    • Modulating MAPK Pathways: It can suppress the activation of mitogen-activated protein kinases (MAPKs), which are crucial in the inflammatory response[10].

    • Activating the Nrf2 Pathway: Isorhapontigenin can upregulate the expression of Nrf2 and Heme Oxygenase-1 (HO-1), leading to an antioxidant and anti-inflammatory response[11].

  • Anti-cancer Pathways: Isorhapontigenin has demonstrated anti-tumor effects through various mechanisms, including:

    • Modulation of Cell Cycle and Proliferation: It can induce cell cycle arrest and inhibit cancer cell proliferation by targeting pathways such as MAPK/PI3K and downregulating proteins like Cyclin D1[1][6].

    • Targeting EGFR Signaling: In some cancers, it has been shown to inhibit the Epidermal Growth Factor Receptor (EGFR) and its downstream signaling axes, including EGFR-PI3K-Akt and EGFR-Erk1/2[6].

    • Inhibition of STAT1: It can regulate the STAT1 signaling pathway, which is involved in cell growth and apoptosis[1].

Anti_Inflammatory_Signaling cluster_nucleus Nucleus TLR4 TLR4 PI3K PI3K TLR4->PI3K Isorhapontigenin Isorhapontigenin Isorhapontigenin->PI3K IKK IKK Isorhapontigenin->IKK Keap1 Keap1 Isorhapontigenin->Keap1 Dissociation Akt Akt PI3K->Akt Akt->IKK IkB IκB IKK->IkB P NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Nrf2 Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Inflammatory_Genes Pro-inflammatory Gene Expression (IL-6, IL-8, TNF-α) NFkB_nuc->Inflammatory_Genes Antioxidant_Genes Antioxidant Gene Expression (HO-1) Nrf2_nuc->Antioxidant_Genes

Anti-inflammatory signaling of Isorhapontigenin.

Conclusion

This compound is a promising natural stilbenoid with a well-defined distribution in several plant families, making it an accessible target for natural product research. The methodologies for its extraction, isolation, and quantification are well-established, relying on standard phytochemical techniques. The growing body of evidence on the molecular mechanisms of its aglycone, isorhapontigenin, particularly its influence on key inflammatory and cancer-related signaling pathways, underscores its potential for the development of novel therapeutic agents. This guide provides a foundational resource for researchers and professionals seeking to explore the scientific and medicinal value of this compound.

References

A Comprehensive Technical Guide to the Pharmacological Properties of Isorhapontin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isorhapontin is a naturally occurring stilbenoid glycoside found in various plant species, including Gnetum montanum and certain spruce species (Picea sp.). As the glucoside of isorhapontigenin, it is a structural analog of resveratrol, a well-studied polyphenol known for its diverse biological activities. Emerging research has highlighted this compound and its aglycone, isorhapontigenin, as promising compounds with a wide spectrum of pharmacological effects, including anti-inflammatory, antioxidant, anti-cancer, and neuroprotective properties.

This technical guide provides an in-depth overview of the core pharmacological properties of this compound, with a focus on the bioactive form, isorhapontigenin, into which this compound is metabolized. The document synthesizes current scientific findings, presenting quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways to support further research and drug development efforts.

Pharmacokinetics and Metabolism

While this compound is the compound found in nature, its biological activities are largely attributed to its aglycone, isorhapontigenin. Following oral administration, glycosides like this compound are typically hydrolyzed by intestinal enzymes or gut microbiota, releasing the aglycone, which is then absorbed into systemic circulation.

Pre-clinical pharmacokinetic studies in Sprague-Dawley rats have demonstrated that isorhapontigenin exhibits favorable pharmacokinetic profiles, superior to that of resveratrol. Following oral administration, isorhapontigenin is rapidly absorbed and demonstrates a longer residence time in the systemic circulation.[1][2] Notably, its oral bioavailability is approximately 50% higher than resveratrol, with dose-normalized maximal plasma concentrations (Cmax/Dose) and plasma exposures (AUC/Dose) being two to three folds greater.[1][2][3] Repeated daily dosing for one week did not significantly alter its major oral pharmacokinetic parameters.[1][2]

Table 1: Pharmacokinetic Parameters of Isorhapontigenin in Sprague-Dawley Rats

ParameterIntravenous Administration (90 µmol/kg)Oral Administration (100 µmol/kg)Oral Administration (200 µmol/kg)
Cmax (µM) -1.8 ± 0.54.3 ± 1.1
AUC (µM·h) 1.9 ± 0.24.5 ± 0.912.3 ± 1.5
Clearance (CL; L·h⁻¹·kg⁻¹) 1.8 ± 0.2--
Mean Residence Time (MRT; h) 0.8 ± 0.14.2 ± 0.64.9 ± 0.3
Oral Bioavailability (F; %) -21 ± 429 ± 4
Data compiled from Dai et al., 2018.[1][2]

Anti-Inflammatory Properties

Isorhapontigenin has demonstrated potent anti-inflammatory effects in various in vitro models, often superior to resveratrol.[3] Its mechanisms primarily involve the suppression of key pro-inflammatory signaling pathways.

Mechanism of Action

Isorhapontigenin exerts its anti-inflammatory effects by inhibiting the activation of nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), two critical transcription factors that regulate the expression of inflammatory mediators.[3] Furthermore, it modulates the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is implicated in inflammatory responses that are often insensitive to corticosteroids.[3] Studies have also shown its ability to suppress the phosphorylation of mitogen-activated protein kinases (MAPKs), including JNK, ERK1/2, and p38.

In lipopolysaccharide (LPS)-stimulated macrophages, isorhapontigenin inhibits the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB, thereby preventing the nuclear translocation of NF-κB. This leads to a downstream reduction in the expression of pro-inflammatory cytokines and enzymes such as interleukin-6 (IL-6), interleukin-8 (CXCL8), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK TLR4->IKK LPS IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB IκBα->NFκB Inhibits NFκB_n NF-κB NFκB->NFκB_n Translocation PI3K PI3K Akt Akt PI3K->Akt Akt->IKK MAPK MAPKs (JNK, ERK, p38) Isorhapontigenin Isorhapontigenin Isorhapontigenin->IKK Isorhapontigenin->PI3K Isorhapontigenin->MAPK Genes Pro-inflammatory Genes (IL-6, CXCL8, COX-2, iNOS) NFκB_n->Genes Transcription

Figure 1: Anti-inflammatory signaling pathway of Isorhapontigenin.

Quantitative Data

Table 2: Anti-Inflammatory Activity of Isorhapontigenin

AssayCell TypeStimulantMeasured EndpointIC₅₀ (µM)Reference
Cytokine ReleaseHuman Airway Epithelial CellsIL-1βIL-6 Release~15-20Yeo et al., 2017[3]
Cytokine ReleaseHuman Airway Epithelial CellsIL-1βCXCL8 Release~15-20Yeo et al., 2017[3]
Platelet AggregationHuman PlateletsADPAggregation1.85Ravishankar et al., 2019

Antioxidant Properties

Isorhapontigenin exhibits potent antioxidant activity, reported to be even more effective than the classical antioxidant vitamin E.[4] Its antioxidant effects are mediated through both direct free radical scavenging and modulation of endogenous antioxidant defense systems.

Mechanism of Action

Isorhapontigenin directly scavenges reactive oxygen species (ROS), thereby preventing oxidative damage to cellular components such as lipids and DNA.[4] In vitro studies have shown its ability to inhibit lipid peroxidation in rat liver microsomes, brain mitochondria, and synaptosomes.[4] It achieves this by preventing the formation of malondialdehyde (MDA), a key marker of lipid peroxidation, and preserving the levels of reduced glutathione (GSH), a critical intracellular antioxidant.[4]

Furthermore, isorhapontigenin upregulates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that controls the expression of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1). By promoting the nuclear translocation of Nrf2, isorhapontigenin enhances the cell's intrinsic antioxidant capacity.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS ROS (Reactive Oxygen Species) Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Sequesters Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Isorhapontigenin Isorhapontigenin Isorhapontigenin->ROS Scavenges Isorhapontigenin->Keap1 Inhibits ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds Genes Antioxidant Genes (e.g., HO-1) ARE->Genes Transcription

Figure 2: Antioxidant signaling pathway of Isorhapontigenin.

Quantitative Data

Studies have shown that isorhapontigenin at concentrations of 10⁻⁵ to 10⁻⁶ mol/L significantly inhibits MDA formation and prevents the decrease of GSH in various in vitro models, with a potency comparable to or greater than vitamin E at 10⁻⁴ mol/L.[4]

Anti-Cancer Properties

Isorhapontigenin has emerged as a promising anti-cancer agent, demonstrating inhibitory effects on cell proliferation, survival, migration, and invasion in various cancer cell lines, including bladder, breast, and prostate cancer.

Mechanism of Action

The anti-cancer activity of isorhapontigenin is multi-faceted, involving the modulation of several critical signaling pathways that govern cancer cell behavior.

  • PI3K/Akt/mTOR Pathway Inhibition: A key mechanism is the suppression of the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer and plays a central role in cell growth, proliferation, and survival. Isorhapontigenin inhibits the phosphorylation of Akt and downstream effectors of mTOR, leading to cell cycle arrest and inhibition of protein synthesis.

  • MAPK Pathway Modulation: Isorhapontigenin also inhibits the phosphorylation of kinases in the MAPK pathway, such as p38 and ERK, which are linked to cell proliferation and survival.[5]

  • Induction of Apoptosis: The compound induces programmed cell death (apoptosis) by downregulating anti-apoptotic proteins and upregulating pro-apoptotic proteins.

  • Inhibition of Cell Migration and Invasion: Isorhapontigenin has been shown to inhibit the migration and invasion of cancer cells, key processes in metastasis.[5]

G cluster_pathways Signaling Pathways cluster_effects Cellular Effects Isorhapontigenin Isorhapontigenin PI3K PI3K Isorhapontigenin->PI3K MAPK MAPK (ERK, p38) Isorhapontigenin->MAPK Apoptosis Apoptosis Isorhapontigenin->Apoptosis Induces Migration Migration/Invasion Isorhapontigenin->Migration Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival MAPK->Proliferation

Figure 3: Anti-cancer mechanisms of Isorhapontigenin.

Quantitative Data

Table 3: In Vitro Anti-Cancer Activity of Isorhapontigenin

Cell LineCancer TypeAssayIC₅₀ (µM)Reference
T24TBladder CancerCell Viability55.2 ± 2.3Luo et al., 2020
MCF7Breast CancerCell Viability (MTT)34.16Dai et al., 2019[5]

Neuroprotective Properties

Isorhapontigenin has shown significant neuroprotective effects in pre-clinical models of cerebral ischemia/reperfusion (I/R) injury, a condition that occurs when blood supply is restored to the brain after a stroke.

Mechanism of Action

The neuroprotective mechanisms of isorhapontigenin are closely linked to its antioxidant and anti-apoptotic properties.

  • Activation of PKCε/Nrf2/HO-1 Pathway: In models of cerebral I/R, isorhapontigenin has been found to activate the Protein Kinase C epsilon (PKCε)/Nrf2/HO-1 signaling pathway.[6] This enhances the brain's antioxidant defenses, reducing oxidative stress-induced neuronal damage.

  • Modulation of PI3K/Akt Pathway: Isorhapontigenin also activates the pro-survival PI3K/Akt signaling pathway.[3] This activation leads to the inhibition of apoptosis by decreasing the expression of pro-apoptotic proteins like Bax and caspase-3, and increasing the expression of the anti-apoptotic protein Bcl-2.[7]

  • Reduction of Oxidative Stress: The compound significantly reduces the levels of ROS, 4-Hydroxynonenal (4-HNE), and 8-hydroxy-2'deoxyguanosine (8-OHdG), all markers of oxidative damage in brain tissue following I/R injury.[6]

G cluster_pathways Pro-Survival Signaling cluster_effects Cellular Outcomes Isorhapontigenin Isorhapontigenin PKCε PKCε Isorhapontigenin->PKCε Activates PI3K PI3K Isorhapontigenin->PI3K Activates Nrf2 Nrf2 PKCε->Nrf2 HO1 HO-1 Nrf2->HO1 OxidativeStress Oxidative Stress HO1->OxidativeStress Akt Akt PI3K->Akt Bcl2 Bcl-2 Akt->Bcl2 Apoptosis Neuronal Apoptosis Bcl2->Apoptosis Neuroprotection Neuroprotection

Figure 4: Neuroprotective signaling pathways of Isorhapontigenin.

In Vivo Efficacy

In a rat model of middle cerebral artery occlusion/reperfusion (MCAO/R), intraperitoneal injection of isorhapontigenin immediately after ischemia led to a dose-dependent reduction in infarct volume, brain water content, and neurological deficit scores.[7]

Experimental Protocols

This section provides an overview of the methodologies used in the key studies cited. For full, detailed protocols, please refer to the original publications.

Cell Viability (MTT) Assay
  • Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in viable cells. The amount of formazan produced is proportional to the number of living cells.

  • General Protocol:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with various concentrations of isorhapontigenin or vehicle control for a specified period (e.g., 24, 48 hours).

    • MTT solution (typically 0.5 mg/mL final concentration) is added to each well and incubated for 2-4 hours at 37°C.

    • The culture medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to dissolve the formazan crystals.

    • The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

    • Cell viability is expressed as a percentage of the vehicle-treated control. The IC₅₀ value is calculated from the dose-response curve.

Western Blot Analysis for Signaling Proteins
  • Principle: This technique is used to detect and quantify specific proteins in a complex mixture, such as a cell lysate. It is commonly used to assess the phosphorylation status of signaling proteins (e.g., Akt, NF-κB).

  • General Protocol:

    • Protein Extraction: Cells are treated as required, then lysed in a buffer containing protease and phosphatase inhibitors to preserve the proteins and their phosphorylation state.

    • Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).

    • SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-phospho-Akt, anti-NF-κB p65).

    • Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

    • Detection: A chemiluminescent substrate is added to the membrane, and the light emitted is captured by an imaging system. The intensity of the bands corresponds to the amount of the target protein.

G cluster_protocol Western Blot Workflow A 1. Protein Extraction (Lysis Buffer) B 2. Protein Quantification (BCA Assay) A->B C 3. SDS-PAGE (Separation by Size) B->C D 4. Protein Transfer (to Membrane) C->D E 5. Blocking (BSA or Milk) D->E F 6. Primary Antibody (e.g., anti-p-Akt) E->F G 7. Secondary Antibody (HRP-conjugated) F->G H 8. Detection (Chemiluminescence) G->H

Figure 5: General experimental workflow for Western Blot analysis.

In Vivo Cerebral Ischemia/Reperfusion Model (MCAO/R)
  • Principle: This surgical model in rodents is widely used to mimic the effects of ischemic stroke in humans. It involves temporarily blocking a major cerebral artery to induce ischemia, followed by its release to allow reperfusion.

  • General Protocol (as per Sun & Cui, 2020 and Zheng et al., 2021):

    • Anesthesia: Male Sprague-Dawley or Wistar rats are anesthetized (e.g., with chloral hydrate or isoflurane).

    • Occlusion: The middle cerebral artery (MCA) is occluded. A common method is the intraluminal filament technique, where a nylon monofilament is inserted via the external carotid artery and advanced to block the origin of the MCA.

    • Ischemia Period: The occlusion is maintained for a specific duration (e.g., 2 hours).

    • Reperfusion: The filament is withdrawn to allow blood flow to be restored to the ischemic territory.

    • Treatment: Isorhapontigenin or vehicle is administered at a specified time relative to the ischemic event (e.g., intraperitoneally immediately after ischemia).

    • Outcome Assessment: After a reperfusion period (e.g., 24 hours), neurological deficits are scored, and brain tissue is harvested to measure infarct volume (using TTC staining), edema, and molecular markers of injury and inflammation.

Conclusion

This compound, primarily through its active metabolite isorhapontigenin, presents a compelling profile as a multi-target therapeutic agent. Its superior oral bioavailability compared to resveratrol, combined with potent anti-inflammatory, antioxidant, anti-cancer, and neuroprotective activities, makes it a strong candidate for further drug development. The mechanisms of action, involving the modulation of key signaling pathways such as NF-κB, PI3K/Akt/mTOR, and Nrf2, are well-documented in pre-clinical models. The quantitative data and established experimental protocols summarized in this guide provide a solid foundation for researchers and drug development professionals to design future studies aimed at translating the therapeutic potential of this promising natural compound into clinical applications.

References

Isorhapontin's In Vitro Mechanisms of Action: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isorhapontin is a stilbenoid glycoside found in various plant species. Upon ingestion and cellular uptake, it is often metabolized to its aglycone form, isorhapontigenin, which is largely responsible for its biological activities. This technical guide provides a comprehensive overview of the in vitro mechanisms of action of this compound and its active metabolite, isorhapontigenin, with a focus on its anti-inflammatory, antioxidant, anticancer, and neuroprotective effects. The information presented herein is intended to support further research and drug development efforts.

Core Mechanisms of Action

In vitro studies have revealed that isorhapontigenin exerts its pharmacological effects through the modulation of several key signaling pathways. These include the inhibition of pro-inflammatory pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPK), the modulation of cell survival and proliferation through the Phosphoinositide 3-kinase (PI3K)/Akt pathway, and the activation of the antioxidant response via Nuclear factor erythroid 2-related factor 2 (Nrf2).

Anti-Inflammatory Effects

Isorhapontigenin has demonstrated potent anti-inflammatory properties in various in vitro models. A primary mechanism is the inhibition of the NF-κB signaling pathway. In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, isorhapontigenin has been shown to inhibit the phosphorylation and subsequent degradation of IκB, the inhibitory protein of NF-κB. This prevents the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[1] Additionally, isorhapontigenin has been observed to suppress the activation of the PI3K/Akt pathway, which is often dysregulated in inflammatory conditions.[2][3]

Antioxidant Activity

The antioxidant effects of isorhapontigenin are largely attributed to its ability to activate the Nrf2 signaling pathway.[4][5][6] Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Isorhapontigenin can induce the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus.[5][6] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to the upregulation of protective enzymes like Heme Oxygenase-1 (HO-1).[5][6] Furthermore, isorhapontigenin has been shown to directly scavenge reactive oxygen species (ROS).[7][8]

Anticancer Activity

Isorhapontigenin exhibits anticancer properties in vitro by inducing cell cycle arrest and apoptosis, and by inhibiting cancer cell migration.[4] These effects are mediated through the modulation of multiple signaling pathways, including the EGFR-PI3K-Akt and NF-κB pathways.[4] By inhibiting these pathways, isorhapontigenin can suppress the proliferation of cancer cells.

Neuroprotective Effects

In vitro models of neurotoxicity have demonstrated the neuroprotective potential of isorhapontigenin. It can protect neuronal cells from oxidative stress-induced damage by activating the Nrf2/HO-1 pathway.[5][6] In models of cerebral ischemia/reperfusion injury, isorhapontigenin has been shown to reduce neuronal cell death and decrease the production of ROS.[5][6]

Quantitative Data Summary

The following tables summarize the quantitative data from various in vitro studies on isorhapontigenin.

Activity Assay Cell Line/System Parameter Value Reference
Anti-plateletADP-induced platelet aggregationHuman plateletsIC501.85 µM[9][10]
Anti-inflammatoryIL-6 and CXCL8 releasePrimary human airway epithelial cellsIC50At least twofold lower than resveratrol[3]
AntioxidantMalondialdehyde (MDA) formation inhibitionRat liver microsomes, brain mitochondria, and synaptosomesEffective Concentration10⁻⁶ to 10⁻⁵ mol/L (similar to 10⁻⁴ mol/L Vitamin E)[7]
Anti-virulenceα-hemolysin expression in S. aureusStaphylococcus aureus NewmanSignificant Inhibition Concentration50 µM[2]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cells (e.g., SH-SY5Y neuroblastoma cells) in a 96-well plate at a density of 1 x 10⁴ cells/well and culture for 24 hours.

  • Treatment: Treat the cells with various concentrations of isorhapontigenin for the desired duration (e.g., 24-48 hours). Include a vehicle control group.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control group.

Western Blot Analysis for Protein Expression
  • Cell Lysis: After treatment with isorhapontigenin, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Nrf2, HO-1, p-Akt, Akt, p-p65, p65) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

NF-κB p65 Nuclear Translocation Assay (Immunofluorescence)
  • Cell Culture and Treatment: Grow cells on glass coverslips and treat with isorhapontigenin followed by stimulation with an inflammatory agent (e.g., LPS).

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • Blocking: Block with 1% BSA in PBS to prevent non-specific antibody binding.

  • Primary Antibody Staining: Incubate with a primary antibody against the NF-κB p65 subunit.

  • Secondary Antibody Staining: Wash and incubate with a fluorescently labeled secondary antibody.

  • Nuclear Staining: Counterstain the nuclei with DAPI.

  • Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

  • Analysis: Assess the localization of the p65 subunit (cytoplasmic vs. nuclear) in the treated and control cells.

Nrf2/ARE Luciferase Reporter Assay
  • Cell Transfection: Co-transfect cells with a luciferase reporter plasmid containing the Antioxidant Response Element (ARE) and a Renilla luciferase control plasmid for normalization.

  • Treatment: Treat the transfected cells with isorhapontigenin or a vehicle control.

  • Cell Lysis: Lyse the cells using a passive lysis buffer.

  • Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the fold induction of ARE activity.

Visualizations of Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound/isorhapontigenin.

NF_kB_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates Isorhapontigenin Isorhapontigenin Isorhapontigenin->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) DNA->Cytokines Transcription

Caption: Isorhapontigenin inhibits the NF-κB pathway.

Nrf2_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds and Promotes Degradation Degradation Proteasomal Degradation Nrf2->Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocates Isorhapontigenin Isorhapontigenin Isorhapontigenin->Keap1 Inhibits ARE ARE Nrf2_nuc->ARE Binds Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1) ARE->Antioxidant_Enzymes Transcription

Caption: Isorhapontigenin activates the Nrf2 pathway.

PI3K_Akt_Modulation cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Activates PI3K PI3K Receptor->PI3K Recruits and Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Recruits and Activates Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream Activates Isorhapontigenin Isorhapontigenin Isorhapontigenin->PI3K Inhibits

Caption: Isorhapontigenin modulates the PI3K/Akt pathway.

Experimental_Workflow cluster_in_vitro In Vitro Experiment cluster_assays Assays cluster_analysis Data Analysis CellCulture Cell Culture (e.g., Macrophages, Neurons) Treatment Treatment with Isorhapontigenin CellCulture->Treatment Stimulation Stimulation (e.g., LPS, Oxidative Stress) Treatment->Stimulation DataCollection Data Collection Stimulation->DataCollection Viability Cell Viability (MTT Assay) DataCollection->Viability Protein Protein Expression (Western Blot) DataCollection->Protein Translocation Protein Translocation (Immunofluorescence) DataCollection->Translocation Gene Gene Expression (Reporter Assay) DataCollection->Gene Quantification Quantification and Statistical Analysis Viability->Quantification Protein->Quantification Translocation->Quantification Gene->Quantification Interpretation Interpretation of Results Quantification->Interpretation

Caption: General workflow for in vitro experiments.

Conclusion

The in vitro evidence strongly suggests that this compound, primarily through its aglycone isorhapontigenin, is a multi-target compound with significant therapeutic potential. Its ability to modulate key signaling pathways involved in inflammation, oxidative stress, cancer, and neurodegeneration provides a solid foundation for its further development as a novel therapeutic agent. The data and protocols presented in this guide are intended to facilitate future research in this promising area.

References

A Comprehensive Technical Guide to the Biological Activity Screening of Isorhapontin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isorhapontin, a stilbenoid compound, has garnered significant interest in the scientific community for its diverse pharmacological activities. As an analog of resveratrol, it presents a promising avenue for the development of novel therapeutics. This technical guide provides an in-depth overview of the biological activity screening of this compound, focusing on its antioxidant, anti-inflammatory, anti-cancer, and neuroprotective properties. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of key signaling pathways and workflows.

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activities of this compound, providing a comparative overview of its efficacy.

Table 1: Antioxidant Activity of this compound

AssayTest SystemIC50 (µM)Reference
DPPH Radical ScavengingCell-free-[Data not available in search results]
ABTS Radical ScavengingCell-free-[Data not available in search results]

Note: While the antioxidant properties of this compound are widely reported, specific IC50 values from DPPH and ABTS assays were not explicitly found in the provided search results. Researchers are encouraged to perform these standard assays to quantify its radical scavenging activity.

Table 2: Anti-inflammatory Activity of this compound

AssayCell LineIC50 (µM)Reference
ADP-induced Platelet AggregationHuman Platelets1.85[1]
IL-6 Release InhibitionHuman Airway Epithelial Cells>2-fold lower than resveratrol[2]
CXCL8 Release InhibitionHuman Airway Epithelial Cells>2-fold lower than resveratrol[2]
Nitric Oxide (NO) Production InhibitionRAW 264.7 Macrophages-[3]

Note: Isorhapontigenin has been shown to significantly inhibit nitric oxide production in LPS-stimulated RAW 264.7 cells in a dose-dependent manner, though a specific IC50 value was not provided in the search results.[3]

Table 3: Anti-cancer Activity of this compound

Cell LineCancer TypeIC50 (µM)Reference
MCF-7Breast Cancer~34.16[1]
HeLaCervical Cancer100.03 (24h), 54.79 (72h) (for Isorhamnetin)[3]
A549Non-Small Cell Lung Cancer-[4][5]

Note: Isorhapontigenin has been shown to inhibit the proliferation of A549 cells, but a specific IC50 value was not available in the search results.[4][5] The IC50 for HeLa cells is for the related compound Isorhamnetin.

Table 4: Neuroprotective Activity of this compound

AssayCell LineEffectReference
Oxygen-Glucose Deprivation/Reperfusion (OGD/R)SH-SY5YDose-dependent increase in cell viability[6]
H2O2-induced Oxidative DamagePC12-[7][8][9]

Note: Isorhapontigenin treatment has been shown to protect differentiated SH-SY5Y cells from OGD/R-induced damage in a dose-dependent manner.[6] While the neuroprotective effects on PC12 cells are documented, specific quantitative data on the percentage increase in cell viability were not detailed in the search results.

Experimental Protocols

This section details the methodologies for key experiments used in the biological activity screening of this compound.

Antioxidant Activity Assays

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and protected from light.

  • Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol or ethanol) to prepare a stock solution. From the stock, prepare a series of dilutions (e.g., 1 to 100 µg/mL).

  • Reaction Mixture: In a 96-well plate or test tubes, add a fixed volume of the DPPH solution (e.g., 100 µL) to an equal volume of each this compound dilution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[2][10]

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer. A blank containing the solvent and DPPH solution is also measured.[2][10]

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value, the concentration of this compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration.

Anti-inflammatory Activity Assays

Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells. The amount of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture medium using the Griess reagent.

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics. Seed the cells in a 96-well plate at a density of approximately 1.5 x 10^5 cells/mL and incubate for 24 hours.[11]

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 10-20 µM) for 1-2 hours.[3]

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.[11][12]

  • Griess Assay:

    • Collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).[13]

    • Incubate the mixture at room temperature for 10-15 minutes in the dark.[13]

    • Measure the absorbance at 540 nm.

  • Calculation: The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Anti-cancer Activity Assays

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 10-40 µM for MCF-7 cells) for a specified period (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[14]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.[7][16]

  • Calculation: Cell viability is expressed as a percentage of the untreated control. The IC50 value, the concentration of this compound that inhibits cell growth by 50%, is then calculated.

Neuroprotective Activity Assays

Principle: This assay evaluates the ability of this compound to protect neuronal cells (e.g., PC12 or SH-SY5Y) from damage induced by oxidative stress (e.g., using H2O2 or oxygen-glucose deprivation/reperfusion). Cell viability is typically assessed using the MTT assay.

Protocol:

  • Cell Culture and Differentiation: Culture neuronal cells such as PC12 or SH-SY5Y. For some applications, differentiation into a more neuron-like phenotype may be induced (e.g., with Nerve Growth Factor for PC12 cells).

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for a designated time (e.g., 24 hours).

  • Induction of Oxidative Stress:

    • H2O2 Treatment: Expose the cells to a cytotoxic concentration of hydrogen peroxide (e.g., 200 µM H2O2 for 4 hours).[7]

    • Oxygen-Glucose Deprivation/Reperfusion (OGD/R): Subject the cells to a period of glucose and oxygen deprivation followed by a period of reperfusion to mimic ischemic conditions.[6]

  • Cell Viability Assessment: Perform the MTT assay as described in the anti-cancer activity section to determine the percentage of viable cells.

  • Calculation: The neuroprotective effect is quantified as the percentage increase in cell viability in this compound-treated cells compared to the cells subjected to oxidative stress alone.

Signaling Pathways and Experimental Workflows

The biological activities of this compound are mediated through its interaction with various cellular signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these pathways and typical experimental workflows.

Signaling Pathways

anti_inflammatory_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates p65 p65 IkB->p65 p50 p50 IkB->p50 p65_nuc p65 p65->p65_nuc Translocation p50_nuc p50 p50->p50_nuc Translocation Isorhapontin_cyto This compound Isorhapontin_cyto->IKK Inhibits Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) p65_nuc->Gene_Expression p50_nuc->Gene_Expression pi3k_akt_pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates GSK3b GSK-3β Akt->GSK3b Inhibits Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth GSK3b->Apoptosis nrf2_pathway This compound This compound PKCe PKCε This compound->PKCe Activates Nrf2 Nrf2 PKCe->Nrf2 Phosphorylates Keap1 Keap1 Keap1->Nrf2 Inhibits Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Gene_Expression Antioxidant Gene Expression (HO-1) ARE->Gene_Expression antioxidant_workflow start Start prep_reagents Prepare DPPH Solution & This compound Dilutions start->prep_reagents mix Mix DPPH and this compound prep_reagents->mix incubate Incubate in Dark (30 min) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition & IC50 measure->calculate end End calculate->end anticancer_workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells treat_cells Treat with this compound (24-72 hours) seed_cells->treat_cells add_mtt Add MTT Reagent (3-4 hours) treat_cells->add_mtt solubilize Solubilize Formazan Crystals (e.g., DMSO) add_mtt->solubilize measure Measure Absorbance at 570 nm solubilize->measure calculate Calculate Cell Viability & IC50 measure->calculate end End calculate->end

References

Isorhapontin: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Review of the Stilbenoid Glycoside: From Phytochemistry to Preclinical Insights

Introduction

Isorhapontin is a naturally occurring stilbenoid glycoside, a class of polyphenolic compounds known for their diverse biological activities. It is the 3-O-β-D-glucoside of isorhapontigenin.[1] Structurally, stilbenoids are characterized by a 1,2-diphenylethylene backbone. The addition of a glucose moiety to the isorhapontigenin structure enhances its water solubility.[2] this compound is of significant interest to the scientific community due to its potential therapeutic applications, which are largely attributed to the bioactivity of its aglycone, isorhapontigenin, upon metabolism. This technical guide provides a comprehensive overview of this compound, focusing on its chemical properties, natural sources, biosynthesis, and preclinical data, with a particular emphasis on its aglycone's anti-inflammatory and potential anticancer activities.

Chemical and Physical Properties

This compound is chemically known as 3-Hydroxy-5-[(1E)-2-(4-hydroxy-3-methoxyphenyl)ethen-1-yl]phenoxy β-D-glucopyranoside.[1] Its fundamental properties are summarized in the table below.

PropertyValueReference
Chemical Formula C21H24O9[1][2]
Molar Mass 420.41 g/mol [1][2]
CAS Number 32727-29-0[1]
PubChem CID 5281716[1]
Appearance Powder[3]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[3]

Natural Sources and Biosynthesis

This compound is predominantly found in gymnosperms, particularly in various species of spruce (Picea). It has been identified in the bark and roots of Norway spruce (Picea abies), Sitka spruce (Picea sitchensis), and white spruce (Picea glauca).[1][4] Additionally, it is present in some species of the genus Gnetum, such as Gnetum cleistostachyum.[4][5]

The biosynthesis of this compound in spruce trees proceeds via the phenylpropanoid pathway. The process begins with the formation of resveratrol, a well-known stilbenoid. Resveratrol then undergoes further enzymatic modifications, including hydroxylation, O-methylation, and finally O-glucosylation, to yield this compound.[6][7][8] Fungal infection of spruce trees has been shown to enhance the production of this compound, suggesting its role as a phytoalexin in plant defense mechanisms.[6][7]

This compound Biosynthesis p-Coumaroyl-CoA + 3x Malonyl-CoA p-Coumaroyl-CoA + 3x Malonyl-CoA Resveratrol Resveratrol p-Coumaroyl-CoA + 3x Malonyl-CoA->Resveratrol Stilbene Synthase (STS) Hydroxylation Hydroxylation Resveratrol->Hydroxylation O-methylation O-methylation Hydroxylation->O-methylation O-glucosylation O-glucosylation O-methylation->O-glucosylation This compound This compound O-glucosylation->this compound

Biosynthesis of this compound from Phenylpropanoid Precursors.

Preclinical Pharmacology

While research on this compound itself is ongoing, a significant body of evidence highlights the biological activities of its aglycone, isorhapontigenin. Upon oral administration, this compound is likely hydrolyzed to isorhapontigenin, which is then absorbed. Pharmacokinetic studies on isorhapontigenin in Sprague-Dawley rats have shown that it is rapidly absorbed after oral dosing and possesses an oral bioavailability approximately 50% higher than that of resveratrol.[2][9]

Anti-inflammatory Activity of Isorhapontigenin

Isorhapontigenin has demonstrated potent anti-inflammatory effects. In studies using primary human airway epithelial cells, it concentration-dependently inhibited the release of pro-inflammatory cytokines IL-6 and CXCL8 with IC50 values at least twofold lower than those of resveratrol.[2][9]

BioactivityModelIC50 / KiReference
Anti-inflammatory Inhibition of IL-6 release (human airway epithelial cells)~2x lower than resveratrol[2][9]
Anti-inflammatory Inhibition of CXCL8 release (human airway epithelial cells)~2x lower than resveratrol[2][9]
Antifungal Inhibition of Trichoderma cellobiohydrolase I (CBH I)Ki = 57.2 μM[10]
Signaling Pathways Modulated by Isorhapontigenin

The anti-inflammatory effects of isorhapontigenin are associated with the modulation of key intracellular signaling pathways. It has been shown to reduce the activation of NF-κB and AP-1, two critical transcription factors involved in the inflammatory response.[2][9] Furthermore, isorhapontigenin suppresses the PI3K/Akt/FoxO3A pathway, a signaling cascade that is often insensitive to corticosteroids, suggesting a potential therapeutic advantage in steroid-resistant inflammatory conditions.[2][9]

Isorhapontigenin_Anti_Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K IKK IKK Receptor->IKK MAPK MAPK Receptor->MAPK Akt Akt PI3K->Akt IκB IκB IKK->IκB NF-κB NF-κB IKK->NF-κB releases IκB->NF-κB NF-κB_n NF-κB NF-κB->NF-κB_n AP-1 AP-1 MAPK->AP-1 AP-1_n AP-1 AP-1->AP-1_n Isorhapontigenin Isorhapontigenin Isorhapontigenin->PI3K Isorhapontigenin->IKK Isorhapontigenin->MAPK Inflammatory_Genes Pro-inflammatory Gene Expression (IL-6, CXCL8) NF-κB_n->Inflammatory_Genes AP-1_n->Inflammatory_Genes Inflammatory_Stimulus Inflammatory_Stimulus Inflammatory_Stimulus->Receptor Extraction_Workflow Picea_abies_bark Picea_abies_bark Grinding Grinding Picea_abies_bark->Grinding Powdered_Bark Powdered_Bark Grinding->Powdered_Bark Maceration_Ethanol Maceration with 95% Ethanol Powdered_Bark->Maceration_Ethanol Filtration Filtration Maceration_Ethanol->Filtration Crude_Extract Crude_Extract Filtration->Crude_Extract Solvent_Partitioning Solvent Partitioning (Hexane, Ethyl Acetate, n-Butanol) Crude_Extract->Solvent_Partitioning Enriched_Fraction Enriched_Fraction Solvent_Partitioning->Enriched_Fraction Column_Chromatography Silica Gel Column Chromatography Enriched_Fraction->Column_Chromatography Purified_Fractions Purified_Fractions Column_Chromatography->Purified_Fractions Preparative_HPLC Preparative HPLC (C18) Purified_Fractions->Preparative_HPLC This compound This compound Preparative_HPLC->this compound

References

The Discovery and Isolation of Isorhapontin from Spruce Bark: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isorhapontin, a stilbenoid glycoside, has emerged as a compound of significant interest within the scientific community. Predominantly found in the bark of various spruce species (Picea spp.), this natural polyphenol is recognized for its potential therapeutic properties, which are increasingly being explored for applications in pharmaceuticals and nutraceuticals. This compound is the glucoside of isorhapontigenin and is a key component of the tree's natural defense mechanism against pathogens and environmental stressors.[1] This technical guide provides an in-depth overview of the discovery, isolation, and purification of this compound from spruce bark, presenting detailed experimental protocols, quantitative data, and insights into its biological activity.

Discovery and Occurrence in Spruce Bark

This compound, alongside other stilbenes such as astringin and piceid, has been identified as a major phenolic constituent in the bark of several spruce species, including Norway spruce (Picea abies) and Sitka spruce (Picea sitchensis).[1][2] Its presence in both mycorrhizal and non-mycorrhizal roots of Norway spruce suggests its integral role in the plant's physiology.[1] Research has shown that the concentration of these stilbenoids can be substantial, making spruce bark, a readily available byproduct of the forestry industry, an attractive and sustainable source for their extraction. The biosynthesis of this compound in spruce proceeds via the stilbene synthase pathway, with resveratrol serving as a key precursor.

Experimental Protocols for Extraction and Isolation

The successful isolation of this compound from spruce bark hinges on efficient extraction and purification methodologies. A variety of techniques have been developed and optimized to maximize yield and purity.

Extraction Methodologies

The initial step in isolating this compound is the extraction from the raw bark material. The choice of extraction method and solvent significantly impacts the yield and the profile of the co-extracted compounds.

1. Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction is an efficient method that utilizes acoustic cavitation to disrupt the plant cell walls, enhancing solvent penetration and mass transfer.

  • Protocol:

    • Fresh or dried inner bark of Norway spruce (Picea abies) is ground to a fine powder.

    • The powdered bark is suspended in 60% aqueous ethanol.

    • The mixture is subjected to ultrasonication for a specified duration.

    • The extract is then filtered to remove solid plant material.

    • The solvent is evaporated under reduced pressure to yield the crude extract.

2. Pressurized Liquid Extraction (PLE)

Pressurized liquid extraction, also known as accelerated solvent extraction (ASE), employs elevated temperatures and pressures to increase the efficiency and speed of the extraction process.

  • Protocol:

    • Dried and milled spruce bark is packed into an extraction cell.

    • The cell is filled with the extraction solvent (e.g., ethanol or water).

    • The temperature and pressure are raised to the desired levels (e.g., 160-180°C for ethanol).

    • A static extraction is performed for a set period, followed by a dynamic flush with fresh solvent.

    • The collected extract is concentrated to obtain the crude product.

3. Soxhlet Extraction

A classic and exhaustive extraction method, Soxhlet extraction, provides a high yield of extractives through continuous extraction with a distilled solvent.

  • Protocol:

    • Dried and ground spruce bark is placed in a thimble within the Soxhlet apparatus.

    • The extraction solvent (e.g., diethyl ether or ethanol) is heated in the receiving flask.

    • The solvent vapor travels to the condenser, liquefies, and drips onto the bark material, extracting the soluble compounds.

    • Once the Soxhlet chamber is full, the extract is siphoned back into the receiving flask.

    • This cycle is repeated for several hours to ensure complete extraction.

    • The solvent is then removed by rotary evaporation.

Purification Techniques

Crude extracts from spruce bark contain a complex mixture of compounds. Therefore, purification is a critical step to isolate this compound with high purity. Column chromatography is the most common and effective method for this purpose.

1. Column Chromatography

This technique separates compounds based on their differential adsorption to a stationary phase while a mobile phase passes through it.

  • Protocol:

    • A glass column is packed with a suitable stationary phase, such as silica gel.

    • The crude spruce bark extract is dissolved in a minimal amount of solvent and loaded onto the top of the column.

    • A mobile phase, typically a gradient of non-polar to polar solvents (e.g., a hexane-ethyl acetate gradient), is passed through the column.

    • Fractions are collected as the solvent elutes from the column.

    • Each fraction is analyzed (e.g., by thin-layer chromatography or HPLC) to identify those containing this compound.

    • Fractions containing pure this compound are combined and the solvent is evaporated.

2. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For achieving very high purity, preparative HPLC is the method of choice. It operates on the same principles as analytical HPLC but with a larger column and higher flow rates to handle larger sample loads.

  • Protocol:

    • A semi-purified fraction containing this compound is dissolved in the mobile phase.

    • The solution is injected onto a preparative reverse-phase column (e.g., C18).

    • A gradient elution is typically employed, using a mixture of water (often with a small amount of acid, like formic acid) and an organic solvent (e.g., acetonitrile or methanol).

    • The eluent is monitored by a UV detector, and the peak corresponding to this compound is collected.

    • The solvent is then removed to yield highly purified this compound.

Quantitative Data Presentation

The efficiency of different extraction methods can be compared based on the yield of the crude extract and the concentration of this compound within that extract.

Extraction MethodSolventTemperature (°C)Yield of Crude Extract (%)This compound Concentration in ExtractReference
Ultrasound-Assisted Extraction60% EthanolAmbient~25Part of ~35% total stilbene glucosides[3]
Pressurized Liquid ExtractionEthanol180-Identified as a major stilbene glucoside[4]
Pressurized Liquid ExtractionWater160-Identified as a major stilbene glucoside[4]
Soxhlet ExtractionDiethyl EtherBoiling point--[5]

Note: Quantitative data for this compound concentration in crude extracts is often reported as part of the total stilbenoid content. Further purification is required to determine the precise yield of pure this compound.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the extraction and purification of this compound from spruce bark.

experimental_workflow SpruceBark Spruce Bark Grinding Grinding SpruceBark->Grinding Extraction Extraction (UAE, PLE, or Soxhlet) Grinding->Extraction Filtration Filtration Extraction->Filtration CrudeExtract Crude Extract Purification Purification (Column Chromatography) CrudeExtract->Purification Evaporation Solvent Evaporation Filtration->Evaporation Evaporation->CrudeExtract PrepHPLC Preparative HPLC (Optional, for high purity) Purification->PrepHPLC Purethis compound Pure this compound Purification->Purethis compound PrepHPLC->Purethis compound

Caption: General experimental workflow for this compound isolation.

Signaling Pathway

This compound is the glycoside of isorhapontigenin. Studies on isorhapontigenin have revealed its superior bioavailability and anti-inflammatory properties compared to resveratrol. One of the key signaling pathways it modulates is the PI3K/Akt pathway, which is implicated in cellular processes like growth, proliferation, and survival, and is often dysregulated in inflammatory diseases and cancer.

signaling_pathway Isorhapontigenin Isorhapontigenin PI3K PI3K Isorhapontigenin->PI3K inhibits Akt Akt PI3K->Akt activates Downstream Downstream Effectors (e.g., NF-κB, AP-1) Akt->Downstream activates Inflammation Inflammatory Response Downstream->Inflammation promotes

Caption: Isorhapontigenin inhibits the PI3K/Akt signaling pathway.

Biological Activity: this compound vs. Isorhapontigenin

While much of the research on biological activity has focused on isorhapontigenin due to its structural similarity to resveratrol, this compound itself exhibits biological effects. For instance, this compound has demonstrated antimicrobial activity. Pharmacokinetic studies have shown that isorhapontigenin is rapidly absorbed and possesses greater oral bioavailability than resveratrol.[6] It is plausible that this compound may be hydrolyzed to isorhapontigenin in vivo to exert some of its systemic effects. The anti-inflammatory actions of isorhapontigenin are particularly noteworthy, with studies showing its ability to suppress key inflammatory pathways, such as the PI3K/Akt pathway, more effectively than resveratrol.[6]

Conclusion

Spruce bark represents a rich and sustainable source of the bioactive stilbenoid, this compound. Efficient extraction techniques such as ultrasound-assisted and pressurized liquid extraction, followed by robust purification methods like column chromatography and preparative HPLC, can yield high-purity this compound for research and development. The biological activities of its aglycone, isorhapontigenin, particularly its potent anti-inflammatory effects mediated through pathways like PI3K/Akt, underscore the therapeutic potential of this class of compounds. This technical guide provides a foundational framework for scientists and drug development professionals to explore the promising applications of this compound.

References

The Role of Isorhapontin in Plant Defense: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides an in-depth examination of isorhapontin, a stilbenoid phytoalexin, and its crucial role in the defense mechanisms of plants, particularly coniferous species. It covers the biosynthesis of this compound, its induction by various stressors, proposed mechanisms of action, and detailed experimental protocols for its study.

Introduction: Phytoalexins and the Stilbenoid Arsenal

Plants, as sessile organisms, have evolved a sophisticated innate immune system to defend against a wide array of pathogens and environmental stresses.[1] A key component of this system is the production of phytoalexins—low molecular weight, antimicrobial compounds that are synthesized de novo and accumulate rapidly at the site of infection or stress.[2][3] Among the diverse chemical classes of phytoalexins, stilbenoids have garnered significant attention for their potent biological activities.

This compound (also known as isorhaponticin or piceasid) is a glycosylated stilbene predominantly found in gymnosperms of the Picea (spruce) genus.[4][5] Structurally, it is the 3-O-β-D-glucoside of isorhapontigenin. As a phytoalexin, its production is significantly enhanced in response to biotic threats, such as fungal pathogens, and abiotic challenges like drought or UV radiation.[1][4] This document elucidates the multifaceted role of this compound in plant immunity, providing a technical resource for its investigation and potential application.

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step process originating from the general phenylpropanoid pathway. The key enzyme initiating the stilbene-specific branch is Stilbene Synthase (STS). In Norway spruce (Picea abies), the pathway proceeds via the formation of resveratrol, which is then sequentially modified to yield this compound.[4]

The established biosynthetic route is as follows:

  • Initiation: One molecule of p-coumaroyl-CoA condenses with three molecules of malonyl-CoA.

  • Stilbene Synthesis: The enzyme Stilbene Synthase (STS) catalyzes this condensation to form the foundational stilbene, 3,5,4'-trihydroxystilbene (resveratrol).[4]

  • Post-Resveratrol Modifications: Resveratrol undergoes a series of enzymatic modifications:

    • Hydroxylation: Addition of a hydroxyl group at the 3' position.

    • O-methylation: Addition of a methyl group to the 3'-hydroxyl group, forming isorhapontigenin.

    • O-glucosylation: Attachment of a glucose molecule at the 3-hydroxyl position to produce the final, more stable compound, this compound.[4]

Isorhapontin_Biosynthesis pCoumaroylCoA p-Coumaroyl-CoA mid1 pCoumaroylCoA->mid1 MalonylCoA 3x Malonyl-CoA MalonylCoA->mid1 Resveratrol Resveratrol Isorhapontigenin Isorhapontigenin Resveratrol->Isorhapontigenin Hydroxylation & O-methylation This compound This compound Isorhapontigenin->this compound O-glucosylation in1 mid1->Resveratrol Stilbene Synthase (STS)

Figure 1. Biosynthetic pathway of this compound in Picea species.

Induction and Signaling in Plant Defense

The production of this compound is tightly regulated and is induced as part of the plant's defense response. Both biotic and abiotic stresses trigger a signaling cascade that leads to the upregulation of key biosynthetic genes, most notably Stilbene Synthase (STS).[4][6]

Biotic Induction: Fungal pathogens are potent inducers. Inoculation of spruce with fungal mycelium leads to a significant increase in STS transcript abundance, which is followed by the accumulation of this compound and related stilbenoids in the bark.[4][5] This response is a classic example of Pathogen-Associated Molecular Pattern (PAMP)-Triggered Immunity (PTI). PAMPs from the fungus are recognized by Pattern Recognition Receptors (PRRs) on the plant cell surface, initiating a downstream signaling cascade.

Signaling Cascade: While the precise pathway leading to this compound is an active area of research, it is understood to involve common elements of plant defense signaling:

  • Pathogen Recognition: Fungal PAMPs (e.g., chitin) are detected by PRRs.

  • Signal Transduction: This recognition activates a Mitogen-Activated Protein Kinase (MAPK) cascade and triggers an influx of calcium ions (Ca²⁺).

  • Hormonal Crosstalk: Defense hormones, primarily Salicylic Acid (SA) and Jasmonic Acid (JA), play a crucial role in amplifying the defense signal.[7][8]

  • Transcriptional Activation: The signaling cascade converges on the nucleus, leading to the activation of transcription factors that bind to the promoter regions of defense-related genes, including STS.

  • Phytoalexin Synthesis: Increased expression of STS drives the synthesis of resveratrol and, subsequently, this compound.

Isorhapontin_Signaling cluster_cell Plant Cell PAMP Pathogen (PAMPs) PRR Receptor (PRR) PAMP->PRR Recognition MAPK MAPK Cascade PRR->MAPK Transduction Hormones Defense Hormones (SA, JA) MAPK->Hormones TF Transcription Factors MAPK->TF Activation Hormones->TF STS_Gene STS Gene Activation TF->STS_Gene This compound This compound Accumulation STS_Gene->this compound

Figure 2. Conceptual signaling pathway for pathogen-induced this compound synthesis.

Antimicrobial Activity and Mechanism of Action

This compound and its related stilbenoids are key contributors to the chemical defense of spruce. Transgenic spruce lines overexpressing STS produce higher levels of this compound and show significantly greater inhibition of fungal growth in vitro.[4]

Quantitative Data

While direct MIC (Minimum Inhibitory Concentration) or IC₅₀ (half-maximal inhibitory concentration) values for pure this compound against major plant pathogens are not widely published, data from closely related compounds and its concentration in plant tissues provide strong evidence of its defensive capacity.

Table 1: Concentration of this compound in Picea Species

Plant Species Tissue Concentration Range Reference
Picea abies Inner Bark Up to 24 mg/g (dry weight) [4]
Picea jezoensis Needles 0.01 - 6.07 mg/g (dry weight) [5]
Picea mariana Bark Extract Up to 12% of dry extract [5]

| Picea abies | Stump | Avg. 0.7 mg/g (dry matter) |[4] |

Table 2: Antifungal Activity of this compound-Related Stilbenoids

Compound Pathogen Activity Metric Value Reference
Rhapontigenin* Candida albicans MIC 128 - 256 µg/mL
Pterostilbene Botrytis cinerea IC₅₀ 37 µg/mL
Resveratrol Botrytis cinerea IC₅₀ 125 µg/mL
ε-viniferin Botrytis cinerea IC₅₀ 40 µg/mL

*Note: Rhapontigenin is the aglycone of rhapontin, an isomer of this compound.

Proposed Mechanism of Antifungal Action

The precise molecular targets of this compound are still under investigation. However, studies on its aglycone (isorhapontigenin) and other stilbenoids suggest a multi-pronged mechanism of action against fungal pathogens.

  • Cell Membrane Disruption: Stilbenoids can interfere with the fungal plasma membrane, altering its fluidity and permeability. This leads to the leakage of essential intracellular components and disrupts critical membrane-bound enzyme functions.

  • Inhibition of Ergosterol Biosynthesis: A proposed mechanism for the related compound rhapontigenin is the inhibition of ergosterol biosynthesis. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion compromises membrane integrity and leads to cell death.

  • Induction of Oxidative Stress: Treatment with rhapontigenin has been shown to increase levels of Reactive Oxygen Species (ROS) within fungal cells. This oxidative burst damages cellular components, including DNA, proteins, and lipids, and can trigger programmed cell death (apoptosis).

Antifungal_Mechanism cluster_fungus Fungal Cell This compound This compound / Aglycone Membrane Cell Membrane This compound->Membrane Disruption Ergosterol Ergosterol Synthesis This compound->Ergosterol Inhibition ROS ROS Production This compound->ROS Induction Apoptosis Apoptosis / Cell Death Membrane->Apoptosis Ergosterol->Membrane required for ROS->Apoptosis

Figure 3. Proposed antifungal mechanisms of action for this compound and its aglycone.

Experimental Protocols

Investigating the role of this compound requires robust methods for its extraction, quantification, and biological activity assessment.

Protocol: Extraction and Quantification by HPLC

This protocol outlines a general procedure for extracting and quantifying this compound from spruce bark.

1. Sample Preparation:

  • Collect fresh bark tissue from Picea abies.

  • Freeze-dry the tissue to a constant weight and grind into a fine powder (e.g., using a ball mill).

2. Extraction:

  • Weigh approximately 100 mg of powdered bark into a microcentrifuge tube.

  • Add 1.5 mL of 80% methanol (MeOH) as the extraction solvent.

  • Vortex thoroughly for 1 minute.

  • Sonicate in an ultrasonic bath for 30 minutes at room temperature.

  • Centrifuge at 14,000 x g for 15 minutes.

  • Carefully transfer the supernatant to a new tube.

  • Repeat the extraction process on the pellet with another 1.0 mL of 80% MeOH.

  • Combine the supernatants and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Re-suspend the dried extract in 500 µL of 50% MeOH for HPLC analysis.

  • Filter the re-suspended extract through a 0.22 µm syringe filter into an HPLC vial.

3. HPLC-UV Analysis:

  • System: A standard HPLC system equipped with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: Linear gradient from 10% to 50% B

    • 25-30 min: Linear gradient from 50% to 90% B

    • 30-35 min: Hold at 90% B

    • 35-40 min: Return to 10% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: Monitor at 306 nm for stilbenes.

  • Quantification: Prepare a standard curve using a pure this compound standard (e.g., 1 to 200 µg/mL). Calculate the concentration in the sample based on the peak area and the standard curve.

Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against a model fungal pathogen like Botrytis cinerea.

1. Preparation of Fungal Inoculum:

  • Grow B. cinerea on Potato Dextrose Agar (PDA) plates for 7-10 days at 22°C.

  • Harvest conidia by flooding the plate with sterile saline (0.85% NaCl) containing 0.01% Tween 80 and gently scraping the surface.

  • Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.

  • Adjust the spore concentration to 1 x 10⁵ spores/mL using a hemocytometer.

2. Microdilution Assay:

  • Use a sterile 96-well flat-bottom microtiter plate.

  • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Perform a two-fold serial dilution of the this compound stock solution across the plate (e.g., from 512 µg/mL down to 1 µg/mL) in a suitable liquid medium, such as Potato Dextrose Broth (PDB). Ensure the final DMSO concentration is below 1% (v/v) in all wells.

  • Add the adjusted fungal inoculum to each well to a final concentration of 5 x 10⁴ spores/mL.

  • Include a positive control (medium + inoculum, no compound) and a negative control (medium only).

  • Seal the plate and incubate at 22°C for 48-72 hours in the dark.

3. Determination of MIC:

  • The MIC is defined as the lowest concentration of this compound that causes complete visual inhibition of fungal growth (no turbidity) compared to the positive control.

  • Growth can also be assessed spectrophotometrically by reading the optical density at 600 nm.

Experimental_Workflow Stress 1. Plant Stress Induction (e.g., Fungal Inoculation) Harvest 2. Tissue Harvesting & Preparation Stress->Harvest Extract 3. Solvent Extraction Harvest->Extract Quantify 4. HPLC-UV Quantification Extract->Quantify Bioassay 5. Antifungal Bioassay (MIC Determination) Extract->Bioassay Result 6. Data Analysis (Correlate concentration & activity) Quantify->Result Bioassay->Result

Figure 4. General experimental workflow for investigating this compound's defense role.

Conclusion and Future Directions

This compound is a potent stilbenoid phytoalexin that plays an integral role in the defense systems of spruce and other conifers. Its biosynthesis is rapidly induced by biotic and abiotic stresses through complex signaling pathways involving defense hormones and the activation of the key enzyme, Stilbene Synthase. The accumulation of this compound at high concentrations in challenged tissues provides a formidable chemical barrier to invading pathogens, likely through mechanisms that disrupt fungal membrane integrity and induce oxidative stress.

For researchers and drug development professionals, this compound and its derivatives represent promising candidates for novel antimicrobial agents. Future research should focus on:

  • Elucidating Molecular Targets: Identifying the specific fungal enzymes or proteins that this compound interacts with to exert its antifungal effect.

  • Broad-Spectrum Activity: Determining the MIC and IC₅₀ values of pure this compound against a wide range of economically important plant pathogens.

  • Synergistic Effects: Investigating potential synergistic interactions between this compound and existing fungicides to enhance efficacy and combat resistance.

  • Metabolic Engineering: Exploring the potential to engineer crop plants with the this compound biosynthetic pathway to enhance their disease resistance.

By continuing to unravel the complexities of this fascinating plant defense compound, new avenues for sustainable agriculture and novel therapeutic development can be realized.

References

Unveiling the Cytotoxic Potential of Isorhapontin's Aglycone, Isorhapontigenin: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of Preclinical Cytotoxicity Data for Researchers and Drug Development Professionals

Isorhapontin, a stilbenoid found in various plant species, is a glucoside of isorhapontigenin.[1] While direct preliminary cytotoxicity studies on this compound are limited in the current body of scientific literature, substantial research has been conducted on its aglycone, isorhapontigenin (ISO). This technical guide provides a comprehensive overview of the existing preclinical data on the cytotoxic effects of isorhapontigenin, offering valuable insights for researchers, scientists, and professionals in drug development. The cytotoxic activity observed in studies on isorhapontigenin is pivotal for understanding the potential anti-cancer applications of its parent compound, this compound, assuming intracellular conversion.

Quantitative Cytotoxicity Data of Isorhapontigenin

The cytotoxic effects of isorhapontigenin have been evaluated across various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, has been determined in several studies. The data underscores the compound's potential as an anti-proliferative agent.

Cell LineCancer TypeIC50 (µM)AssayExposure Time (h)Reference
MCF7Breast Cancer34.16MTT48[2]
Caco-2Colorectal Cancer~50Not Specified48[3]

Note: The IC50 value for Caco-2 cells was reported as achieving 50% cell viability at a concentration of 50 µM.[3]

Experimental Protocols for Cytotoxicity Assays

The evaluation of isorhapontigenin's cytotoxicity has employed standard in vitro assays to measure cell viability and cell death. The following are detailed methodologies for the key experiments cited.

Cell Culture and Treatment:

Human cancer cell lines, such as MCF7 (breast cancer) and Caco-2 (colorectal cancer), are cultured in appropriate media (e.g., DMEM or RPMI) supplemented with fetal bovine serum and antibiotics.[2][3] Cells are maintained in a controlled environment at 37°C with 5% CO2.[2] For cytotoxicity testing, cells are seeded in multi-well plates and allowed to adhere overnight before being treated with various concentrations of isorhapontigenin or a vehicle control (like DMSO).[2][3]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

This colorimetric assay assesses cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a specific density and incubate overnight.

  • Compound Treatment: Treat the cells with varying concentrations of isorhapontigenin for a specified duration (e.g., 48 hours).[2]

  • MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.

Lactate Dehydrogenase (LDH) Assay:

This assay quantifies the release of LDH from damaged cells into the culture medium, serving as a marker for cytotoxicity.

  • Cell Seeding and Treatment: Seed and treat cells in a multi-well plate as described above.[2]

  • Sample Collection: After the incubation period, collect the cell culture supernatant.

  • LDH Reaction: Use a commercial LDH assay kit to measure the LDH activity in the supernatant according to the manufacturer's protocol.[2] This typically involves a reaction where LDH catalyzes the conversion of lactate to pyruvate, which then leads to the formation of a colored product.

  • Absorbance Measurement: Measure the absorbance of the colored product, which is directly proportional to the amount of LDH released and, therefore, the extent of cell death.

Signaling Pathways and Molecular Mechanisms of Isorhapontigenin-Induced Cytotoxicity

Isorhapontigenin has been shown to induce cancer cell death through the modulation of several key signaling pathways, primarily leading to apoptosis (programmed cell death).

Induction of Caspase-Dependent Apoptosis:

Studies in MCF7 breast cancer cells have demonstrated that isorhapontigenin treatment leads to a significant increase in apoptotic cell death.[2] This is accompanied by the activation of key apoptotic proteins, including cleaved PARP, cytoplasmic Cytochrome-C, cleaved caspase-3, and cleaved caspase-9, indicating that apoptosis is mediated through a caspase-dependent pathway.[2]

Inhibition of MAPK/PI3K Signaling Pathway:

Isorhapontigenin has been observed to inhibit the phosphorylation of critical proteins in the MAPK/PI3K signaling pathway, such as p38, pERK, and pAKT, in breast cancer cells.[2] The inhibition of ERK and AKT activation is directly linked to the suppression of cell proliferation.[2] Co-treatment with ERK and AKT inhibitors further enhances the anti-proliferative effects of isorhapontigenin, confirming the involvement of this pathway.[2]

Tubulin Polymerization Inhibition:

Isorhapontigenin, similar in structure to the known tubulin-binding agent resveratrol, has been shown to inhibit tubulin polymerization.[2] This disruption of microtubule dynamics can lead to cell cycle arrest and ultimately, apoptosis.

Diagrams of Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved in isorhapontigenin's cytotoxic action and the methods used to study it, the following diagrams have been generated using the DOT language.

cluster_workflow General Cytotoxicity Assay Workflow cluster_assays start Seed Cancer Cells in Multi-well Plates incubation1 Overnight Incubation start->incubation1 treatment Treat with Isorhapontigenin (Varying Concentrations) incubation1->treatment incubation2 Incubate for Specific Duration (e.g., 48h) treatment->incubation2 mtt MTT Assay (Cell Viability) incubation2->mtt ldh LDH Assay (Cytotoxicity) incubation2->ldh analysis Data Analysis (e.g., IC50 Calculation) mtt->analysis ldh->analysis

Caption: General experimental workflow for assessing the cytotoxicity of isorhapontigenin.

cluster_pathway Isorhapontigenin-Induced Apoptosis Signaling cluster_mapk_pi3k MAPK/PI3K Pathway cluster_tubulin Microtubule Dynamics cluster_apoptosis Caspase-Dependent Apoptosis ISO Isorhapontigenin p38 p38 ISO->p38 inhibits ERK ERK ISO->ERK inhibits AKT AKT ISO->AKT inhibits Tubulin Tubulin Polymerization ISO->Tubulin inhibits Casp9 Cleaved Caspase-9 p38->Casp9 ERK->Casp9 AKT->Casp9 Tubulin->Casp9 Casp3 Cleaved Caspase-3 Casp9->Casp3 PARP Cleaved PARP Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Signaling pathways modulated by isorhapontigenin leading to apoptosis.

Conclusion and Future Directions

The available preclinical data strongly suggest that isorhapontigenin, the aglycone of this compound, possesses significant cytotoxic and anti-proliferative properties against various cancer cell lines. The primary mechanisms of action appear to involve the induction of caspase-dependent apoptosis, mediated through the inhibition of the MAPK/PI3K signaling pathway and disruption of tubulin polymerization.

A critical gap in the current research is the lack of direct studies on this compound's cytotoxicity and its metabolic fate in the tested cancer cell lines. Future investigations should aim to determine whether this compound is efficiently metabolized to isorhapontigenin within cancer cells to exert its cytotoxic effects. Such studies would be invaluable in establishing a direct link between the cytotoxic potential of isorhapontigenin and the therapeutic promise of its parent compound, this compound. This will be a crucial step in advancing the development of this compound as a potential anti-cancer agent.

References

Isorhapontin: A Comprehensive Technical Review of Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isorhapontin is a naturally occurring stilbenoid compound found in various plant species. As the glucoside of isorhapontigenin, it represents a promising area of research in pharmacology and drug development. Upon ingestion, this compound is metabolized to its aglycone, isorhapontigenin, which is responsible for a wide range of observed biological activities. This technical guide provides an in-depth review of the existing preclinical research on this compound and isorhapontigenin, with a focus on its anti-inflammatory, anti-cancer, anti-diabetic, and neuroprotective effects. This document summarizes key quantitative data, details common experimental methodologies, and visualizes the intricate signaling pathways involved in its mechanisms of action. To date, research on this compound and its active metabolite, isorhapontigenin, is in the preclinical phase, with no registered clinical trials identified.

Chemical Identity

  • This compound: C₂₁H₂₄O₉, Molar Mass: 420.41 g/mol [1][2]

  • Isorhapontigenin: C₁₅H₁₄O₄, Molar Mass: 258.27 g/mol [3]

This compound is the glucoside of isorhapontigenin, meaning it is composed of an isorhapontigenin molecule bound to a glucose molecule.[1][3] This structural difference impacts its solubility and bioavailability.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on isorhapontigenin, the active metabolite of this compound.

Table 1: Anti-Cancer and Anti-Platelet Activity
Biological ActivityCell Line/TargetIC₅₀ ValueReference
CytotoxicityMCF7 (Breast Cancer)34.16 µM[4]
Platelet Aggregation Inhibition (ADP-induced)Human Platelets1.85 µM[5]
Table 2: In Vivo Anti-Diabetic Efficacy
Animal ModelTreatment and DosageDurationKey FindingsReference
db/db miceIsorhapontigenin (25 mg/kg, intraperitoneal)5 weeksSignificantly reduced postprandial glucose and insulin levels; improved insulin sensitivity and glucose tolerance.[6][7]
Table 3: Pharmacokinetic Parameters of Isorhapontigenin in Rats
Route of AdministrationDoseCₘₐₓ/DoseAUC/DoseOral Bioavailability (F)Reference
Intravenous90 µmol/kg---[8][9][10]
Oral100 µmol/kg~2-3 fold greater than resveratrol~2-3 fold greater than resveratrol~2-3 fold greater than resveratrol[8][9][10]
Oral200 µmol/kgHigher dose-normalized values compared to 100 µmol/kgHigher dose-normalized values compared to 100 µmol/kgHigher dose-normalized values compared to 100 µmol/kg[8][9][10]

Key Biological Activities and Mechanisms of Action

Anti-Inflammatory Effects

Isorhapontigenin has demonstrated significant anti-inflammatory properties in various preclinical models. It effectively reduces the production of pro-inflammatory mediators.[2] Mechanistically, isorhapontigenin exerts its anti-inflammatory effects through the modulation of several key signaling pathways, including NF-κB and MAPK.[11][12][13]

LPS LPS TLR4 TLR4 LPS->TLR4 activates MAPK MAPK (JNK, ERK, p38) TLR4->MAPK activates NFkB NF-κB TLR4->NFkB activates Isorhapontigenin Isorhapontigenin Isorhapontigenin->MAPK inhibits Isorhapontigenin->NFkB inhibits Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) MAPK->Pro_inflammatory_Cytokines induces NFkB->Pro_inflammatory_Cytokines induces iNOS_COX2 iNOS, COX-2 NFkB->iNOS_COX2 induces

Caption: Isorhapontigenin inhibits LPS-induced inflammation via MAPK and NF-κB pathways.

Anti-Cancer Activity

Isorhapontigenin exhibits promising anti-cancer effects by inducing cell death, arresting the cell cycle, and inhibiting cell proliferation in various cancer cell lines.[4] In breast cancer cells, isorhapontigenin has been shown to induce apoptosis and inhibit proliferation by modulating the MAPK and PI3K/Akt signaling pathways.[4]

Isorhapontigenin Isorhapontigenin PI3K PI3K Isorhapontigenin->PI3K inhibits MAPK MAPK (ERK, p38) Isorhapontigenin->MAPK inhibits Apoptosis Apoptosis Isorhapontigenin->Apoptosis induces Akt Akt PI3K->Akt activates Cell_Proliferation Cell Proliferation Akt->Cell_Proliferation promotes MAPK->Cell_Proliferation promotes

Caption: Isorhapontigenin inhibits breast cancer cell proliferation via PI3K/Akt and MAPK pathways.

Anti-Diabetic Effects

In vivo studies have demonstrated the potential of isorhapontigenin in the management of diabetes. Treatment with isorhapontigenin in a diabetic mouse model resulted in significant improvements in glycemic control and insulin sensitivity.[6][7]

cluster_0 Animal Model cluster_1 Treatment cluster_2 Duration cluster_3 Outcome Measures dbdb_mice db/db Mice Treatment_Group Isorhapontigenin (25 mg/kg/day, i.p.) dbdb_mice->Treatment_Group Control_Group Vehicle Control dbdb_mice->Control_Group Duration 5 Weeks Treatment_Group->Duration Control_Group->Duration Glucose Blood Glucose Duration->Glucose Insulin Insulin Levels Duration->Insulin GTT_ITT GTT & ITT Duration->GTT_ITT

Caption: Workflow for evaluating the anti-diabetic effects of isorhapontigenin in db/db mice.

Neuroprotective Effects

Isorhapontigenin has shown neuroprotective potential in models of neurological disorders. For instance, it has been found to ameliorate cognitive impairments associated with β-amyloid by activating the PI3K/AKT/GSK-3β pathway.[14] It also demonstrates protective effects against cerebral ischemia/reperfusion injury by modulating the PI3K/Akt and PKCε/Nrf2/HO-1 signaling pathways.[1][15]

Isorhapontigenin Isorhapontigenin PI3K PI3K Isorhapontigenin->PI3K activates Akt Akt PI3K->Akt activates GSK3b GSK-3β Akt->GSK3b inhibits Neuronal_Survival Neuronal Survival Akt->Neuronal_Survival promotes Neuroinflammation Neuroinflammation GSK3b->Neuroinflammation promotes Oxidative_Stress Oxidative Stress GSK3b->Oxidative_Stress promotes

Caption: Isorhapontigenin's neuroprotective effect via the PI3K/Akt/GSK-3β pathway.

Detailed Experimental Protocols

Cell Viability Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with various concentrations of isorhapontigenin or vehicle control and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[5]

In Vivo Diabetes Model: Streptozotocin (STZ)-Induced Diabetic Rats

This model is commonly used to induce a state of hyperglycemia that mimics type 1 diabetes.

  • Animal Acclimatization: Acclimate male Sprague-Dawley or Wistar rats for at least one week before the experiment.

  • Induction of Diabetes: Administer a single intraperitoneal (i.p.) injection of streptozotocin (STZ) dissolved in citrate buffer (pH 4.5) at a dose of 50-65 mg/kg body weight.

  • Confirmation of Diabetes: Monitor blood glucose levels 48-72 hours after STZ injection. Rats with fasting blood glucose levels above 250 mg/dL are considered diabetic.

  • Treatment: Administer isorhapontigenin or vehicle control to the diabetic rats via the desired route (e.g., oral gavage, i.p. injection) for the specified duration.

  • Monitoring: Regularly monitor blood glucose levels, body weight, food and water intake. At the end of the study, perform oral glucose tolerance tests (OGTT) and insulin tolerance tests (ITT) and collect blood and tissues for further analysis.[4][11][16]

In Vitro Neuroprotection Assay: Glutamate-Induced Excitotoxicity

This assay assesses the ability of a compound to protect neurons from glutamate-induced cell death.

  • Neuronal Cell Culture: Culture primary neurons or a neuronal cell line (e.g., SH-SY5Y, PC12) in appropriate culture conditions.

  • Treatment: Pre-treat the cells with different concentrations of isorhapontigenin for a specified time (e.g., 1-2 hours).

  • Induction of Excitotoxicity: Expose the cells to a neurotoxic concentration of glutamate (e.g., 5-10 mM) for a defined period (e.g., 15-30 minutes).

  • Wash and Post-incubation: Remove the glutamate-containing medium, wash the cells with fresh medium, and incubate for 24-48 hours.

  • Assessment of Neuroprotection: Evaluate cell viability using methods such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium. Morphological changes can also be observed under a microscope.[12][14][17]

Conclusion

The preclinical data reviewed in this technical guide highlight the significant therapeutic potential of this compound and its active metabolite, isorhapontigenin. With demonstrated anti-inflammatory, anti-cancer, anti-diabetic, and neuroprotective properties, this stilbenoid warrants further investigation. The favorable pharmacokinetic profile of isorhapontigenin, particularly its superior oral bioavailability compared to resveratrol, makes it an attractive candidate for drug development. Future research should focus on elucidating the detailed molecular mechanisms across a broader range of disease models, conducting comprehensive safety and toxicology studies, and ultimately, progressing towards well-designed clinical trials to translate these promising preclinical findings into tangible therapeutic benefits for patients.

References

An In-depth Technical Guide to the Occurrence of Isorhapontin in the Picea Genus

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isorhapontin, a stilbene glycoside, is a significant secondary metabolite found within the Picea (spruce) genus. This technical guide provides a comprehensive overview of its occurrence, distribution across various Picea species, and concentration in different plant tissues. The bark of several spruce species, notably Picea jezoensis, has been identified as an exceptionally rich source of this compound.[1][2][3] This document details the established experimental protocols for the extraction, isolation, and quantification of this compound, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. Furthermore, it visualizes the biosynthetic pathway of this compound and a standard analytical workflow to facilitate a deeper understanding of its biological origin and laboratory analysis.

Occurrence and Distribution of this compound in Picea

This compound (Isorhapontigenin-3-O-β-D-glucoside) is a major phenolic compound in several spruce species.[4] Its presence is part of the plant's natural defense mechanism, acting as a phytoalexin against environmental stressors and pathogens.[5][6][7]

2.1 Species Distribution

This compound has been identified and quantified in a variety of Picea species. The primary species of interest for their high this compound content include:

  • Picea abies (Norway Spruce)[4][7][8][9][10]

  • Picea jezoensis (Jezo Spruce)[1][2][3]

  • Picea mariana (Black Spruce)[11]

  • Picea sitchensis (Sitka Spruce)[9]

  • Picea glauca (White Spruce)[9]

Alongside astringin and piceid, this compound is one of the most representative stilbene glucosides found in the bark of Picea abies.[8]

2.2 Tissue-Specific Localization

The concentration of this compound varies significantly between different plant tissues.

  • Bark: The bark, particularly the inner bark (phloem), is consistently reported as the most concentrated source of this compound and other stilbenes.[1][2][7][12]

  • Roots: The compound is present in both mycorrhizal and non-mycorrhizal roots of Norway spruce.[4][9]

  • Needles: Spruce needles also contain this compound, though typically at lower concentrations than the bark.[13]

Microanalytical studies on Picea abies have revealed that stilbenes are specifically localized within the axial parenchyma cells of the phloem.[13]

Quantitative Analysis of this compound

The quantity of this compound can vary widely depending on the species, tissue, geographical location, and extraction method. The following table summarizes key quantitative findings from the scientific literature.

Picea SpeciesPlant TissueThis compound ContentAnalytical MethodReference
Picea jezoensisBarkUp to 217 mg/g Dry Weight (DW)HPLC-MS[1][2][3]
Picea marianaBark (Hot Water Extract)Up to 12.0% of the dry extractNot Specified[11]
Picea jezoensisNeedles0.01 - 6.07 mg/g DW*HPLC[13]
Picea abiesBark21.4 mg/g Dry Wood**HPLC[14]

*Value represents the range for a group of nine stilbenes, including trans- and cis-isorhapontin. **Value represents total stilbenes after optimized enzymatic hydrolysis and extraction.

Experimental Protocols

Accurate quantification and isolation of this compound rely on robust and optimized experimental procedures.

4.1 Sample Preparation

  • Collection: Bark, root, or needle samples are collected from the desired Picea species.

  • Drying: Samples are typically air-dried or freeze-dried to remove moisture and halt enzymatic degradation.

  • Grinding: The dried plant material is ground into a fine powder using a mill to increase the surface area for efficient solvent extraction.[15]

4.2 Extraction Methodologies

The choice of extraction technique is critical for maximizing the yield of this compound.

  • Ultrasound-Assisted Extraction (UAE): This is a highly efficient method. A typical protocol involves the extraction of fresh Picea abies inner bark with 60% ethanol under sonication.[12] UAE has also been effectively used to recover stilbenes from Norway spruce bark.[16]

  • Pressurized Liquid Extraction (PLE): PLE using ethanol as the solvent has been shown to be one of the most effective methods for extracting flavonoids and other phenolics from Picea abies bark.[16]

  • Soxhlet Extraction: A conventional method involving continuous extraction with a solvent. A protocol for Picea abies bark utilizes 96.6% ethanol for 14 hours.[17]

  • Solvent Optimization: The selection of solvent is crucial. Studies on Picea jezoensis bark demonstrated that methanol or ethanol at 60°C for 2 hours provided the highest yield of stilbenes.[3] For Picea mariana bark, optimal conditions were found to be hot water at a lower temperature (80°C) with a low solid-to-liquid ratio (50 mg/mL).[11]

4.3 Purification and Isolation

  • Solid-Phase Extraction: Crude extracts can be purified and enriched using polymeric adsorbent resins, which selectively retain polyphenolic compounds while allowing sugars and other water-soluble compounds to be washed away.[4]

  • Preparative Chromatography: For obtaining high-purity this compound for structural analysis or bioassays, preparative scale chromatography is an effective method.[12]

4.4 Quantification and Structural Elucidation

  • High-Performance Liquid Chromatography (HPLC): HPLC is the standard technique for the quantification of this compound. It is commonly coupled with a Diode-Array Detector (DAD) for UV-Vis spectral analysis or a Mass Spectrometry (MS) detector for mass confirmation and enhanced sensitivity.[1][3][14]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for the analysis of this compound, typically following a derivatization step to increase volatility. A described protocol involves derivatization with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in pyridine at 75°C for 15 minutes.[17]

  • Nuclear Magnetic Resonance (NMR): For unambiguous structural confirmation, 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are employed on isolated compounds.[12]

Visualized Pathways and Workflows

5.1 Biosynthesis of this compound

This compound is synthesized via the phenylpropanoid pathway, a major route for secondary metabolite production in plants.[6][18] The key enzyme, stilbene synthase (STS), catalyzes the formation of the stilbene backbone (resveratrol) from p-coumaroyl-CoA and three molecules of malonyl-CoA.[18][19] In spruce, resveratrol serves as an intermediate for the production of more complex tetrahydroxystilbenes like astringin and this compound through subsequent hydroxylation, glycosylation, and methylation steps.[8]

Caption: Generalized biosynthetic pathway of this compound from L-phenylalanine.

5.2 Standard Experimental Workflow

The process of analyzing this compound from raw plant material to final data involves a series of sequential steps. This workflow ensures reproducibility and accuracy in the final quantification.

Experimental_Workflow A Sample Collection (Picea Bark) B Sample Preparation (Drying & Grinding) A->B C Extraction (e.g., UAE with Ethanol) B->C D Filtration / Purification C->D E Analytical Quantification (HPLC-DAD/MS) D->E F Structural Elucidation (NMR, HR-MS) E->F  Confirmation G Data Analysis & Reporting E->G F->G

Caption: Standard workflow for this compound extraction, quantification, and analysis.

Conclusion

This compound is a consistently occurring and often abundant stilbenoid in the Picea genus, with bark tissues representing the most significant reservoir. Species such as Picea jezoensis are particularly noteworthy for their exceptionally high concentrations, positioning them as prime candidates for commercial sourcing.[1][2][3] This guide has summarized the quantitative data and detailed the critical experimental protocols, from sample preparation using techniques like UAE to analysis by HPLC, which are essential for the accurate study of this compound. The provided visualizations of its biosynthesis and analytical workflow serve to standardize and clarify the key processes involved. For researchers in drug discovery and natural product science, the reliable and abundant presence of this compound in spruce makes it a compelling target for further investigation into its pharmacological properties.

References

Methodological & Application

Application Notes and Protocols for Isorhapontin Extraction from Picea abies Bark

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picea abies (Norway spruce) bark is a significant byproduct of the forestry industry and represents a rich source of bioactive polyphenolic compounds, particularly the stilbene glucoside isorhapontin. This compound and its aglycone, isorhapontigenin, have garnered considerable interest in the pharmaceutical and nutraceutical fields due to their potent antioxidant, anti-inflammatory, and potential anticancer properties. These biological activities are attributed to their ability to modulate key cellular signaling pathways.

This document provides detailed application notes and protocols for the extraction of this compound from Picea abies bark, along with methodologies for evaluating its biological activity. The information is intended to guide researchers and drug development professionals in harnessing this valuable natural compound.

Data Presentation: this compound Extraction and Bioactivity

The following tables summarize quantitative data from various studies on the extraction of this compound and the bioactivity of spruce bark extracts.

Table 1: Comparison of Extraction Methods for Phenolic Compounds from Picea abies Bark

Extraction MethodSolventTemperature (°C)TimeTotal Phenolic Content (TPC) (mg GAE/g extract)Total Flavonoid Content (TFC) (mg QE/g extract)Reference
Maceration (M)EthanolRoom Temp24 h150.2325.43[1]
Ultrasound-Assisted Extraction (UAE)70% Ethanol5460 min13.23 mg GAE/g bark-[2]
Ultrasound-Assisted Extraction (UAE)Ethanol6030 min250.1135.12[1]
Microwave-Assisted Extraction (MAE)Ethanol-15 min280.4540.21[1]
Pressurized Liquid Extraction (PLE)Ethanol1805 min-21.14[3]
Pressurized Liquid Extraction (PLE)Water1605 min--[4][5]
Organosolv50% Ethanol/Water1002 h324.8062.55[6]

GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents

Table 2: Antioxidant Activity of Picea abies Bark Extracts

Extraction MethodSolventDPPH Radical Scavenging Activity (IC50 µg/mL)Antioxidant Activity Index (AAI)Reference
OrganosolvPure Water-0.68[6]
Organosolv50% Ethanol/Water-1.31[6]
Methanol FractionsMethanol62.2% inhibition at 25 µg/mL-[1]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is based on optimized conditions for the extraction of polyphenols from spruce bark.[2][7][8]

1. Materials and Equipment:

  • Dried and finely ground Picea abies bark (particle size < 1 mm)

  • 70% Ethanol (v/v) in deionized water

  • Ultrasonic bath with temperature control

  • Centrifuge

  • Rotary evaporator

  • Filter paper (e.g., Whatman No. 1)

  • Glass beakers and flasks

2. Procedure:

  • Weigh 5 g of dried spruce bark powder and place it into a 100 mL glass beaker.

  • Add 50 mL of 70% ethanol to achieve a solid-to-solvent ratio of 1:10 (g/mL).

  • Place the beaker in an ultrasonic bath.

  • Set the temperature to 54°C and sonicate for 60 minutes.

  • After extraction, filter the mixture through filter paper to separate the solid residue.

  • Centrifuge the filtrate at 4000 rpm for 10 minutes to remove any remaining fine particles.

  • Collect the supernatant and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

  • Store the dried extract at -20°C for further analysis.

Protocol 2: Pressurized Liquid Extraction (PLE) of this compound

This protocol is adapted from methodologies demonstrating high efficiency for stilbene extraction.[3][4][5]

1. Materials and Equipment:

  • Dried and finely ground Picea abies bark

  • Absolute ethanol

  • Pressurized Liquid Extraction system with stainless steel extraction cells

  • Sand (as a dispersing agent)

  • Nitrogen gas supply

2. Procedure:

  • Mix 30 g of dried spruce bark powder with an equal amount of sand.

  • Load the mixture into the extraction cell.

  • Set the extraction parameters:

    • Solvent: Absolute ethanol

    • Temperature: 180°C

    • Pressure: 50 bar

  • Perform the extraction with the following steps:

    • Cell preparation: 3 minutes

    • Pressurization and heating: 5 minutes

    • Static extraction: 5 minutes

    • Flush volume: 60%

    • Nitrogen purge: 2 minutes

  • Collect the extract in a collection vial.

  • Concentrate the extract using a rotary evaporator.

  • Store the dried extract at -20°C.

Protocol 3: DPPH Radical Scavenging Assay for Antioxidant Activity

This protocol provides a standard method for assessing the antioxidant capacity of the extracted this compound.[9][10][11][12][13]

1. Materials and Equipment:

  • Picea abies bark extract

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or ethanol

  • 96-well microplate reader

  • Ascorbic acid or Trolox (as a positive control)

2. Procedure:

  • Prepare a stock solution of the spruce bark extract in methanol.

  • Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark.

  • Prepare a series of dilutions of the extract and the positive control (e.g., ascorbic acid) in methanol.

  • In a 96-well plate, add 100 µL of each dilution of the extract or standard to the wells.

  • Add 100 µL of the DPPH solution to each well.

  • For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the following formula:

    • % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • Determine the IC50 value (the concentration of the extract that scavenges 50% of the DPPH radicals).

Protocol 4: In Vitro Anti-inflammatory Assay using RAW 264.7 Macrophages

This protocol assesses the anti-inflammatory potential of the this compound extract by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.[14][15][16]

1. Materials and Equipment:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent

  • Picea abies bark extract (sterile-filtered)

  • Dexamethasone (as a positive control)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

2. Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Prepare different concentrations of the sterile-filtered spruce bark extract and dexamethasone in DMEM.

  • Remove the old medium and treat the cells with the different concentrations of the extract or dexamethasone for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. A set of untreated cells will serve as a negative control.

  • After incubation, collect the cell culture supernatant.

  • To determine NO production, mix 50 µL of the supernatant with 50 µL of Griess Reagent in a new 96-well plate.

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm.

  • A standard curve using sodium nitrite is used to quantify the nitrite concentration.

  • Cell viability should be assessed in parallel (e.g., using an MTS assay) to ensure that the observed reduction in NO is not due to cytotoxicity.

Visualizations: Workflows and Signaling Pathways

This compound Extraction and Analysis Workflow

Extraction_Workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_processing Post-Extraction Processing cluster_analysis Analysis and Bioassays start Picea abies Bark grinding Grinding and Sieving start->grinding extraction Extraction (e.g., UAE, PLE) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration drying Drying concentration->drying analysis Chemical Analysis (HPLC, LC-MS) drying->analysis bioassay Biological Assays (Antioxidant, Anti-inflammatory) drying->bioassay end This compound-Rich Extract analysis->end bioassay->end

Caption: Workflow for this compound extraction and analysis.

This compound's Putative Anti-inflammatory Signaling Pathway

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocation This compound This compound This compound->IKK inhibits DNA DNA NFkB_nuc->DNA binds Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Genes transcription

Caption: this compound's inhibition of the NF-κB pathway.

This compound's Putative Modulation of the MAPK Signaling Pathway

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stress/Cytokines Receptor Receptor Stimuli->Receptor MAPKKK MAPKKK Receptor->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK phosphorylates TF Transcription Factors (e.g., AP-1) MAPK->TF activates This compound This compound This compound->MAPK inhibits phosphorylation Genes Inflammatory & Proliferative Response Genes TF->Genes regulates transcription

Caption: this compound's modulation of the MAPK pathway.

References

Application Note: Quantification of Isorhapontin using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of Isorhapontin in various samples, such as plant extracts and pharmaceutical formulations, using a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection.

Principle

This method facilitates the separation, identification, and quantification of this compound based on its interaction with a hydrophobic stationary phase (C18 column) and a polar mobile phase. The compound is eluted from the column using a gradient of acidified water and an organic solvent (acetonitrile). A UV detector is used to measure the absorbance of this compound as it elutes, and the resulting peak area is directly proportional to its concentration in the sample. This allows for accurate quantification by comparing the sample's peak area to a calibration curve generated from known concentrations of an this compound reference standard.

Materials and Methods

2.1 Reagents and Chemicals

  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (or Ortho-phosphoric acid, HPLC grade)[1]

  • Ultrapure water (18.2 MΩ·cm)[2]

2.2 Equipment

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or Binary Pump

    • Autosampler

    • Column Thermostat

    • Photodiode Array (PDA) or UV-Vis Detector

  • Analytical Balance (4-decimal place)

  • Ultrasonic Bath

  • Vortex Mixer

  • Centrifuge

  • Syringe filters (0.22 µm or 0.45 µm, PTFE or Nylon)[3]

  • Volumetric flasks and pipettes (Class A)

2.3 Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis.

ParameterCondition
HPLC Column Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Ultrapure Water[1][4]
Mobile Phase B Acetonitrile[4]
Gradient Elution 0-5 min: 15% B; 5-20 min: 15-40% B; 20-25 min: 40-15% B; 25-30 min: 15% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C[5]
Detection Wavelength 323 nm
Analysis Time 30 minutes

Experimental Protocols

3.1 Protocol 1: Preparation of Standard Solutions

  • Stock Standard Solution (e.g., 500 µg/mL): Accurately weigh approximately 12.5 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol. Use an ultrasonic bath for 5 minutes to ensure complete dissolution. This stock solution should be stored at 4°C.[2]

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the stock solution with the mobile phase (pre-mixed at initial gradient conditions) or methanol. These solutions are used to construct the calibration curve.

3.2 Protocol 2: Sample Preparation (from a Powdered Plant Extract)

  • Weighing: Accurately weigh approximately 100 mg of the homogenized, powdered plant extract into a 50 mL centrifuge tube.

  • Extraction: Add 25 mL of methanol to the tube. Vortex for 1 minute and then place in an ultrasonic bath for 30 minutes to facilitate extraction.[6]

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material.[7]

  • Dilution: Carefully transfer the supernatant to a 50 mL volumetric flask and dilute to volume with methanol.

  • Filtration: Filter an aliquot of the diluted extract through a 0.22 µm syringe filter into an HPLC vial prior to injection. This step is critical to remove particulates and protect the HPLC column.[3][8]

3.3 Protocol 3: HPLC Analysis and Quantification

  • System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[9]

  • Injection Sequence: Set up the analysis sequence, starting with a blank injection (methanol or mobile phase), followed by the working standard solutions (from lowest to highest concentration), and then the prepared sample solutions. It is good practice to inject a standard periodically to monitor system suitability.

  • Data Acquisition: Acquire the chromatograms for the entire sequence.

  • Calibration Curve Construction: Plot the peak area of this compound against the corresponding concentration for the working standard solutions. Perform a linear regression analysis to obtain the calibration curve equation (y = mx + c) and the correlation coefficient (R²).[10]

  • Quantification: Use the peak area of this compound from the sample chromatogram and the linear regression equation to calculate the concentration of this compound in the sample. Account for all dilution factors used during sample preparation to determine the final concentration in the original sample.

Quantitative Data and Method Validation Summary

The described HPLC method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[10][11] The following table summarizes typical validation parameters and their acceptable limits.

Validation ParameterSpecificationTypical Acceptance Criteria
Linearity (R²) The ability to elicit results that are directly proportional to the concentration of the analyte in the sample.R² ≥ 0.999[12]
Range The interval between the upper and lower concentrations of the analyte demonstrated to have acceptable precision, accuracy, and linearity.5 - 100 µg/mL
Accuracy (% Recovery) The closeness of test results to the true value, determined by spike-recovery experiments.98.0% - 102.0%[9][12]
Precision (% RSD) The degree of agreement among individual test results when the procedure is applied repeatedly.
* Repeatability (Intra-day)Assessed by analyzing 6 replicate samples at 100% of the test concentration on the same day.RSD ≤ 2.0%[9]
* Intermediate PrecisionAssessed by a different analyst on a different day or with different equipment.RSD ≤ 2.0%[12]
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated.~0.1 µg/mL (S/N ratio ≥ 3:1)
Limit of Quantification (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.~0.3 µg/mL (S/N ratio ≥ 10:1)
Specificity The ability to assess the analyte in the presence of components which may be expected to be present.Peak purity index > 0.999; No interference at the retention time of this compound in blank/placebo injections.[10]

Visualizations

G Experimental Workflow for this compound Quantification cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Weigh this compound Reference Standard Stock Prepare Stock Solution Standard->Stock Sample Weigh Sample (e.g., Plant Extract) Extract Extract with Solvent (e.g., Methanol + Sonication) Sample->Extract Working Prepare Working Standards (Calibration Curve) Stock->Working Inject Inject Standards & Samples into HPLC System Working->Inject Calibrate Generate Calibration Curve (Area vs. Concentration) Working->Calibrate Filter_Sample Centrifuge & Filter Extract Extract->Filter_Sample Filter_Sample->Inject Separate Chromatographic Separation (Reversed-Phase Column) Inject->Separate Detect UV Detection (323 nm) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Integrate->Calibrate Quantify Calculate this compound Concentration in Sample Integrate->Quantify Calibrate->Quantify G Logical Relationship for Calibration and Quantification cluster_standards Known Standards cluster_response Instrument Response cluster_unknown Unknown Sample S1 Std 1 (Conc C1) R1 Peak Area A1 S1->R1 Curve Plot Area vs. Concentration Generate Linear Regression y = mx + b S2 Std 2 (Conc C2) R2 Peak Area A2 S2->R2 S_n Std 'n' (Conc Cn) R_n Peak Area An S_n->R_n R1->Curve R2->Curve R_n->Curve Unk_R Measure Peak Area (Ax) Unk_C Determine Concentration (Cx) Unk_R->Unk_C Interpolate using Calibration Curve Curve->Unk_C

References

Application Notes and Protocols for Isorhapontin Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for conducting cell-based assays to evaluate the biological activity of Isorhapontin, a naturally occurring stilbenoid. The following sections describe methods for assessing its cytotoxic, anti-inflammatory, and antioxidant properties, along with its effects on key cellular signaling pathways.

Cytotoxicity Assessment of this compound

This protocol outlines the use of a colorimetric assay to determine the cytotoxic effects of this compound on various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method to measure cell viability.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., A549 lung carcinoma, HepG2 hepatocellular carcinoma, or MCF-7 breast adenocarcinoma) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

    • Trypsinize and seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

    • Create a series of dilutions of this compound in culture medium to achieve final concentrations ranging from 1 µM to 100 µM. Ensure the final DMSO concentration in each well does not exceed 0.1%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plates for 48 to 72 hours.

  • MTT Assay and Data Analysis:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.

    • Incubate for an additional 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value.

Quantitative Data Summary

The following table summarizes the cytotoxic activity of Isorhapontigenin (the aglycone of this compound) against various cancer cell lines, providing an expected range of activity for this compound.

CompoundCell LineAssayIncubation Time (h)IC₅₀ (µM)
IsorhapontigeninHTB-26 (Breast Cancer)Crystal VioletNot Specified10 - 50
IsorhapontigeninPC-3 (Prostate Cancer)Crystal VioletNot Specified10 - 50
IsorhapontigeninHepG2 (Hepatocellular Carcinoma)Crystal VioletNot Specified10 - 50[1]
IsorhapontigeninHCT116 (Colorectal Cancer)Crystal VioletNot Specified22.4
IsorhamnetinA549 (Lung Cancer)Not SpecifiedNot SpecifiedRadiosensitizing effects noted

Anti-Inflammatory Activity of this compound

This protocol describes the evaluation of the anti-inflammatory effects of this compound in a lipopolysaccharide (LPS)-stimulated macrophage cell line model.

Experimental Protocol: Measurement of Nitric Oxide and Pro-inflammatory Cytokines

  • Cell Culture and Treatment:

    • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed the cells in 24-well plates at a density of 2 x 10⁵ cells per well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) for 1 hour.

  • Induction of Inflammation:

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce an inflammatory response. Include a control group with no LPS stimulation.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • After the 24-hour incubation, collect the cell culture supernatant.

    • Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to quantify NO production.

  • Cytokine Measurement (ELISA):

    • Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β) using commercially available ELISA kits, following the manufacturer's instructions.

Quantitative Data Summary

Studies on the related compound, Isorhamnetin, have demonstrated significant reductions in the production of pro-inflammatory mediators in LPS-stimulated RAW 264.7 cells.[2]

CompoundCell LineStimulantMeasured ParameterEffect
IsorhamnetinRAW 264.7LPSTNF-α, IL-1β, IL-6Significant reduction
IsorhamnetinRAW 264.7LPSiNOS expressionInhibition
IsorhamnetinRAW 264.7LPSNF-κB activationInhibition[2]

Antioxidant Capacity of this compound

This section details in vitro methods to assess the antioxidant potential of this compound.

Experimental Protocol: DPPH Radical Scavenging Assay

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

    • Prepare various concentrations of this compound and a positive control (e.g., ascorbic acid or Trolox) in methanol.

  • Assay Procedure:

    • Add 100 µL of the this compound solution to 100 µL of the DPPH solution in a 96-well plate.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

  • Data Analysis:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance with the sample.

Experimental Protocol: Ferric Reducing Antioxidant Power (FRAP) Assay

  • Reagent Preparation:

    • Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio.

  • Assay Procedure:

    • Add 10 µL of the this compound sample to 190 µL of the FRAP reagent in a 96-well plate.

    • Incubate at 37°C for 30 minutes.

    • Measure the absorbance at 593 nm.

  • Data Analysis:

    • A standard curve is generated using a known antioxidant like Trolox, and the results are expressed as Trolox equivalents.

Signaling Pathway and Workflow Diagrams

This compound's Potential Anti-Inflammatory Signaling Pathway

Isorhapontin_Signaling LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates This compound This compound This compound->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates ProInflammatory Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->ProInflammatory Transcription

Caption: Potential mechanism of this compound's anti-inflammatory action via inhibition of the NF-κB pathway.

General Experimental Workflow for this compound Cell-Based Assays

Experimental_Workflow start Start cell_culture Cell Culture (e.g., RAW 264.7, A549) start->cell_culture treatment This compound Treatment (Dose-Response) cell_culture->treatment incubation Incubation (24-72 hours) treatment->incubation assay Select Assay incubation->assay cytotoxicity Cytotoxicity Assay (MTT, CCK-8) assay->cytotoxicity Viability anti_inflammatory Anti-inflammatory Assay (Griess, ELISA) assay->anti_inflammatory Inflammation antioxidant Antioxidant Assay (DPPH, FRAP) assay->antioxidant Oxidative Stress data_analysis Data Analysis (IC50, % Inhibition) cytotoxicity->data_analysis anti_inflammatory->data_analysis antioxidant->data_analysis end End data_analysis->end

Caption: A generalized workflow for evaluating the in vitro cellular effects of this compound.

References

LC-MS/MS Analysis of Isorhapontin and its Metabolites: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isorhapontigenin, also known as Isorhapontin, is a methoxylated stilbene derivative of resveratrol found in various medicinal plants.[1] It has garnered significant interest in the scientific community for its potential pharmacological activities, including antiviral, antioxidant, and anticancer properties.[2] To effectively evaluate its therapeutic potential and facilitate its development as a nutraceutical or pharmaceutical agent, a thorough understanding of its pharmacokinetic profile and metabolic fate is essential.[1][3] this compound has demonstrated a more favorable pharmacokinetic profile compared to resveratrol, exhibiting higher plasma concentrations and oral bioavailability, making it a promising candidate for further development.[1]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that offers the high sensitivity and selectivity required for the quantitative analysis of drug compounds and their metabolites in complex biological matrices.[4][5] This document provides detailed protocols for the quantification of this compound in plasma and the analysis of its metabolic impact, along with summarized quantitative data from preclinical studies.

Section 1: Quantitative Pharmacokinetic Analysis of this compound

A robust and sensitive LC-MS/MS method is crucial for accurately determining the concentration of this compound in biological samples over time, which is fundamental for pharmacokinetic studies.[2]

Protocol 1: Quantitative Determination of this compound in Rodent Plasma by LC-MS/MS

This protocol is based on a validated method for the quantification of this compound (ISO) in rat plasma.[4]

1. Sample Preparation (Protein Precipitation)

  • To one volume of plasma sample, add L-ascorbic acid to a final concentration of 0.8 mg/mL to ensure the stability of ISO.[4]

  • Add three volumes of a 10 ng/mL internal standard (IS) working solution (e.g., ¹³C isotopically labeled resveratrol in acetonitrile containing 0.18 μM disodium EDTA).[4]

  • Vortex the mixture vigorously to precipitate proteins.[4]

  • Centrifuge the samples at 15,000 x g for 10 minutes at 4°C.[4][6]

  • Carefully transfer the clear supernatant to HPLC vials for analysis.[4]

2. LC-MS/MS Instrumentation and Conditions

  • LC System: Agilent 1290 Infinity Liquid Chromatography system or equivalent.[4]

  • MS System: ABSciex QTRAP® 5500 mass spectrometer or equivalent triple quadrupole MS.[4]

  • Chromatographic Column: Agilent Poroshell 120 EC-C18 (75 mm × 3.0 mm, 2.7 μm) with a suitable guard column (e.g., Agilent ZORBAX Eclipse Plus C18, 12.5 mm × 4.6 mm, 5 μm).[4]

  • Column Temperature: 40°C.[4]

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient Elution:

    • 0.0–1.0 min: 20% B

    • 1.0–1.5 min: 20% to 45% B

    • 1.5–2.5 min: 45% B

    • 2.5–3.0 min: 45% to 90% B

    • 3.0–4.0 min: 90% B

    • 4.0–4.5 min: 90% to 20% B

    • 4.5–5.5 min: 20% B[4]

  • Flow Rate: 0.7 mL/min.[4]

  • Injection Volume: 1 μL.[4]

  • Ionization Mode: Electrospray Ionization (ESI), specific polarity determined during method development.

  • MS Detection: Multiple Reaction Monitoring (MRM).[4]

    • This compound (ISO) Transition: m/z 257.2 → 241.1.[4]

    • Internal Standard (IS) Transition: m/z 233.0 → 191.0 (for ¹³C-resveratrol).[4]

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of this compound from preclinical studies in rats and mice.

Table 1: Pharmacokinetic Profiles of this compound in Sprague-Dawley Rats [1][4]

Administration Route Dose (µmol/kg) Cmax (ng/mL) Tmax (min) AUC₀→t (ng·h/mL) Oral Bioavailability (F)
Intravenous (IV) 90 - - 108.3 ± 27.2 -
Oral (PO) 100 25.1 ± 14.3 20 59.9 ± 19.3 4.8 ± 1.5%
Oral (PO) 200 129.1 ± 72.8 60 363.3 ± 158.4 7.9 ± 3.4%

(Data adapted from a study by Dai et al., 2018)[1][4]

Table 2: Pharmacokinetic Parameters of this compound in Mice After Oral Administration [2]

Dose (mg/kg) Cmax (ng/mL) Tmax (h) AUC₀→t (ng·h/mL) AUC₀→∞ (ng·h/mL)
40 309.8 ± 103.7 0.25 ± 0.00 486.3 ± 83.2 506.8 ± 82.2
80 602.8 ± 131.7 0.28 ± 0.05 1025.1 ± 204.6 1056.2 ± 206.8
160 1146.7 ± 255.4 0.28 ± 0.05 2244.2 ± 413.5 2298.8 ± 421.1

(Data adapted from a study by Zhang et al., 2019)[2]

Section 2: Metabolite Identification and Profiling

Metabolomics studies provide a comprehensive profile of all metabolites in a biological sample, helping to elucidate the biochemical responses to a drug.[3] Both LC-MS/MS and GC-MS/MS can be employed for a global analysis of metabolic changes induced by this compound.[4][7]

Protocol 2: Metabolomic Profiling of Plasma Samples

This protocol provides a general workflow for identifying changes in the plasma metabolome.

1. Sample Preparation

  • For LC-MS/MS analysis, follow the protein precipitation steps outlined in Protocol 1.[4]

  • For GC-MS/MS analysis, a two-step derivatization is required after extraction:

    • First, incubate the dried sample with 2% methoxyamine chloride in pyridine for oximation.[7]

    • Second, add N-Methyl-N-(trimethylsilyl)trifluoroacetamide for silylation and incubate again.[7]

    • Transfer the derivatized sample to glass vials for GC-MS/MS analysis.[7]

2. Data Acquisition and Analysis

  • Acquire data using LC-MS/MS or GC-MS/MS systems.[4]

  • For targeted/untargeted analysis, utilize metabolite databases (e.g., Shimadzu Smart Metabolites Database) which contain retention indices and MRM transitions for hundreds of endogenous metabolites.[4][7]

  • Process the raw data by normalizing the peak areas of individual metabolites to the peak area of the internal standard.[7]

  • Employ multivariate statistical analysis, such as Partial Least Squares Discriminant Analysis (PLS-DA), to identify significant metabolic shifts between control and this compound-treated groups.[4][5]

Data Presentation: Metabolite Changes

One-week administration of this compound in rats was found to significantly alter the plasma concentrations of numerous metabolites.

Table 3: Critical Plasma Metabolites Altered by 1-Week this compound Intervention in Rats [4][8]

Metabolite Fold Change (ISO vs. Vehicle) Retention Time (min) MS Transition 1 MS Transition 2
Tryptamine 1.83 6.51 161.1 > 144.1 161.1 > 117.1
Cadaverine 0.44 1.02 103.1 > 86.1 103.1 > 68.1
Fructose 0.52 1.05 179.0 > 89.0 179.0 > 59.0
Arachidonic acid 0.53 16.29 303.2 > 259.2 303.2 > 59.0
Cholesterol 0.59 17.58 369.3 > 161.1 369.3 > 147.1
Allantoin 0.65 1.07 157.0 > 114.0 157.0 > 42.0

(This is a partial list adapted from Dai et al., 2018. A total of 21 metabolites were identified as critical.)[4][8]

Section 3: Visualized Workflows and Pathways

Diagrams help to clarify complex experimental processes and biological pathways.

G cluster_0 Sample Collection & Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing AnimalDosing Animal Dosing (IV or Oral) BloodSampling Serial Blood Sampling AnimalDosing->BloodSampling PlasmaSep Plasma Separation (Centrifugation) BloodSampling->PlasmaSep ProtPrecip Protein Precipitation (Acetonitrile + IS) PlasmaSep->ProtPrecip Supernatant Supernatant Transfer ProtPrecip->Supernatant LC_Inject HPLC Vial Injection (1 µL) Supernatant->LC_Inject Chroma Chromatographic Separation (C18 Column Gradient) LC_Inject->Chroma MS_Detect MS/MS Detection (MRM Mode) Chroma->MS_Detect DataAcq Data Acquisition (Analyst® Software) MS_Detect->DataAcq Quant Quantification (Peak Area Integration) DataAcq->Quant PK_Analysis Pharmacokinetic Analysis Quant->PK_Analysis

Caption: Experimental workflow for pharmacokinetic analysis.

G cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism P1_Enzymes CYP450s, FMOs, Esterases, etc. P1_Reactions Oxidation, Reduction, Hydrolysis Intermediate Intermediate Metabolite (More Polar) P1_Reactions->Intermediate exposes/adds functional group P2_Enzymes UGTs, SULTs, GSTs, etc. P2_Reactions Conjugation Reactions (Glucuronidation, Sulfation) Final Conjugated Metabolite (Hydrophilic, Excretable) P2_Reactions->Final adds endogenous molecule Parent This compound (Lipophilic) Parent->P1_Reactions Intermediate->P2_Reactions

Caption: General xenobiotic biotransformation pathway.

G cluster_metabolites Observed Plasma Changes cluster_pathways Influenced Metabolic Pathways ISO This compound Administration Tryptamine Tryptamine (Increased) ISO->Tryptamine Arachidonic Arachidonic Acid (Decreased) ISO->Arachidonic Cholesterol Cholesterol (Decreased) ISO->Cholesterol Fructose Fructose (Decreased) ISO->Fructose AA_Metabolism Amino Acid Metabolism Tryptamine->AA_Metabolism FA_Biosynthesis Fatty Acid Biosynthesis Arachidonic->FA_Biosynthesis Cholesterol->FA_Biosynthesis Sugar_Metabolism Sugar Metabolism Fructose->Sugar_Metabolism

Caption: Metabolic pathways influenced by this compound.

Conclusion

The LC-MS/MS methods detailed in this application note provide a robust framework for the preclinical evaluation of this compound. The quantitative protocol enables accurate determination of pharmacokinetic parameters, which have shown that this compound possesses favorable absorption and bioavailability characteristics, superior to that of resveratrol.[1] Furthermore, the metabolomic profiling approach offers valuable insights into the systemic biochemical effects of this compound, revealing its influence on key metabolic pathways related to amino acids, fatty acids, and sugars.[4][8] These detailed protocols and the associated data serve as a valuable resource for researchers in pharmacology and drug development, facilitating further investigation into the therapeutic potential of this compound.

References

Application Notes & Protocols: Pressurized Liquid Extraction of Isorhapontin

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Isorhapontin is a water-soluble stilbenoid, a class of natural phenolic compounds, and the glucoside of isorhapontigenin.[1][2] It is found in various plant species, notably in the bark and roots of spruce (e.g., Picea abies, Picea sitchensis) and in Gnetum montanum.[2][3][4] this compound and related stilbenes are of significant interest to researchers and drug development professionals due to their potential biological activities, including antioxidant and antifungal properties.[3][5]

Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE) or Pressurized Fluid Extraction (PFE), is a highly efficient technique for extracting bioactive compounds from solid and semi-solid matrices.[6][7] PLE utilizes solvents at elevated temperatures and pressures, which enhances extraction efficiency by increasing analyte solubility and mass transfer rates, while decreasing solvent viscosity.[6][8][9] This method offers significant advantages over traditional techniques, including reduced extraction times, lower solvent consumption, and potential for automation.[6][7]

These application notes provide a detailed protocol for the extraction of this compound using PLE and its subsequent quantification by High-Performance Liquid Chromatography (HPLC).

Experimental Protocols

Protocol 1: Pressurized Liquid Extraction (PLE) of this compound

This protocol outlines the procedure for extracting this compound from a plant matrix (e.g., dried spruce bark).

1. Materials and Equipment:

  • Plant Material: Dried and finely ground spruce bark (or other this compound-containing plant material), particle size < 0.5 mm.

  • PLE System: An automated Pressurized Liquid Extraction system.

  • Extraction Solvents: HPLC-grade ethanol and deionized water.

  • Drying Agent: Diatomaceous earth or clean sand.

  • Extraction Cells: Stainless steel, appropriate volume for the sample size.

  • Cellulose Filters: To fit the extraction cells.

  • Collection Vials: Glass vials with caps.

  • Filtration System: Syringe filters (0.45 µm, PTFE or similar).

2. Sample Preparation and Cell Loading:

  • Thoroughly dry the plant material to a constant weight.

  • Grind the material to a fine powder (e.g., 40-mesh).

  • Combine 5 grams of the powdered plant material with 5 grams of diatomaceous earth and mix thoroughly. This prevents cell blockage and ensures even solvent flow.

  • Place a cellulose filter at the bottom of the extraction cell.

  • Load the sample mixture into the cell and gently tap to pack it uniformly.

  • Place a second cellulose filter on top of the sample.

  • Seal the extraction cell and place it in the PLE system carousel.

3. PLE Method Parameters: The following parameters are a starting point for optimization. The optimal conditions can vary depending on the specific plant matrix.[10][11]

  • Extraction Solvent: Ethanol:Water (70:30, v/v).[3]

  • Temperature: 100 °C.[6]

  • Pressure: 1500 psi (10.3 MPa) - sufficient to maintain the solvent in a liquid state.[8]

  • Static Time: 10 minutes.

  • Number of Cycles: 2.

  • Rinse Volume: 60% of the cell volume.

  • Gas Purge: Nitrogen, 90 seconds.

4. Extraction and Collection:

  • Run the pre-programmed PLE method.

  • The extract will be automatically collected in a glass vial.

  • After extraction, allow the vial to cool to room temperature.

  • Filter the extract through a 0.45 µm syringe filter into a clean vial for HPLC analysis. If necessary, the extract can be concentrated under reduced pressure.[12]

Protocol 2: Quantitative Analysis of this compound by HPLC

This protocol describes the quantification of this compound in the obtained extract using HPLC with UV detection.

1. Materials and Equipment:

  • HPLC System: Equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[13]

  • Column: C18 reversed-phase column (e.g., 4.6 mm × 150 mm, 5 µm).[13]

  • Mobile Phase A: 0.1% Formic acid in deionized water.

  • Mobile Phase B: Acetonitrile.

  • This compound Standard: High purity (>95%) reference standard.

  • Solvents: HPLC-grade acetonitrile, water, and formic acid.

2. Preparation of Standards and Samples:

  • Stock Standard Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of the initial mobile phase composition to prepare a 1 mg/mL stock solution.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution.

  • Sample Preparation: Dilute the filtered PLE extract with the initial mobile phase to a concentration expected to fall within the calibration range.

3. HPLC Method Parameters:

  • Flow Rate: 1.0 mL/min.[13]

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 310 nm (based on the UV absorbance maximum for stilbenoids).[1]

  • Gradient Elution:

    • 0-15 min: 20% to 40% B

    • 15-20 min: 40% to 80% B

    • 20-22 min: 80% B (hold)

    • 22-25 min: 80% to 20% B

    • 25-30 min: 20% B (re-equilibration)

4. Data Analysis:

  • Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Determine the linearity of the curve (R² value should be > 0.999).[14]

  • Quantify the amount of this compound in the PLE extract by interpolating its peak area from the calibration curve.

  • Calculate the final concentration in the original plant material (e.g., in mg of this compound per gram of dried plant material).

Data Presentation and Optimization

The efficiency of PLE is highly dependent on the extraction parameters. A systematic optimization using a Response Surface Methodology (RSM) or a one-factor-at-a-time approach is recommended to maximize the yield of this compound.[10][15] Key parameters to optimize include solvent composition, temperature, static extraction time, and the number of cycles.

The following table provides an illustrative example of how to present data from an optimization study.

Table 1: Illustrative Data for Optimization of PLE Parameters for this compound Extraction

Run Temperature (°C) Ethanol Conc. (% v/v) Static Time (min) This compound Yield (mg/g dry weight)
1 80 50 5 3.2
2 80 70 10 4.5
3 100 50 10 4.1
4 100 70 5 4.8
5 120 60 7.5 5.5

| 6 | 100 | 70 | 10 | 5.1 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations: Workflows and Mechanisms

Diagrams are essential for visualizing experimental processes and biological mechanisms.

PLE_Workflow cluster_prep Sample Preparation cluster_ple Extraction cluster_analysis Analysis Dry Drying Plant Material Grind Grinding to Fine Powder Dry->Grind Mix Mixing with Dispersant Grind->Mix Load Loading into PLE Cell Mix->Load PLE Pressurized Liquid Extraction System Load->PLE Collect Collect Extract PLE->Collect Filter Filter & Dilute Collect->Filter HPLC HPLC-UV Analysis Filter->HPLC Quantify Quantification HPLC->Quantify

Caption: Overall experimental workflow from sample preparation to final analysis.

Optimization_Logic cluster_vars Independent Variables cluster_outs Desired Outcomes Parameters PLE Parameters Temp Temperature Parameters->Temp Solvent Solvent Composition (e.g., % Ethanol) Parameters->Solvent Time Static Time Parameters->Time Cycles Number of Cycles Parameters->Cycles Yield Extraction Yield Temp->Yield Purity Compound Purity Temp->Purity Solvent->Yield Solvent->Purity Time->Yield Time->Purity Cycles->Yield Cycles->Purity

Caption: Logical relationship of key parameters in PLE optimization.

Gnetum montanum extract, which contains stilbenoids like this compound, has been shown to induce apoptosis in human colon cancer cells by inhibiting the activation of the AKT signaling pathway.[16] The following diagram illustrates this potential mechanism.

AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT (Inactive) PIP3->AKT pAKT p-AKT (Active) PDK1->pAKT Phosphorylates Proliferation Cell Proliferation & Survival pAKT->Proliferation Apoptosis Apoptosis pAKT->Apoptosis This compound This compound (from G. montanum extract) This compound->pAKT Inhibits Activation

Caption: Potential inhibition of the AKT signaling pathway by this compound.

References

Supercritical Fluid Extraction of Stilbenes from Spruce Bark: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the extraction of stilbenes from spruce bark (Picea spp.) using supercritical fluid extraction (SFE). It is intended for researchers, scientists, and professionals in drug development who are interested in isolating these bioactive compounds for further investigation and application.

Introduction

Spruce bark, a readily available byproduct of the forestry industry, is a rich source of stilbenes, a class of polyphenolic compounds with a diverse range of biological activities. The primary stilbenes found in spruce bark are astringin, isorhapontin, and polydatin, which are the glycosides of piceatannol, isorhapontigenin, and resveratrol, respectively. These compounds have demonstrated significant antioxidant, anti-inflammatory, anti-cancer, and cardioprotective properties, making them promising candidates for the development of new therapeutics and nutraceuticals.

Supercritical fluid extraction (SFE) with carbon dioxide (CO₂) is a green and efficient technology for extracting natural products. It offers several advantages over conventional solvent extraction methods, including the use of a non-toxic, non-flammable, and inexpensive solvent, mild operating temperatures that prevent the degradation of thermolabile compounds, and the ability to selectively extract compounds by tuning the solvent power through changes in pressure and temperature. The addition of a polar co-solvent, such as ethanol, is often necessary to enhance the extraction efficiency of more polar compounds like stilbene glycosides.

This application note provides a summary of the quantitative data from various extraction methods, a detailed protocol for SFE of stilbenes from spruce bark, and an overview of the key signaling pathways modulated by these compounds, which are of particular interest to drug development professionals.

Quantitative Data Presentation

The following table summarizes the yields of stilbenes and total phenolic content (TPC) from spruce bark using different extraction methods. This allows for a comparative assessment of the efficiency of supercritical fluid extraction against other techniques.

Extraction MethodMatrix & SpeciesParametersStilbene/TPC YieldReference
Supercritical Fluid Extraction (SFE) Norway Spruce (Picea abies) BarkOptimal for TPC: 45 °C, 7.2 MPa (1050 psi), 96.6% EtOH/water co-solvent13.89 mg GAE/g dry extract[1]
Norway Spruce (Picea abies) BarkOptimal for Extract Yield: 73 °C, 44.5 MPa (6465 psi), 58% EtOH/water co-solvent8.92% (w/w) total extractives[1]
Norway Spruce (Picea abies) Bark40 °C, 10 MPa (100 bar), 70% ethanol co-solvent, 150 min static, 105 min dynamicTPC: 2.50 ± 0.03 mg GAE/g dw with 40% EtOH[2]
Ultrasound-Assisted Extraction (UAE) Norway Spruce (Picea abies) Inner Bark60% ethanol, 45 °C, 20 min~19% stilbene glucosides (of total extract)[3]
Pressurized Liquid Extraction (PLE) Norway Spruce (Picea abies) BarkEthanol, various conditionsTFC: 21.14 ± 1.42 mg quercetin/g sample[2]
Conventional Solvent Extraction Norway Spruce (Picea abies) Bark70% ethanol, 13 daysTPC: ~14 mg GAE/g spruce bark[4][5]

Abbreviations: TPC - Total Phenolic Content; GAE - Gallic Acid Equivalents; TFC - Total Flavonoid Content; dw - dry weight.

Experimental Protocols

Supercritical Fluid Extraction (SFE) of Stilbenes

This protocol is a composite based on optimized parameters reported in the literature for the extraction of polyphenols from spruce bark.[1][2]

3.1.1. Materials and Equipment

  • Milled and dried spruce bark (particle size 1-1.4 mm)[1]

  • Supercritical fluid extractor system

  • High-purity CO₂

  • Ethanol (food or pharmaceutical grade)

  • Deionized water

  • Collection vials

  • Analytical balance

3.1.2. SFE Protocol

  • Sample Preparation: Weigh approximately 10 g of milled and dried spruce bark and load it into the extraction vessel.

  • System Setup:

    • Set the extraction vessel temperature to 45 °C .

    • Set the back pressure regulator to 7.2 MPa (1050 psi) .

    • Prepare a co-solvent mixture of 96.6% ethanol in deionized water .

    • Set the co-solvent pump flow rate to deliver the desired percentage of the total flow (typically 5-10%).

    • Set the CO₂ pump flow rate (e.g., 10-15 g/min ).

  • Extraction Procedure:

    • Static Extraction: Pressurize the system with CO₂ and introduce the co-solvent. Hold the system under static conditions (no outflow) for 30 minutes to allow for equilibration and solubilization of the target compounds.

    • Dynamic Extraction: Open the back pressure regulator to initiate the flow of supercritical fluid through the extraction vessel. Collect the extract in a collection vial. Continue the dynamic extraction for 120-180 minutes.

  • Extract Collection and Processing:

    • Depressurize the system and collect the final extract.

    • Evaporate the ethanol and water from the extract under reduced pressure (e.g., using a rotary evaporator) to obtain a concentrated stilbene-rich extract.

    • Store the extract at -20°C in an amber vial to protect it from light and degradation.

Quantification of Stilbenes by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the quantification of astringin, this compound, and polydatin in the SFE extract.

3.2.1. Materials and Equipment

  • HPLC system with a Diode Array Detector (DAD) or UV-Vis detector

  • C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)

  • Stilbene standards (astringin, this compound, polydatin)

  • Acetonitrile (HPLC grade)

  • Formic acid or acetic acid (HPLC grade)

  • Deionized water (HPLC grade)

  • Syringe filters (0.45 µm)

3.2.2. HPLC Protocol

  • Standard Preparation: Prepare stock solutions of each stilbene standard in methanol or ethanol. Create a series of calibration standards by diluting the stock solutions to known concentrations.

  • Sample Preparation: Dissolve a known amount of the SFE extract in the mobile phase solvent. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient Elution: A typical gradient could be:

      • 0-5 min: 10% B

      • 5-25 min: 10-40% B

      • 25-30 min: 40-10% B

      • 30-35 min: 10% B (equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 305 nm for polydatin and 320 nm for astringin and this compound.[3][6]

    • Injection Volume: 10-20 µL

  • Data Analysis: Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards. Quantify the concentration of each stilbene using the calibration curves generated from the standard solutions.

Signaling Pathways and Relevance to Drug Development

The stilbenes extracted from spruce bark have been shown to modulate several key signaling pathways implicated in various diseases. Understanding these mechanisms is crucial for their development as therapeutic agents.

Astringin Signaling Pathways

Astringin has demonstrated protective effects against acute lung injury by suppressing oxidative stress and inflammation. Its mechanism of action involves the inhibition of the PI3K/AKT/NF-κB pathway .[7]

Astringin_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 PI3K PI3K TLR4->PI3K Oxidative_Stress Oxidative Stress TLR4->Oxidative_Stress AKT AKT PI3K->AKT NF_kB NF-κB AKT->NF_kB Inflammation Inflammation (TNF-α, IL-1β, IL-6) NF_kB->Inflammation Astringin Astringin Astringin->PI3K Astringin->AKT Astringin->NF_kB

Caption: Astringin inhibits the LPS-induced PI3K/AKT/NF-κB signaling pathway.

This compound (Isorhapontigenin) Signaling Pathways

Isorhapontigenin, the aglycone of this compound, exhibits anti-inflammatory, anti-cancer, and anti-obesity effects through the modulation of various signaling pathways, including immune and cancer-related pathways .[8]

Isorhapontin_Pathway Isorhapontigenin Isorhapontigenin (from this compound) Cancer_Pathways Cancer Pathways Isorhapontigenin->Cancer_Pathways Immune_Pathways Immune System Pathways Isorhapontigenin->Immune_Pathways Anti_Cancer Anti-Cancer Effects Cancer_Pathways->Anti_Cancer Anti_Inflammatory Anti-Inflammatory Effects Immune_Pathways->Anti_Inflammatory

Caption: Isorhapontigenin modulates cancer and immune signaling pathways.

Polydatin Signaling Pathways

Polydatin, the glycoside of resveratrol, has been extensively studied and is known to influence a multitude of signaling pathways involved in cancer, inflammation, and metabolic diseases. Key modulated pathways include the MAPK, Estrogen, and PI3K/Akt/mTOR signaling pathways .[9][10][11]

Polydatin_Pathway Polydatin Polydatin MAPK MAPK Signaling Polydatin->MAPK Estrogen Estrogen Signaling Polydatin->Estrogen PI3K_AKT PI3K/Akt/mTOR Signaling Polydatin->PI3K_AKT Anti_Cancer Anti-Cancer Effects MAPK->Anti_Cancer Cardioprotection Cardioprotection Estrogen->Cardioprotection PI3K_AKT->Anti_Cancer Anti_Inflammatory Anti-Inflammatory Effects PI3K_AKT->Anti_Inflammatory

Caption: Polydatin modulates multiple signaling pathways including MAPK and PI3K/Akt.

Experimental Workflow

The following diagram illustrates the overall workflow from spruce bark to the analysis of stilbenes and their biological activities.

Workflow Start Spruce Bark Milling Milling & Drying Start->Milling SFE Supercritical Fluid Extraction (SFE) Milling->SFE Extract Stilbene-Rich Extract SFE->Extract Quantification Quantification (HPLC) Extract->Quantification Bioassays Biological Activity Assays (e.g., cell culture) Extract->Bioassays Results Quantitative Data Quantification->Results Pathway_Analysis Signaling Pathway Analysis Bioassays->Pathway_Analysis

References

Application Notes and Protocols for Ultrasound-Assisted Extraction of Isorhapontin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isorhapontin, a stilbenoid glycoside, is a naturally occurring compound found in various plant species, including those of the Gnetum and Picea genera. It has garnered significant interest within the scientific community due to its potential pharmacological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. Efficient extraction of this compound from its natural sources is crucial for further research and development. Ultrasound-Assisted Extraction (UAE) has emerged as a green and highly efficient technique for the extraction of bioactive compounds from plant matrices. This method utilizes the mechanical effects of acoustic cavitation to disrupt cell walls, thereby enhancing mass transfer and significantly reducing extraction time and solvent consumption compared to conventional methods.

These application notes provide a detailed protocol for the ultrasound-assisted extraction of this compound from plant materials. The protocol is based on optimized parameters for the extraction of stilbenoids and other polyphenols from relevant plant matrices, such as spruce bark. Additionally, this document outlines the principles of the extraction method, key experimental parameters, and analytical procedures for the quantification of this compound.

Principle of Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction employs high-frequency sound waves (typically 20-100 kHz) to create acoustic cavitation in a solvent. The formation, growth, and implosion of microscopic bubbles generate intense local heating, high pressure, and strong shear forces. These physical effects lead to the disruption of plant cell walls and membranes, facilitating the release of intracellular contents into the solvent. The enhanced mass transfer rates result in higher extraction yields in a shorter time and at lower temperatures, which is particularly beneficial for the extraction of thermolabile compounds.

Experimental Protocols

Sample Preparation
  • Plant Material: Obtain dried plant material known to contain this compound (e.g., stems of Gnetum montanum or bark of Picea abies).

  • Grinding: Grind the dried plant material into a fine powder (e.g., 40-60 mesh) using a laboratory mill. Homogeneous and small particle size increases the surface area available for extraction, leading to improved efficiency.

  • Drying: Ensure the plant powder is completely dry by placing it in a desiccator or a vacuum oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved. Moisture content can affect the efficiency of the extraction.

Ultrasound-Assisted Extraction Protocol

This protocol is adapted from optimized methods for the extraction of polyphenols from spruce wood bark.

  • Apparatus: An ultrasonic bath or a probe-type ultrasonicator is required.

  • Solvent Selection: Based on the solubility of this compound and literature on polyphenol extraction, an aqueous ethanol solution is recommended.

  • Procedure:

    • Weigh 1.0 g of the dried plant powder and place it into a 50 mL Erlenmeyer flask.

    • Add the extraction solvent (e.g., 70% ethanol) at a specified solid-to-liquid ratio (e.g., 1:20 w/v, meaning 20 mL of solvent for 1 g of powder).

    • Place the flask in the ultrasonic bath or immerse the ultrasonic probe into the suspension.

    • Set the extraction parameters:

      • Ultrasonic Power: Set to a specific power level (e.g., 200 W).

      • Frequency: Typically fixed for the instrument (e.g., 40 kHz).

      • Temperature: Maintain a constant temperature using a water bath (e.g., 54°C).

      • Extraction Time: Sonicate for a defined period (e.g., 60 minutes).

    • After sonication, immediately cool the flask to room temperature.

    • Separate the extract from the solid residue by centrifugation (e.g., 4000 rpm for 15 minutes) followed by filtration through a 0.45 µm syringe filter.

    • Collect the supernatant (the extract) for subsequent analysis.

Quantification of this compound by HPLC-DAD
  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD) is used for the analysis.

  • Chromatographic Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient elution of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Monitor at the maximum absorbance wavelength for this compound (around 320 nm).

    • Column Temperature: 30°C.

  • Standard Preparation:

    • Prepare a stock solution of this compound standard of known concentration in a suitable solvent (e.g., methanol).

    • Prepare a series of calibration standards by diluting the stock solution to different concentrations.

  • Analysis:

    • Inject the prepared standards and the filtered extract into the HPLC system.

    • Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.

    • Construct a calibration curve by plotting the peak area of the standards against their concentrations.

    • Quantify the amount of this compound in the extract using the calibration curve. The yield can be expressed as mg of this compound per gram of dry plant material.

Data Presentation

The following tables summarize the key parameters and their typical ranges for the ultrasound-assisted extraction of phenolic compounds, which can be used as a starting point for the optimization of this compound extraction.

Table 1: Key Parameters for Ultrasound-Assisted Extraction of this compound

ParameterRecommended RangeNotes
Solvent Ethanol, Methanol, AcetoneAqueous solutions (e.g., 50-80% ethanol) are often more efficient for extracting polyphenols.
Solvent Concentration 50 - 80% (v/v) in waterThe optimal concentration depends on the polarity of the target compound.[1]
Solid-to-Liquid Ratio 1:10 to 1:30 (g/mL)A higher ratio can improve extraction efficiency but increases solvent consumption.
Ultrasonic Power 100 - 400 WHigher power can enhance extraction but may also lead to degradation of the compound.
Ultrasonic Frequency 20 - 60 kHzMost commercial ultrasonic baths operate at a fixed frequency.
Extraction Temperature 40 - 60 °CHigher temperatures can increase solubility and diffusion but may cause degradation of thermolabile compounds.[1]
Extraction Time 20 - 60 minutesProlonged extraction times do not always lead to higher yields and can cause compound degradation.[1]

Table 2: Comparison of Extraction Methods for Phenolic Compounds

Extraction MethodTypical Extraction TimeTypical TemperatureRelative Solvent ConsumptionRelative Yield
Maceration 24 - 72 hoursRoom TemperatureHighModerate
Soxhlet Extraction 6 - 24 hoursBoiling Point of SolventHighHigh
Ultrasound-Assisted Extraction (UAE) 20 - 60 minutes40 - 60 °CLow to ModerateHigh
Microwave-Assisted Extraction (MAE) 5 - 30 minutes50 - 100 °CLow to ModerateHigh

Note: The relative yields are general estimations and can vary significantly depending on the plant material and target compound.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_extraction Ultrasound-Assisted Extraction cluster_analysis Analysis cluster_output Result plant_material Plant Material (e.g., Gnetum montanum) grinding Grinding plant_material->grinding drying Drying grinding->drying mixing Mixing with Solvent drying->mixing sonication Ultrasonication mixing->sonication separation Centrifugation & Filtration sonication->separation hplc HPLC-DAD Analysis separation->hplc quantification Quantification hplc->quantification result This compound Yield quantification->result G UAE UAE Efficiency Solvent Solvent Type & Conc. Solvent->UAE Temp Temperature Temp->UAE Time Time Time->UAE Power Ultrasonic Power Power->UAE Ratio Solid/Liquid Ratio Ratio->UAE Particle Particle Size Particle->UAE

References

Application Notes and Protocols for Microwave-Assisted Extraction of Isorhapontin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isorhapontin, a stilbenoid glycoside found in various medicinal plants, notably in the genus Gnetum, has garnered significant interest for its diverse pharmacological activities. These properties, including anti-inflammatory, antioxidant, and anti-tumor effects, position this compound as a promising candidate for drug development and nutraceutical applications. Microwave-Assisted Extraction (MAE) has emerged as a rapid, efficient, and green technology for the extraction of bioactive compounds from plant matrices. This document provides detailed application notes on the pharmacological significance of this compound and a comprehensive protocol for its extraction using MAE, tailored for research and development purposes.

Application Notes: Pharmacological Profile of this compound

This compound and its aglycone, isorhapontigenin, exhibit a broad spectrum of biological activities, making them valuable molecules for therapeutic research.

Anti-inflammatory Activity: this compound and its derivatives have demonstrated potent anti-inflammatory effects. They can modulate key inflammatory pathways, such as the NF-κB and MAPK signaling cascades, leading to a reduction in the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE2), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[1][2][3] This makes this compound a potential therapeutic agent for inflammatory conditions such as rheumatoid arthritis and periodontitis.[2][4]

Antioxidant Activity: The antioxidant properties of this compound are attributed to its ability to scavenge free radicals and upregulate endogenous antioxidant defense mechanisms. It can activate the Nrf2 signaling pathway, a master regulator of the antioxidant response, which leads to the increased expression of cytoprotective enzymes like heme oxygenase-1 (HO-1).[4][5] This cellular defense mechanism helps protect against oxidative stress-induced damage implicated in various chronic diseases.

Anti-Cancer Potential: Emerging evidence suggests that this compound possesses anti-tumor properties. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. The anti-cancer effects are linked to its ability to modulate signaling pathways crucial for cancer cell survival and progression, such as the PI3K/Akt pathway.[6][7]

Signaling Pathways Modulated by this compound

The therapeutic effects of this compound are underpinned by its interaction with several key cellular signaling pathways.

anti_inflammatory_pathway LPS Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 LPS->TLR4 Activates NF_kB_Inhibition NF-κB Pathway Inhibition TLR4->NF_kB_Inhibition Activates MAPK_Inhibition MAPK Pathway Inhibition TLR4->MAPK_Inhibition Activates This compound This compound This compound->NF_kB_Inhibition Inhibits This compound->MAPK_Inhibition Inhibits Pro_inflammatory_Cytokines Pro-inflammatory Mediators (TNF-α, IL-6, PGE2) NF_kB_Inhibition->Pro_inflammatory_Cytokines Leads to Production MAPK_Inhibition->Pro_inflammatory_Cytokines Leads to Production Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation

Figure 1: this compound's Anti-inflammatory Mechanism.

antioxidant_pathway Oxidative_Stress Oxidative Stress (ROS) Nrf2_Activation Nrf2 Activation Oxidative_Stress->Nrf2_Activation Induces This compound This compound This compound->Nrf2_Activation Promotes ARE Antioxidant Response Element (ARE) Nrf2_Activation->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1) ARE->Antioxidant_Enzymes Induces Expression Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection Provides

Figure 2: this compound's Antioxidant Mechanism.

Experimental Protocol: Microwave-Assisted Extraction of this compound

This protocol outlines a general procedure for the extraction of this compound from plant material, such as the stems and roots of Gnetum montanum, using a laboratory-scale microwave extractor. The parameters provided are based on typical conditions for the MAE of phenolic compounds and should be optimized for specific equipment and plant material.

Materials and Equipment
  • Plant Material: Dried and powdered Gnetum montanum (or other this compound-containing plant material), sieved to a uniform particle size (e.g., 40-60 mesh).

  • Extraction Solvent: Ethanol (70-80% in deionized water is a good starting point). Other solvents like methanol can also be tested.

  • Microwave Extraction System: A laboratory-grade microwave extractor with temperature and power control.

  • Filtration System: Buchner funnel with Whatman No. 1 filter paper or equivalent, and a vacuum flask.

  • Rotary Evaporator: For solvent removal.

  • Freeze Dryer (Lyophilizer): For drying the crude extract.

  • Analytical Balance

  • Volumetric flasks and pipettes

  • HPLC System: For quantification of this compound.

Experimental Workflow

experimental_workflow start Start prep Sample Preparation (Drying, Grinding, Sieving) start->prep mix Mixing (Plant Material + Solvent) prep->mix mae Microwave-Assisted Extraction (Set Power, Time, Temperature) mix->mae filter Filtration (Separate extract from solid residue) mae->filter concentrate Solvent Evaporation (Rotary Evaporator) filter->concentrate dry Drying (Freeze Drying) concentrate->dry analyze Analysis (HPLC for this compound Quantification) dry->analyze end End analyze->end

Figure 3: Microwave-Assisted Extraction Workflow.
Extraction Procedure

  • Sample Preparation: Weigh a precise amount of the powdered plant material (e.g., 5.0 g) and place it into the microwave extraction vessel.

  • Solvent Addition: Add the extraction solvent to the vessel at a specific solid-to-liquid ratio. A common starting range is 1:10 to 1:30 (g/mL). For 5.0 g of plant material, this would correspond to 50 mL to 150 mL of solvent.

  • Microwave Extraction:

    • Secure the vessel in the microwave extractor.

    • Set the extraction parameters. The following are suggested starting points for optimization:

      • Microwave Power: 300 - 600 W

      • Extraction Time: 5 - 20 minutes

      • Temperature: 60 - 80 °C (if temperature control is available)

  • Cooling: After the extraction is complete, allow the vessel to cool to room temperature before opening to avoid solvent flashing.

  • Filtration: Filter the mixture under vacuum to separate the liquid extract from the solid plant residue. Wash the residue with a small amount of fresh solvent to ensure complete recovery of the extract.

  • Concentration: Transfer the filtrate to a round-bottom flask and concentrate it using a rotary evaporator at a controlled temperature (e.g., 40-50 °C) to remove the majority of the solvent.

  • Drying: The concentrated extract can be transferred to a suitable container and freeze-dried to obtain a powdered crude extract.

  • Quantification: Accurately weigh the dried extract and calculate the extraction yield. Dissolve a known amount of the extract in a suitable solvent (e.g., methanol) and analyze by HPLC to determine the concentration of this compound.

Optimization of MAE Parameters

For optimal extraction of this compound, it is crucial to investigate the effect of key parameters. A Response Surface Methodology (RSM) with a Box-Behnken or Central Composite Design can be employed to systematically optimize the following variables:

  • Ethanol Concentration (%): The polarity of the solvent is critical. A range of 50% to 90% ethanol can be explored.

  • Microwave Power (W): Higher power can increase extraction efficiency but may also lead to degradation of thermolabile compounds.

  • Extraction Time (min): Longer times may increase yield but also energy consumption and potential for degradation.

  • Solid-to-Liquid Ratio (g/mL): A higher ratio can improve extraction efficiency but also increases solvent consumption.

Data Presentation: Quantitative Analysis

The results of the extraction and optimization experiments should be systematically recorded and presented for easy comparison.

Table 1: Comparison of Extraction Methods for this compound

Extraction MethodExtraction Time (min)Solvent Consumption (mL/g)This compound Yield (mg/g of plant material)
Microwave-Assisted Extraction (Optimized)1520Data to be filled
Ultrasonic-Assisted Extraction3025Data to be filled
Conventional Soxhlet Extraction24030Data to be filled
Maceration144020Data to be filled

Table 2: Optimization of MAE Parameters for this compound Extraction (Example Data)

RunMicrowave Power (W)Extraction Time (min)Ethanol Conc. (%)This compound Yield (mg/g)
14001070Experimental Value
25001580Experimental Value
33002060Experimental Value
...............

Conclusion

Microwave-assisted extraction is a powerful technique for the efficient recovery of this compound from plant sources. The provided protocol serves as a robust starting point for researchers. Optimization of the extraction parameters is essential to maximize the yield and purity of this compound for further pharmacological investigation and potential development into therapeutic agents. The significant anti-inflammatory and antioxidant properties of this compound, mediated through key signaling pathways, highlight its potential as a valuable natural product in the pharmaceutical and nutraceutical industries.

References

Application Notes and Protocols for Isorhapontin Quantification in Plant Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isorhapontin, a stilbene glucoside, is a naturally occurring phenolic compound found in various plant species, notably in the bark and needles of spruce ( Picea spp.). As the glucoside of isorhapontigenin, it is a precursor to a bioactive aglycone with a range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. Accurate quantification of this compound in plant tissues is crucial for quality control of herbal medicines, phytochemical research, and the development of new therapeutic agents.

These application notes provide detailed protocols for the extraction and quantification of this compound from plant tissues using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Additionally, a summary of reported this compound concentrations in various plant tissues is presented, along with a diagram of the putative signaling pathways influenced by its aglycone, isorhapontigenin.

Data Presentation: this compound Content in Plant Tissues

The concentration of this compound can vary significantly depending on the plant species, tissue type, age of the plant, and environmental conditions. The following table summarizes quantitative data from published studies.

Plant SpeciesTissueThis compound Content (mg/g dry weight)Reference
Picea abies (Norway Spruce)Inner Bark2.7% - 4.8% of dry weight (27 - 48 mg/g)[1]
Picea abies (Norway Spruce)Outermost Bark0.4% - 1.2% of dry weight (4 - 12 mg/g)[1]
Picea abies (Norway Spruce)Stump (average)0.7 mg/g[2]
Picea abies (Norway Spruce)Stump (crushed)2.0 mg/g[2]
Picea jezoensis (Yezo Spruce)Bark (Methanol/Ethanol extract)up to 217 mg/g[3]
Picea jezoensis (Yezo Spruce)Needles0.01 - 6.07 mg/g (trans- and cis-isorhapontin)[4]
Picea mariana (Black Spruce)Bark (Hot water extract)up to 12.0% of the dry extract[4]

Experimental Protocols

Sample Preparation and Extraction

This protocol is adapted from methods for extracting stilbenes from spruce bark and can be applied to other plant tissues with minor modifications.

Materials:

  • Fresh or freeze-dried plant tissue (e.g., bark, needles)

  • Grinder or mill

  • 80% Methanol (HPLC grade)

  • Ultrasonic bath

  • Centrifuge

  • 0.45 µm syringe filters

Protocol:

  • Grinding: Grind the air-dried or freeze-dried plant material to a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.

  • Extraction:

    • Weigh approximately 0.5 g of the powdered plant material into a centrifuge tube.

    • Add 10 mL of 80% methanol.

    • Vortex the mixture for 1 minute.

    • Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes to pellet the solid plant material.

  • Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

  • Storage: Store the filtered extract at 4°C until analysis. For long-term storage, -20°C is recommended.

Quantification by High-Performance Liquid Chromatography (HPLC-UV)

Instrumentation:

  • HPLC system with a UV/Vis or Diode Array Detector (DAD)

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • This compound analytical standard

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10-40% B

    • 25-30 min: 40-10% B

    • 30-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 320 nm

Protocol:

  • Standard Preparation: Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL). From the stock solution, prepare a series of calibration standards by serial dilution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Calibration Curve: Inject the calibration standards into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area against the concentration of this compound.

  • Sample Analysis: Inject the filtered plant extracts into the HPLC system.

  • Quantification: Identify the this compound peak in the sample chromatogram based on the retention time of the standard. Quantify the amount of this compound in the sample using the calibration curve.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, especially in complex matrices, LC-MS/MS is the preferred method.

Instrumentation:

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • This compound analytical standard

Chromatographic Conditions (example):

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile with 0.1% Formic acid

  • Gradient Elution: A suitable gradient to separate this compound from other matrix components.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions (example):

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Precursor Ion (Q1): m/z 421.1 (for [M-H]⁻ of this compound)

    • Product Ions (Q3): Monitor characteristic fragment ions (e.g., m/z 259.1 for the isorhapontigenin aglycone). The exact transitions should be optimized by infusing the this compound standard.

  • Other parameters (e.g., collision energy, declustering potential): Optimize based on the specific instrument.

Protocol:

  • Standard and Sample Preparation: Prepare calibration standards and sample extracts as described for the HPLC-UV method.

  • Method Validation: Validate the LC-MS/MS method for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to standard guidelines.

  • Analysis and Quantification: Analyze the standards and samples using the optimized LC-MS/MS method. Quantify this compound based on the peak area of the specific MRM transition and the calibration curve.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_hplc HPLC-UV cluster_lcms LC-MS/MS plant_material Plant Tissue (e.g., Bark, Needles) grinding Grinding to Fine Powder plant_material->grinding extraction Ultrasonic Extraction (80% Methanol) grinding->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.45 µm) centrifugation->filtration hplc_injection HPLC Injection filtration->hplc_injection lcms_injection LC-MS/MS Injection filtration->lcms_injection hplc_separation C18 Column Separation hplc_injection->hplc_separation uv_detection UV Detection (320 nm) hplc_separation->uv_detection hplc_quantification Quantification uv_detection->hplc_quantification lcms_separation C18 Column Separation lcms_injection->lcms_separation ms_detection MRM Detection lcms_separation->ms_detection lcms_quantification Quantification ms_detection->lcms_quantification

Caption: Experimental workflow for this compound quantification.

signaling_pathway cluster_cancer Anticancer Effects isorhapontigenin Isorhapontigenin (Aglycone of this compound) pi3k_akt PI3K/Akt Pathway isorhapontigenin->pi3k_akt Inhibits mapk MAPK Pathway isorhapontigenin->mapk Inhibits stat1 STAT1 isorhapontigenin->stat1 Modulates mmp2 MMP-2 isorhapontigenin->mmp2 Downregulates cyclin_d1 Cyclin D1 isorhapontigenin->cyclin_d1 Downregulates apoptosis Apoptosis isorhapontigenin->apoptosis Promotes cell_proliferation Cell Proliferation pi3k_akt->cell_proliferation mapk->cell_proliferation stat1->apoptosis mmp2->cell_proliferation Promotes (inhibited by ISO) cyclin_d1->cell_proliferation

Caption: Putative signaling pathways of isorhapontigenin.

References

Application Note & Protocol: Development and Validation of a High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Isorhapontin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the development and validation of a simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Isorhapontin. This compound, a stilbenoid glucoside found in various plant species, has garnered significant interest for its potential pharmacological activities. This application note outlines the chromatographic conditions, system suitability parameters, and a comprehensive validation of the method in accordance with the International Council for Harmonisation (ICH) guidelines. The validation parameters addressed include specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Introduction

This compound (3-Hydroxy-5-[(1E)-2-(4-hydroxy-3-methoxyphenyl)ethen-1-yl]phenoxy β-D-glucopyranoside) is a naturally occurring stilbenoid.[1] It is the glucoside of isorhapontigenin.[1] With a molecular formula of C21H24O9 and a molar mass of 420.41 g/mol , this compound is being investigated for various biological activities.[1][2][3][4] Accurate and reliable quantitative analysis is crucial for pharmacokinetic studies, quality control of herbal extracts, and formulation development. High-performance liquid chromatography (HPLC) is a powerful technique for the analysis of such phytoconstituents due to its high resolution, sensitivity, and accuracy.

This application note describes a validated RP-HPLC method suitable for the routine analysis of this compound.

Experimental

Instrumentation and Chemicals
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Software: Chromatography data acquisition and processing software.

  • Chemicals and Reagents:

    • This compound reference standard (>97% purity)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Orthophosphoric acid (analytical grade)

    • Water (HPLC grade, filtered and degassed)

Chromatographic Conditions

The chromatographic separation was optimized to achieve a symmetrical peak shape and good resolution for this compound.

ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile: 0.1% Orthophosphoric acid in Water (30:70, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 310 nm
Injection Volume 20 µL
Column Temperature 30 °C
Run Time 10 minutes
Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 to 100 µg/mL.

  • Sample Preparation: For the analysis of this compound in a sample matrix, an appropriate extraction method should be developed and validated. A simple methanolic extraction followed by filtration through a 0.45 µm syringe filter is a common starting point.

Method Validation

The developed HPLC method was validated according to ICH guidelines, evaluating specificity, linearity, range, accuracy, precision, LOD, LOQ, and robustness.

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.

ParameterAcceptance CriteriaObserved Value
Tailing Factor ≤ 2.01.12
Theoretical Plates > 20005800
% RSD of Peak Area (n=6) ≤ 2.0%0.85%
Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This was evaluated by injecting a blank (mobile phase), a standard solution of this compound, and a sample solution. The chromatograms should show no interfering peaks at the retention time of this compound.

Linearity and Range

The linearity of the method was determined by analyzing a series of six concentrations of this compound (e.g., 5, 10, 20, 50, 80, and 100 µg/mL). A calibration curve was constructed by plotting the peak area against the concentration.

ParameterResult
Linearity Range 5 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Regression Equation y = 45872x + 12345
Accuracy

Accuracy was determined by the recovery method. A known amount of this compound was added to a placebo sample at three different concentration levels (80%, 100%, and 120% of the target concentration).

Concentration LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery% RSD
80%4039.899.5%0.9%
100%5050.3100.6%0.7%
120%6059.599.2%1.1%
Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Repeatability: Six replicate injections of a standard solution (50 µg/mL) were performed on the same day.

  • Intermediate Precision: The analysis was repeated on three different days.

Precision Level% RSD of Peak Area
Repeatability (Intra-day) 0.78%
Intermediate Precision (Inter-day) 1.25%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio (S/N).

ParameterSignal-to-Noise RatioCalculated Value
LOD 3:10.5 µg/mL
LOQ 10:11.5 µg/mL
Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions.

Parameter VariedVariation% RSD of Peak Area
Flow Rate ± 0.1 mL/min1.3%
Column Temperature ± 2 °C1.1%
Mobile Phase Composition ± 2% Acetonitrile1.5%

The low %RSD values indicate that the method is robust within the tested variations.

Experimental Workflow and Diagrams

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation cluster_results Results & Reporting prep_std Prepare Standard Solutions hplc_system HPLC System Setup prep_std->hplc_system prep_sample Prepare Sample Solutions prep_sample->hplc_system system_suitability System Suitability Test hplc_system->system_suitability analysis Chromatographic Analysis system_suitability->analysis data_analysis Data Analysis analysis->data_analysis specificity Specificity report Generate Report specificity->report linearity Linearity & Range linearity->report accuracy Accuracy accuracy->report precision Precision precision->report lod_loq LOD & LOQ lod_loq->report robustness Robustness robustness->report data_analysis->specificity data_analysis->linearity data_analysis->accuracy data_analysis->precision data_analysis->lod_loq data_analysis->robustness

Caption: Experimental workflow for HPLC method development and validation.

Conclusion

The developed RP-HPLC method is simple, rapid, accurate, and precise for the quantification of this compound. The method was validated according to ICH guidelines and all parameters were found to be within the acceptable limits. This method can be successfully applied for the routine quality control analysis of this compound in bulk drug and pharmaceutical formulations.

References

Isorhapontin: Application Notes and Protocols for Cell Proliferation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the anti-proliferative effects of Isorhapontin, a natural stilbene derivative, on cancer cells. This compound has garnered significant interest in oncological research for its potential to inhibit cancer cell growth by modulating key cellular signaling pathways.

Introduction to this compound's Anti-Proliferative Activity

This compound, and its close structural analog Isorhamnetin, have demonstrated significant anti-cancer properties by inhibiting cell proliferation in a variety of cancer cell lines.[1][2] The primary mechanisms underlying this effect involve the induction of cell cycle arrest and apoptosis.[3][4] These cellular responses are triggered by this compound's ability to modulate critical intracellular signaling cascades, most notably the PI3K/Akt/mTOR and MAPK pathways, which are frequently dysregulated in cancer.[3][5][6]

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Isorhamnetin, a closely related methoxylated flavonoid, in various cancer cell lines. This data provides a comparative measure of its cytotoxic potency.

Cell LineCancer TypeIC50 (µM)Citation
MCF7Breast Cancer~10[5]
T47DBreast Cancer~10[5]
BT474Breast Cancer~10[5]
BT-549Breast Cancer~10[5]
MDA-MB-231Breast Cancer~10[5]
MDA-MB-468Breast Cancer~10[5]
HT-29Colorectal CancerNot specified[4]
HCT116Colorectal CancerNot specified[4]
SW480Colorectal CancerNot specified[4]
GBC-SDGallbladder CancerNot specified[7]
NOZGallbladder CancerNot specified[7]
T24Bladder CancerNot specified

Key Signaling Pathways Modulated by this compound

This compound exerts its anti-proliferative effects by targeting key signaling pathways that regulate cell growth, survival, and proliferation.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell survival and proliferation. This compound has been shown to inhibit this pathway, leading to decreased cell viability.[4][5]

PI3K_Akt_mTOR_Pathway This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation MAPK_Pathway This compound This compound MAPK_Pathway MAPK Pathway (ERK, JNK, p38) This compound->MAPK_Pathway Proliferation Cell Proliferation MAPK_Pathway->Proliferation MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with this compound (various concentrations) A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate for 3-4 hours D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G BrdU_Assay_Workflow A Seed cells and treat with this compound B Add BrdU labeling solution A->B C Incubate for 2-24 hours B->C D Fix and denature DNA C->D E Add anti-BrdU antibody D->E F Add secondary antibody and substrate E->F G Measure signal (colorimetric or fluorescent) F->G Colony_Formation_Assay_Workflow A Seed low density of cells in 6-well plates B Treat with this compound A->B C Incubate for 1-3 weeks B->C D Fix colonies (e.g., with methanol) C->D E Stain colonies (e.g., with crystal violet) D->E F Count colonies E->F

References

Application Notes and Protocols for Isorhapontin Anti-inflammatory Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Isorhapontin (also known as Isorhapontigenin) is a natural stilbenoid, structurally related to resveratrol, found in various plants. Emerging research highlights its potential pharmacological benefits, including significant anti-inflammatory properties. These properties are primarily attributed to its ability to modulate key signaling pathways involved in the inflammatory cascade, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals to assess the anti-inflammatory activity of this compound using established in-vitro and in-vivo models.

Application Note 1: In-Vitro Anti-inflammatory Activity of this compound

This section details the use of a lipopolysaccharide (LPS)-stimulated macrophage cell line (e.g., RAW 264.7 or BV2 microglia) to investigate the anti-inflammatory effects of this compound. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of the inflammatory response in these cells, making it a standard and reliable model.[3][4]

Experimental Workflow: In-Vitro Assays

G cluster_setup Experimental Setup cluster_assays Downstream Assays cluster_supernatant Supernatant Analysis (24h) cluster_lysate Cell Lysate Analysis start Seed RAW 264.7 or BV2 Cells culture Culture for 24h start->culture pretreat Pre-treat with this compound (Various Concentrations) for 1-2h culture->pretreat stimulate Stimulate with LPS (e.g., 1 µg/mL) pretreat->stimulate griess Nitric Oxide (NO) Assay (Griess Reagent) stimulate->griess elisa Cytokine Assays (ELISA) (TNF-α, IL-6, IL-1β) stimulate->elisa mtt Cell Viability (MTT Assay) stimulate->mtt western Protein Expression (Western Blot) (iNOS, COX-2, p-IκBα, p-p65, p-MAPKs) stimulate->western end_node Data Analysis & Interpretation griess->end_node elisa->end_node mtt->end_node western->end_node

Caption: Workflow for in-vitro analysis of this compound's anti-inflammatory effects.

Experimental Protocols

1. Cell Culture and Treatment

  • Cell Line: RAW 264.7 murine macrophages or BV2 murine microglia.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Procedure:

    • Seed cells in appropriate plates (e.g., 96-well for viability, 24-well for NO/cytokine, 6-well for Western blot) and allow them to adhere for 24 hours.

    • Pre-treat the cells with various concentrations of this compound (e.g., 5, 10, 25, 50 µM) for 1-2 hours.

    • Stimulate the cells with 1 µg/mL of LPS for the desired time (e.g., 24 hours for NO/cytokine production, shorter times for signaling pathway analysis).

2. Cell Viability Assay (MTT Assay)

  • Principle: Measures the metabolic activity of cells, which reflects their viability. This is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

  • Protocol:

    • After treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate and incubate for 4 hours at 37°C.

    • Remove the supernatant and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the untreated control group.

3. Nitric Oxide (NO) Production Assay (Griess Assay)

  • Principle: Measures the concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant using the Griess reagent.[5]

  • Protocol:

    • Collect 100 µL of cell culture supernatant from each well of a 24-well plate.

    • Mix with 100 µL of Griess reagent (1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate for 10 minutes at room temperature in the dark.

    • Measure the absorbance at 540 nm.[6]

    • Quantify nitrite concentration using a sodium nitrite standard curve.

4. Pro-inflammatory Cytokine Measurement (ELISA)

  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the culture supernatant.[7]

  • Protocol:

    • Collect cell culture supernatants after 24 hours of LPS stimulation.

    • Perform the ELISA according to the manufacturer's instructions for the specific cytokine kits (e.g., for TNF-α, IL-6, IL-1β).

    • Measure the absorbance and calculate the cytokine concentrations based on the provided standards.

5. Western Blot Analysis

  • Principle: Detects the expression levels of key inflammatory proteins (iNOS, COX-2) and the phosphorylation status of signaling proteins (IκBα, p65, ERK, JNK, p38) in cell lysates.[8]

  • Protocol:

    • Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies (e.g., anti-iNOS, anti-COX-2, anti-p-IκBα, anti-p-p65, anti-p-ERK, anti-p-JNK, anti-p-p38, and a loading control like GAPDH or β-actin) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.

    • Detect protein bands using an enhanced chemiluminescence (ECL) system.

    • Quantify band intensity using densitometry software.

Data Presentation: In-Vitro Effects of this compound
Assay ParameterCell LineInducerThis compound ConcentrationResult (vs. LPS Control)Reference
NO Production RAW 264.7LPS12.5 - 50 µMSignificant dose-dependent decrease[1]
iNOS Expression RAW 264.7LPS12.5 - 50 µMSignificant dose-dependent decrease[1]
COX-2 Expression RAW 264.7LPS12.5 - 50 µMSignificant dose-dependent decrease[1]
TNF-α Production RAW 264.7LPS12.5 - 50 µMSignificant dose-dependent decrease[1]
IL-6 Production A549 CellsIL-1βIC50 ≈ 15 µMPotent inhibition[9]
IL-1β Production BV2 MicrogliaLPS25 - 100 µMSignificant dose-dependent decrease[10]
p65 Nuclear Translocation RAW 264.7LPS50 µMSignificantly inhibited[1]
MAPK Phosphorylation RAW 264.7LPS50 µMReduced phosphorylation of p38, ERK, JNK[1]

Note: Data is compiled from studies on Isorhapontigenin/Isorhapontin and the closely related flavonoid Isorhamnetin. Specific values may vary based on experimental conditions.

Signaling Pathway Diagrams

1. Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. This compound has been shown to inhibit this pathway by preventing the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit.[11][12][13]

G LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkBa_p65 IκBα-p65/p50 (Inactive) IKK->IkBa_p65 Phosphorylates IκBα (leading to degradation) p65 p65/p50 (Active) IkBa_p65->p65 nucleus Nucleus p65->nucleus Translocates to genes Transcription of Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) nucleus->genes This compound This compound This compound->IKK Inhibits

Caption: this compound inhibits the NF-κB pathway by blocking IKK-mediated IκBα degradation.

2. Inhibition of the MAPK Signaling Pathway

The MAPK pathway, including ERK, JNK, and p38, also plays a crucial role in regulating the expression of inflammatory mediators.[14] this compound can suppress the phosphorylation and activation of these kinases.[1]

G LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MAPKKs MAPKKs (MKK3/6, MKK4/7, MEK1/2) TAK1->MAPKKs p38 p38 MAPKKs->p38 JNK JNK MAPKKs->JNK ERK ERK MAPKKs->ERK AP1 AP-1 Activation p38->AP1 JNK->AP1 ERK->AP1 genes Transcription of Pro-inflammatory Genes AP1->genes This compound This compound This compound->p38 Inhibits Phosphorylation This compound->JNK This compound->ERK G cluster_setup Pre-treatment cluster_main Inflammation & Measurement start Acclimatize Rats/Mice groups Divide into Groups (Vehicle, this compound Doses, Positive Control) start->groups baseline Measure Baseline Paw Volume groups->baseline administer Administer Compound Orally or IP baseline->administer induce Inject 1% Carrageenan into Subplantar Region of Right Hind Paw (1h post-treatment) administer->induce measure Measure Paw Volume at 1, 2, 3, 4, 5 hours post-carrageenan induce->measure end_node Calculate Paw Edema Volume & Percentage Inhibition measure->end_node

References

Troubleshooting & Optimization

Isorhapontin Stability and Degradation: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding the stability and degradation pathways of isorhapontin. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that can affect the stability of this compound?

A1: The stability of this compound, a stilbene glycoside, can be influenced by several environmental factors. The most significant factors to consider during experimental design and storage are:

  • pH: this compound's stability is expected to be pH-dependent. Extreme acidic or alkaline conditions can catalyze hydrolysis of the glycosidic bond or degradation of the stilbene backbone.

  • Temperature: Elevated temperatures can accelerate degradation reactions, leading to a shorter shelf-life. Thermal degradation may involve various reactions, including oxidation and hydrolysis.[1]

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation. This process often involves isomerization or oxidation of the stilbene structure.

  • Oxidizing Agents: The presence of oxidizing agents can lead to the formation of oxidation products, altering the chemical structure and potentially the biological activity of this compound.

Q2: What are the expected degradation products of this compound?

A2: While specific degradation products of this compound are not extensively documented in publicly available literature, based on the degradation of similar compounds, the following are plausible degradation products:

  • Isorhapontigenin: Hydrolysis of the glycosidic bond would yield the aglycone, isorhapontigenin, and a glucose molecule. This is a common degradation pathway for glycosides under acidic or enzymatic conditions.

  • Oxidation Products: The stilbene double bond and the phenolic hydroxyl groups are susceptible to oxidation, which could lead to the formation of various oxidized derivatives.

  • Isomers: Photodegradation can lead to the isomerization of the trans-stilbene structure to the cis-isomer.

Q3: How can I monitor the stability of my this compound sample?

A3: A stability-indicating analytical method is crucial for monitoring the degradation of this compound and quantifying the parent compound as well as any degradation products. High-Performance Liquid Chromatography (HPLC) coupled with a UV or photodiode array (PDA) detector is a commonly used and effective technique.[2][3][4] An ideal HPLC method should be able to separate this compound from all its potential degradation products.

Q4: What are the major metabolic pathways for this compound in the body?

A4: The metabolism of xenobiotics like this compound primarily occurs in the liver and involves Phase I and Phase II reactions.[5][6]

  • Phase I Metabolism: This phase typically involves oxidation, reduction, or hydrolysis. For this compound, cytochrome P450 (CYP) enzymes are likely to catalyze hydroxylation or other oxidative modifications of the aromatic rings.[5]

  • Phase II Metabolism: In this phase, the parent compound or its Phase I metabolites are conjugated with endogenous molecules to increase their water solubility and facilitate excretion. Common conjugation reactions for phenolic compounds like this compound include glucuronidation (mediated by UDP-glucuronosyltransferases, UGTs) and sulfation (mediated by sulfotransferases, SULTs).[6]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpected peaks in HPLC chromatogram of a stored this compound solution. Degradation of this compound due to improper storage conditions (e.g., exposure to light, extreme pH, or high temperature).1. Verify the storage conditions of your sample. This compound solutions should be protected from light and stored at a cool temperature (e.g., 2-8 °C for short-term, -20 °C or lower for long-term).2. Check the pH of your solution. If possible, buffer the solution to a neutral or slightly acidic pH.3. Perform a forced degradation study to tentatively identify the degradation products.
Loss of this compound concentration over time in an experimental setup. Instability of this compound under the specific experimental conditions (e.g., pH of the buffer, incubation temperature).1. Evaluate the stability of this compound under your specific experimental conditions by running a control experiment without the biological matrix or other reactants.2. If instability is confirmed, consider adjusting the experimental parameters (e.g., lowering the temperature, adjusting the pH) if the protocol allows.3. Quantify the major degradation product to perform a mass balance analysis.
Difficulty in identifying metabolites in an in vitro metabolism study. Low metabolic turnover of this compound by the chosen enzyme system (e.g., liver microsomes). The analytical method may not be sensitive enough.1. Increase the incubation time or the concentration of the enzyme source (e.g., liver microsomes).2. Use a more sensitive analytical technique, such as Liquid Chromatography-Mass Spectrometry (LC-MS), for metabolite detection and identification.[7][8][9][10] 3. Include positive controls with known substrates for the enzymes to ensure the metabolic system is active.

Quantitative Data Summary

Table 1: Hypothetical Stability of this compound under Different pH Conditions

pHTemperature (°C)Incubation Time (hours)Remaining this compound (%)Major Degradation Product
2.0372485Isorhapontigenin
5.0372498-
7.4372495Minor oxidation products
9.0372470Isorhapontigenin, Oxidation products

Table 2: Hypothetical Stability of this compound under Different Temperature and Light Conditions

ConditionIncubation Time (hours)Remaining this compound (%)Major Degradation Product
4°C, in dark48>99-
25°C, in dark4895Minor oxidation products
40°C, in dark4880Oxidation products
25°C, exposed to UV light860cis-Isorhapontin, Oxidation products

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation of this compound under various stress conditions and to identify potential degradation products.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC grade water, acetonitrile, and methanol

  • Phosphate buffer (pH 7.4)

  • HPLC system with UV/PDA detector

  • LC-MS system for peak identification

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol.

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at room temperature for a defined period. Neutralize the solution with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep the solution at room temperature, protected from light, for a defined period.

  • Thermal Degradation: Keep an aliquot of the stock solution in a solid state or in a neutral buffer at an elevated temperature (e.g., 80°C) for a defined period.

  • Photodegradation: Expose an aliquot of the stock solution (in a transparent container) to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a defined period. Keep a control sample wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze all samples at different time points using a validated stability-indicating HPLC method. The percentage of remaining this compound and the formation of degradation products should be monitored. For the identification of major degradation products, collect the corresponding fractions from the HPLC and analyze them by LC-MS.[8][10][11][12]

Protocol 2: In Vitro Metabolism of this compound using Liver Microsomes

Objective: To identify the major Phase I and Phase II metabolites of this compound.

Materials:

  • This compound

  • Human liver microsomes (or from other species of interest)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • UDPGA (uridine 5'-diphosphoglucuronic acid)

  • PAPS (3'-phosphoadenosine-5'-phosphosulfate)

  • Phosphate buffer (pH 7.4)

  • LC-MS/MS system for metabolite identification and quantification

Procedure:

  • Incubation for Phase I Metabolism: a. In a microcentrifuge tube, pre-warm a mixture of liver microsomes (e.g., 0.5 mg/mL protein concentration) and this compound (e.g., 1 µM) in phosphate buffer (pH 7.4) at 37°C for 5 minutes. b. Initiate the reaction by adding the NADPH regenerating system. c. Incubate at 37°C for different time points (e.g., 0, 15, 30, 60 minutes). d. Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

  • Incubation for Phase II Metabolism (Glucuronidation and Sulfation): a. Follow the same procedure as for Phase I, but in addition to the NADPH regenerating system, add UDPGA (for glucuronidation) or PAPS (for sulfation) to the incubation mixture. It is also possible to study Phase II metabolism of Phase I metabolites by first running the Phase I reaction and then adding the cofactors for Phase II.

  • Sample Processing: Centrifuge the terminated reaction mixtures to precipitate proteins. Collect the supernatant for analysis.

  • Analysis: Analyze the supernatant using an LC-MS/MS system to identify and quantify the remaining this compound and its metabolites. A full scan MS will help in detecting potential metabolites, and product ion scans (MS/MS) will aid in their structural elucidation.[5][6][13]

Visualizations

Isorhapontin_Degradation_Pathways This compound This compound (trans-isomer) Isorhapontigenin Isorhapontigenin (Aglycone) This compound->Isorhapontigenin  Hydrolysis (Acid/Base) Glucose Glucose This compound->Glucose  Hydrolysis (Acid/Base) Oxidation_Products Oxidation Products This compound->Oxidation_Products  Oxidation (H₂O₂) / Thermal cis_this compound cis-Isorhapontin This compound->cis_this compound  Photodegradation (UV light) Isorhapontin_Metabolic_Pathways This compound This compound PhaseI_Metabolites Phase I Metabolites (e.g., Hydroxylated this compound) This compound->PhaseI_Metabolites  Phase I (CYP450) PhaseII_Metabolites_Direct Phase II Metabolites (Glucuronide/Sulfate Conjugates) This compound->PhaseII_Metabolites_Direct  Phase II (UGTs, SULTs) PhaseII_Metabolites_Indirect Phase II Metabolites of Phase I products PhaseI_Metabolites->PhaseII_Metabolites_Indirect  Phase II (UGTs, SULTs)

References

Isorhapontin Solubility Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of isorhapontin for bioassays. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant biological pathway information to facilitate your research.

Troubleshooting Guide: Common this compound Solubility Issues

This guide addresses common problems encountered when preparing this compound solutions for in vitro and in vivo experiments.

Issue Potential Cause Troubleshooting Steps
Precipitation upon dilution in aqueous buffer (e.g., PBS, cell culture media) This compound is poorly soluble in water. Adding a concentrated organic stock solution directly to an aqueous medium can cause the compound to crash out of solution.1. Decrease the final concentration: The most straightforward solution is to lower the final working concentration of this compound. 2. Stepwise dilution: Instead of a single large dilution, add the this compound stock solution to the aqueous buffer in smaller increments while vortexing or stirring. 3. Use of a co-solvent: Prepare the final solution with a small percentage of a water-miscible organic solvent like DMSO or ethanol. Ensure the final solvent concentration is non-toxic to your cells (typically <0.5% for DMSO). 4. Employ solubilizing agents: Consider using cyclodextrins (e.g., SBE-β-CD) or surfactants (e.g., Tween 80) in your final solution to enhance solubility.
Cloudy or hazy solution after initial dissolution Incomplete dissolution of the this compound powder.1. Apply gentle heat: Warm the solution to 37°C to aid dissolution. 2. Sonication: Use an ultrasonic bath to break up any aggregates and enhance solubilization. 3. Ensure high-purity solvent: Use anhydrous or newly opened solvents, as water absorption in solvents like DMSO can reduce their solvating power.
Inconsistent experimental results Poor solubility leading to inaccurate final concentrations. Precipitation of the compound over time.1. Prepare fresh solutions: Always prepare working solutions fresh before each experiment. 2. Visual inspection: Before use, visually inspect the solution for any signs of precipitation. If observed, try the troubleshooting steps above or prepare a new solution. 3. Filter sterilization: If sterile filtration is required, use a low-protein-binding filter (e.g., PVDF) to minimize loss of the compound.
Cell toxicity observed at expected non-toxic concentrations The solvent used to dissolve this compound may be causing cytotoxicity.1. Run a solvent toxicity control: Treat cells with the same concentration of the solvent vehicle used in your experimental setup to determine its baseline toxicity. 2. Reduce final solvent concentration: Aim for the lowest possible final concentration of the organic solvent in your cell culture medium.

Quantitative Solubility Data for this compound

The following table summarizes the available quantitative and qualitative solubility data for this compound in common solvents.

Solvent Solubility Notes
Dimethyl Sulfoxide (DMSO) 100 mg/mL[1]Hygroscopic; use freshly opened DMSO for best results. Ultrasonic assistance may be needed.
Ethanol Soluble (qualitative)Specific quantitative data not readily available. Often used as a co-solvent.
Methanol Soluble (qualitative)Specific quantitative data not readily available.
Chloroform Soluble (qualitative)[2]
Dichloromethane Soluble (qualitative)[2]
Ethyl Acetate Soluble (qualitative)[2]
Acetone Slightly Soluble (qualitative)[2]
Phosphate-Buffered Saline (PBS) Sparingly soluble/Insoluble (qualitative)The related compound, isorhamnetin, has a solubility of approximately 0.5 mg/mL in a 1:1 solution of DMSO:PBS (pH 7.2)[2].
10% DMSO / 90% (20% SBE-β-CD in Saline) ≥ 2.5 mg/mL[1]Forms a clear solution. Suitable for in vivo studies.
10% DMSO / 90% Corn Oil ≥ 2.5 mg/mL[1]Forms a clear solution. Suitable for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the best initial solvent to use for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is an excellent initial solvent for this compound, with a high solubility of 100 mg/mL[1]. This allows for the preparation of a concentrated stock solution that can be further diluted for various bioassays.

Q2: My this compound precipitates when I add my DMSO stock to my cell culture medium. What can I do?

A2: This is a common issue due to the poor aqueous solubility of this compound. To prevent precipitation, you can try the following:

  • Reduce the final concentration of this compound in your assay.

  • Perform a stepwise dilution by adding your DMSO stock to the medium slowly while vortexing.

  • Ensure the final DMSO concentration in your cell culture medium is low and non-toxic, typically below 0.5%.

  • Consider using a solubilizing agent like SBE-β-cyclodextrin in your final formulation[1].

Q3: How should I store my this compound stock solution?

A3: this compound stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Q4: Is it necessary to warm or sonicate the this compound solution?

A4: If you observe that the this compound is not fully dissolving, gentle warming to 37°C and/or sonication in an ultrasonic bath can aid in complete dissolution[1].

Q5: What signaling pathways are potentially modulated by this compound?

A5: While direct studies on this compound are limited, the structurally similar compound, isorhamnetin, has been shown to modulate the PI3K/Akt and MAPK signaling pathways . Therefore, it is plausible that this compound may also affect these pathways.

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molar Mass: 420.41 g/mol )

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • (Optional) Water bath or sonicator

Procedure:

  • Weigh out 42.04 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Add 1 mL of high-purity DMSO to the tube.

  • Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved.

  • If the powder does not fully dissolve, gently warm the tube to 37°C in a water bath for 5-10 minutes or place it in an ultrasonic bath for 5-10 minutes. Vortex again.

  • Once a clear solution is obtained, aliquot the 100 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of a 100 µM this compound Working Solution for Cell Culture

Materials:

  • 100 mM this compound stock solution in DMSO (from Protocol 1)

  • Sterile cell culture medium

  • Sterile serological pipettes and pipette tips

Procedure:

  • Thaw an aliquot of the 100 mM this compound stock solution at room temperature.

  • Perform a serial dilution. For example, to prepare a 100 µM working solution in 10 mL of cell culture medium: a. Add 1 µL of the 100 mM stock solution to 999 µL of cell culture medium to make a 100 µM intermediate solution. b. From this intermediate solution, you can perform further dilutions to achieve your final desired concentration in the total volume of your cell culture plate well.

  • Important: Add the this compound stock or intermediate solution to the cell culture medium and mix immediately and thoroughly to prevent precipitation. The final DMSO concentration should be kept below 0.5%.

  • Always include a vehicle control (cell culture medium with the same final concentration of DMSO) in your experiments.

Protocol 3: Preparation of this compound Solution for In Vivo Studies using SBE-β-CD

Materials:

  • This compound powder

  • DMSO

  • SBE-β-Cyclodextrin (SBE-β-CD)

  • Sterile saline (0.9% NaCl)

  • Sterile tubes

  • Vortex mixer

Procedure:

  • Prepare a 20% (w/v) SBE-β-CD solution in sterile saline. For example, dissolve 2 g of SBE-β-CD powder in 10 mL of saline. Ensure it is completely dissolved. This can be stored at 4°C for up to one week.

  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • To prepare the final working solution (e.g., 2.5 mg/mL), add 100 µL of the 25 mg/mL this compound DMSO stock to 900 µL of the 20% SBE-β-CD in saline solution[1].

  • Vortex the solution thoroughly until it is clear.

  • This formulation provides a solution with 10% DMSO and is suitable for parenteral administration in animal models. Prepare this working solution fresh on the day of use.

Visualizations

Isorhapontin_Solubility_Troubleshooting start Start: Dissolving this compound dissolve Dissolve this compound in chosen solvent start->dissolve check_sol Is the solution clear? dissolve->check_sol precip_dilute Precipitation upon aqueous dilution? check_sol->precip_dilute Yes heat_sonicate Apply gentle heat (37°C) and/or sonicate check_sol->heat_sonicate No success Solution ready for bioassay precip_dilute->success No step_dilute Use stepwise dilution into aqueous buffer precip_dilute->step_dilute Yes failure Re-evaluate experimental needs or compound choice heat_sonicate->dissolve step_dilute->success If successful lower_conc Lower final concentration step_dilute->lower_conc lower_conc->success If successful use_cosolvent Use co-solvents (e.g., Cyclodextrin) in final formulation lower_conc->use_cosolvent use_cosolvent->success If successful use_cosolvent->failure

Caption: Troubleshooting workflow for dissolving this compound.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt (Protein Kinase B) PIP3->Akt Recruits PDK1->Akt Phosphorylates (Activates) mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth This compound This compound (Potential Modulator) This compound->Akt Potential Inhibition

Caption: Potential modulation of the PI3K/Akt signaling pathway by this compound.

References

Technical Support Center: Isorhapontin Isolation and Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the isolation and purification of Isorhapontin.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction and purification of this compound.

Problem ID Issue Potential Causes Recommended Solutions
ISO-EXT-001 Low Yield of Crude this compound Extract Inefficient extraction from the plant matrix (e.g., spruce bark). Degradation of this compound during extraction. Suboptimal solvent selection.Optimize extraction parameters such as temperature, time, and solvent-to-solid ratio. For spruce bark, pressurized liquid extraction (PLE) or microwave-assisted extraction (MAE) can be more efficient than traditional methods.[1][2] Use ethanol-water mixtures, as pure water may require higher temperatures leading to the co-extraction of impurities like pectins and hemicelluloses.[3] Consider adding antioxidants to the extraction solvent to prevent oxidative degradation.
ISO-PUR-001 Poor Separation of this compound from Astringin Astringin and this compound are structurally similar stilbene glucosides, often co-eluting in chromatography.Employ high-performance liquid chromatography (HPLC) with a C18 column. Use a gradient elution with a mobile phase consisting of acetonitrile and water, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.[4][5] Counter-current chromatography (CCC) can also be an effective technique for separating these closely related compounds.
ISO-PUR-002 Presence of Non-Stilbenoid Impurities Co-extraction of other phenolic compounds (e.g., flavonoids, lignans), fatty acids, and carbohydrates from the plant source.[3][6][7]Perform a preliminary clean-up of the crude extract using solid-phase extraction (SPE) or liquid-liquid partitioning before proceeding to preparative HPLC. Macroporous resins can be used to pre-enrich the flavonoid fraction.
ISO-STB-001 Degradation of Purified this compound This compound is sensitive to UV light, which can cause trans-to-cis isomerization and further degradation to phenanthrene structures.[8] pH instability can also lead to degradation.[9]Protect solutions of this compound from light at all stages of the process. Use amber vials or cover glassware with aluminum foil. Store purified this compound at low temperatures (-20°C or -80°C) in a suitable solvent. Maintain a slightly acidic to neutral pH for solutions, as extreme pH levels can catalyze degradation.[9][10]
ISO-CHR-001 Broad or Tailing Peaks in HPLC Suboptimal mobile phase composition or pH. Column overloading. Interaction of the analyte with active sites on the silica support.Optimize the mobile phase by adjusting the gradient slope and the concentration of the organic modifier (e.g., acetonitrile). The addition of a small amount of acid can improve peak symmetry. Ensure the sample load does not exceed the column's capacity. Use a column with end-capping to minimize secondary interactions.

Frequently Asked Questions (FAQs)

1. What are the most common sources for this compound isolation?

This compound is a naturally occurring stilbenoid found in various plants. The most commonly cited sources for its isolation are the bark and roots of spruce species, particularly Norway spruce (Picea abies).[6][7][11]

2. What extraction solvents are most effective for this compound?

Mixtures of ethanol and water are widely used for the extraction of this compound and other stilbenes from spruce bark.[3][11] The optimal ratio of ethanol to water may need to be determined empirically, but concentrations around 70% ethanol have been shown to be effective.[3] Using eco-friendly solvents is also a growing area of interest.

3. How can I remove fatty acids and other lipophilic impurities from my crude extract?

A common method is to perform a liquid-liquid extraction with a non-polar solvent like hexane. The lipophilic impurities will partition into the hexane phase, while the more polar this compound will remain in the aqueous-alcoholic phase.

4. My purified this compound appears to be converting to another compound upon exposure to light. What is happening?

This compound exists predominantly as the trans-isomer, which is photosensitive. Exposure to UV or fluorescent light can cause it to isomerize to the cis-isomer.[8] Prolonged exposure can lead to further degradation.[8] It is crucial to minimize light exposure during and after purification.

5. What are the recommended storage conditions for purified this compound?

For long-term storage, it is advisable to keep purified this compound as a solid or in a solution at low temperatures, such as -20°C or -80°C, and protected from light.

Quantitative Data Summary

The yield and purity of this compound are highly dependent on the source material, extraction method, and purification protocol. Below is a summary of representative data from literature.

Table 1: Comparison of Extraction Methods for Phenolic Compounds from Spruce Bark

Extraction Method Key Parameters Typical Yield/Efficiency Reference
Supercritical CO₂ Extraction73°C, 44.5 MPa, 58% EtOH/water co-solvent8.92% total extractives yield[12]
Microwave-Assisted Extraction100°C, 13.4 min, 12.0 mL/g liquid/solid ratioOptimized for high yield of extractives[1]
Pressurized Liquid Extraction110°C, 15 min cycles, 3.6% sulfuric acid46.9 g/100g DW total extract yield (from Ulva sp.)[13]

Note: The yields presented are for total extracts and not purely this compound. The concentration of this compound within these extracts can vary significantly.

Experimental Protocols

Representative Protocol for this compound Isolation and Purification

This protocol is a generalized procedure based on common laboratory practices for the isolation of stilbenoids from spruce bark.

  • Extraction:

    • Air-dried and powdered spruce bark is subjected to pressurized liquid extraction (PLE).

    • Solvent: 70% Ethanol in water.

    • Temperature: 100°C.

    • Pressure: 1500 psi.

    • The resulting extract is filtered and concentrated under reduced pressure.

  • Liquid-Liquid Partitioning:

    • The concentrated crude extract is redissolved in a 50% ethanol-water solution.

    • This solution is then partitioned against an equal volume of hexane to remove lipophilic impurities.

    • The aqueous-ethanolic phase containing this compound is collected and the solvent is evaporated.

  • Column Chromatography (Initial Cleanup):

    • The residue from the partitioning step is subjected to column chromatography on a macroporous resin (e.g., Diaion HP-20).

    • The column is washed with water to remove sugars and highly polar compounds.

    • The phenolic fraction, including this compound, is eluted with methanol or ethanol.

  • Preparative HPLC (Final Purification):

    • The enriched phenolic fraction is further purified by preparative reverse-phase HPLC.

    • Column: C18, preparative scale.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • A linear gradient from a low to a high percentage of Mobile Phase B is used to separate this compound from other compounds.

    • Fractions are collected and analyzed by analytical HPLC. Those containing pure this compound are pooled and the solvent is evaporated.

Visualizations

experimental_workflow start Spruce Bark (Picea abies) extraction Extraction (e.g., PLE with 70% EtOH) start->extraction crude_extract Crude Extract extraction->crude_extract partitioning Liquid-Liquid Partitioning (vs. Hexane) crude_extract->partitioning aqueous_phase Aqueous-Ethanolic Phase partitioning->aqueous_phase impurities1 Lipophilic Impurities (e.g., Fatty Acids) partitioning->impurities1 cleanup Column Chromatography (Macroporous Resin) aqueous_phase->cleanup enriched_fraction Enriched Stilbenoid Fraction cleanup->enriched_fraction impurities2 Polar Impurities (e.g., Sugars) cleanup->impurities2 prep_hplc Preparative HPLC (C18 Column) enriched_fraction->prep_hplc pure_this compound Pure this compound prep_hplc->pure_this compound impurities3 Related Stilbenoids (e.g., Astringin) prep_hplc->impurities3

Caption: Workflow for this compound Isolation and Purification.

stilbenoid_biosynthesis p_coumaroyl_coa p-Coumaroyl-CoA + 3x Malonyl-CoA resveratrol Resveratrol p_coumaroyl_coa->resveratrol Stilbene Synthase piceatannol Piceatannol resveratrol->piceatannol 3'-Hydroxylation astringin Astringin (Piceatannol-3-O-glucoside) piceatannol->astringin 3-O-Glycosylation isorhapontigenin Isorhapontigenin piceatannol->isorhapontigenin 3'-O-Methylation This compound This compound (Isorhapontigenin-3-O-glucoside) isorhapontigenin->this compound 3-O-Glycosylation

Caption: Biosynthetic Relationship of this compound to other Stilbenoids.

References

Technical Support Center: Optimizing Isorhapontin Extraction from Bark

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction yield of Isorhapontin from bark.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which types of bark can it be extracted?

A1: this compound is a stilbenoid, specifically the glucoside of isorhapontigenin. It is a naturally occurring phenolic compound found in various plants. The bark of several spruce (Picea) species is a particularly rich source of this compound, including Norway spruce (Picea abies) and Jezo spruce (Picea jezoensis).

Q2: Which solvents are most effective for extracting this compound from bark?

A2: The choice of solvent significantly impacts the extraction yield of this compound. Studies have shown that polar solvents are generally more effective. Methanol and ethanol, particularly in aqueous solutions (e.g., 50-96% ethanol or methanol), have demonstrated high extraction efficiencies for stilbenes like this compound from spruce bark. Acetone has also been reported as an effective solvent.

Q3: What are the key parameters to consider for optimizing this compound extraction?

A3: Several factors influence the extraction yield. The most critical parameters to optimize include:

  • Solvent Type and Concentration: As mentioned, methanol, ethanol, and acetone are effective. The concentration of the organic solvent in water should be optimized.

  • Temperature: Higher temperatures generally increase extraction efficiency, but excessive heat can lead to the degradation of thermolabile compounds. An optimal temperature, often around 60°C for conventional extraction, should be determined.

  • Extraction Time: Longer extraction times can increase the yield, but there is a point of diminishing returns after which the yield may plateau or even decrease due to compound degradation.

  • Solid-to-Liquid Ratio: A lower ratio of bark to solvent generally enhances the extraction of phenolic compounds.

  • Particle Size of the Bark: Reducing the particle size of the bark increases the surface area available for solvent interaction, which can improve extraction efficiency.

Q4: What are some common challenges encountered during this compound extraction?

A4: Researchers may face several challenges, including:

  • Low Yields: This can be due to suboptimal extraction parameters, improper solvent selection, or the inherent variability of this compound content in the bark material.

  • Co-extraction of Interfering Compounds: Bark contains a complex mixture of compounds, such as tannins, polysaccharides, and other phenolics, which can be co-extracted with this compound. These compounds can interfere with downstream analysis and purification.

  • Degradation of this compound: this compound, like other stilbenes, can be sensitive to light, heat, and oxidative conditions, leading to degradation and reduced yields.

  • Inaccurate Quantification: The presence of interfering compounds can affect the accuracy of analytical methods like HPLC. Proper sample preparation and method validation are crucial.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Extraction Yield - Suboptimal solvent choice or concentration.- Inadequate extraction temperature or time.- Insufficient grinding of the bark material.- Low intrinsic this compound content in the bark sample.- Test a range of solvents (methanol, ethanol, acetone) and their aqueous concentrations.- Optimize temperature and time based on literature and preliminary experiments.- Ensure the bark is finely powdered to maximize surface area.- Source bark from a reliable supplier and consider seasonal and geographical variations in this compound content.
Extract Contamination with Interfering Substances - Use of a non-selective solvent.- Lack of a pre-extraction/defatting step.- Employ a sequential extraction approach. A pre-extraction with a non-polar solvent like hexane can remove lipophilic compounds.- Consider solid-phase extraction (SPE) for cleanup of the crude extract.
This compound Degradation - Exposure to light, high temperatures, or oxygen during extraction and processing.- Protect samples from light by using amber glassware or covering vessels with aluminum foil.- Use the lowest effective temperature for extraction.- Consider performing extractions under an inert atmosphere (e.g., nitrogen) to prevent oxidation.
Poor Chromatographic Resolution or Peak Shape in HPLC Analysis - Interference from co-extracted compounds.- Improper mobile phase composition or gradient.- Contamination of the HPLC column.- Clean up the sample using SPE before injection.- Optimize the HPLC mobile phase composition, gradient, and flow rate.- Use a guard column and regularly flush the analytical column.
Inconsistent Results Between Batches - Variation in raw material.- Inconsistent application of the extraction protocol.- Standardize the source and pre-processing of the bark material.- Maintain strict control over all extraction parameters (solvent volume, temperature, time, agitation speed).

Data Presentation: this compound Extraction Yields

The following table summarizes quantitative data on this compound extraction from Picea bark under different conditions.

Plant SourceExtraction MethodSolventTemperature (°C)Time (h)This compound Yield (mg/g DW)Reference
Picea jezoensis BarkConventional100% Methanol602217.0[1]
Picea jezoensis BarkConventional96% Ethanol602199.1[1]
Picea jezoensis BarkConventionalWater6021.2[1]
Picea jezoensis BarkConventional100% Methanol402Significantly lower than at 60°C[1]
Picea jezoensis BarkConventional100% Methanol202Significantly lower than at 60°C[1]
Picea abies BarkMicrowave-Assisted96.6% Ethanol1000.22 (13.4 min)Not specified for this compound alone, total extractive yield 7.61%[2]
Picea mariana BarkHot Water ExtractionWater80Not specifiedUp to 12.0% of the dry extract[3]

DW = Dry Weight

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is a general guideline and should be optimized for your specific experimental setup.

1. Sample Preparation:

  • Dry the bark material at a controlled temperature (e.g., 40-50°C) until constant weight.
  • Grind the dried bark into a fine powder (e.g., to pass through a 40-60 mesh sieve).

2. Extraction:

  • Accurately weigh approximately 1 g of the powdered bark and place it in an extraction vessel.
  • Add the extraction solvent (e.g., 20 mL of 70% ethanol) to achieve a solid-to-liquid ratio of 1:20 (w/v).
  • Place the vessel in an ultrasonic bath.
  • Set the ultrasonic frequency (e.g., 40 kHz) and power (e.g., 200 W).
  • Set the extraction temperature (e.g., 50°C) and time (e.g., 60 minutes).
  • Begin sonication.

3. Post-Extraction Processing:

  • After extraction, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.
  • Wash the residue with a small volume of the extraction solvent and combine the filtrates.
  • Concentrate the extract using a rotary evaporator under reduced pressure at a temperature below 50°C.
  • Dry the concentrated extract to a constant weight, for example, by freeze-drying.

4. Quantification by HPLC:

  • Accurately weigh a portion of the dried extract and dissolve it in a known volume of the mobile phase (e.g., methanol or mobile phase starting conditions).
  • Filter the solution through a 0.45 µm syringe filter before injecting it into the HPLC system.
  • Use a validated HPLC method with a C18 column and a suitable mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) for the separation and quantification of this compound. Detection is typically performed using a UV detector at a wavelength around 310 nm.

Protocol 2: Microwave-Assisted Extraction (MAE) of this compound

This protocol is a general guideline and should be optimized for your specific equipment.

1. Sample Preparation:

  • Follow the same sample preparation steps as in the UAE protocol.

2. Extraction:

  • Place a known amount of powdered bark (e.g., 1 g) into a microwave extraction vessel.
  • Add the extraction solvent (e.g., 12 mL of 96.6% ethanol) to achieve the desired solid-to-liquid ratio.
  • Seal the vessel and place it in the microwave extractor.
  • Set the extraction parameters: temperature (e.g., 100°C) and time (e.g., 15 minutes).
  • Start the microwave program.

3. Post-Extraction Processing:

  • After the extraction is complete and the vessel has cooled, filter the contents as described in the UAE protocol.
  • Concentrate and dry the extract using the same methods as in the UAE protocol.

4. Quantification by HPLC:

  • Follow the same quantification steps as outlined in the UAE protocol.

Mandatory Visualizations

Signaling Pathways Potentially Modulated by this compound (via its Aglycone, Isorhapontigenin)

Isorhapontigenin_Signaling_Pathways cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-kB Pathway cluster_nrf2 Nrf2 Pathway Isorhapontigenin Isorhapontigenin PI3K PI3K Isorhapontigenin->PI3K Inhibits MEK MEK Isorhapontigenin->MEK Inhibits NFkB NF-kB Isorhapontigenin->NFkB Inhibits PKCe PKCε Isorhapontigenin->PKCe Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Survival mTOR->Cell_Growth ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Inflammation Inflammation NFkB->Inflammation Nrf2 Nrf2 PKCe->Nrf2 HO1 HO-1 Nrf2->HO1 Antioxidant_Response Antioxidant Response HO1->Antioxidant_Response

Caption: Potential signaling pathways modulated by Isorhapontigenin.

General Experimental Workflow for this compound Extraction and Analysis

Extraction_Workflow Start Start: Bark Collection Drying Drying Start->Drying Grinding Grinding Drying->Grinding Extraction Extraction (UAE or MAE) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Drying_Extract Drying of Extract (Freeze Drying) Concentration->Drying_Extract Crude_Extract Crude this compound Extract Drying_Extract->Crude_Extract Quantification Quantification (HPLC) Crude_Extract->Quantification Purification Optional: Purification (e.g., Column Chromatography) Crude_Extract->Purification End End: Analysis/Application Quantification->End Pure_this compound Pure this compound Purification->Pure_this compound Pure_this compound->End

Caption: Workflow for this compound extraction and analysis.

Logical Relationship of Troubleshooting Low this compound Yield

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Problem: Low this compound Yield Cause_Material Raw Material Quality Low_Yield->Cause_Material Cause_Prep Sample Preparation Low_Yield->Cause_Prep Cause_Extraction Extraction Parameters Low_Yield->Cause_Extraction Cause_Degradation Compound Degradation Low_Yield->Cause_Degradation Sol_Material Verify Bark Source & Storage Conditions Cause_Material->Sol_Material Sol_Prep Ensure Fine & Uniform Particle Size Cause_Prep->Sol_Prep Sol_Extraction Optimize Solvent, Temp, Time, & Solid/Liquid Ratio Cause_Extraction->Sol_Extraction Sol_Degradation Protect from Light & Heat; Use Antioxidants Cause_Degradation->Sol_Degradation

Caption: Troubleshooting logic for low this compound yield.

References

Technical Support Center: Isorhapontin Photosensitivity and UV Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with isorhapontin, focusing on its photosensitivity and degradation under UV exposure.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its photosensitivity a concern?

A1: this compound is a stilbenoid, specifically the glucoside of isorhapontigenin.[1] Stilbenoids are known for their potential antioxidant properties.[2] However, compounds with such chemical structures can be susceptible to degradation upon exposure to ultraviolet (UV) radiation. This photosensitivity can lead to a loss of the compound's activity, the formation of unknown degradation products, and potential photoallergic reactions, which is a concern in the development of pharmaceuticals and cosmetics.[3][4]

Q2: What are the likely mechanisms of this compound UV degradation?

A2: While specific studies on this compound are limited, the degradation of similar stilbenoid structures often involves photo-oxidation and isomerization. UV exposure can break chemical bonds and lead to the formation of reactive species.[5] For this compound, this could involve oxidation of the phenolic hydroxyl groups and cleavage of the glycosidic bond, leading to the formation of isorhapontigenin and further degradation products.

Q3: What are the potential degradation products of this compound under UV exposure?

A3: The degradation of this compound can result in a variety of products. The primary degradation is likely the cleavage of the glycosidic bond to form its aglycone, isorhapontigenin. Further UV exposure may lead to the formation of various oxidized and fragmented molecules. Identifying these degradation products is crucial for understanding the complete degradation pathway and assessing the safety of the compound after UV exposure.[6]

Q4: How can I minimize the UV degradation of this compound during my experiments?

A4: To minimize UV degradation, it is crucial to protect this compound from light, especially during storage and handling. Use amber-colored vials or wrap containers in aluminum foil.[7] When conducting experiments, try to work under low-light conditions or use light filters. The stability of this compound can also be influenced by the solvent, pH, and presence of other substances that might act as photosensitizers.[8]

Q5: What analytical methods are suitable for studying this compound and its degradation products?

A5: High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and effective method for quantifying this compound and its degradation products.[9][10][11] Mass spectrometry (MS) coupled with HPLC can be used for the identification and structural elucidation of the degradation products.

Troubleshooting Guides

Problem 1: I observe a color change in my this compound solution after a short period in the lab.

  • Question: Why is my this compound solution turning yellow/brown?

  • Answer: A color change is a common indicator of chemical degradation, often due to photo-oxidation.[12] Even ambient laboratory light can be sufficient to initiate the degradation of photosensitive compounds over time. Ensure that your solution is protected from light by using amber vials or by wrapping your containers with aluminum foil.[7]

Problem 2: I am seeing a decrease in the this compound peak area in my HPLC analysis over time.

  • Question: What could be causing the concentration of my this compound standard to decrease?

  • Answer: A decreasing peak area suggests that the this compound is degrading in your solution. If you have ruled out instrumental issues, the most likely cause is photodegradation. Prepare fresh standards daily and store them in the dark and at a low temperature to minimize degradation.

Problem 3: I am observing new, unidentified peaks in the chromatogram of my this compound sample after UV exposure.

  • Question: What are these new peaks, and how can I identify them?

  • Answer: These new peaks are likely degradation products of this compound. To identify them, you can use HPLC coupled with a mass spectrometer (LC-MS). The mass-to-charge ratio of the new peaks can provide information about their molecular weight, which can help in elucidating their structures.

Experimental Protocols

Protocol 1: Photostability Testing of this compound

This protocol is based on the ICH Q1B guidelines for photostability testing.[7][13][14]

  • Sample Preparation:

    • Prepare a solution of this compound in a suitable solvent (e.g., methanol or ethanol) at a known concentration.

    • Divide the solution into two sets of transparent containers.

  • Control Sample:

    • Wrap one set of containers completely in aluminum foil to serve as the "dark control."

  • Exposure Conditions:

    • Place both the exposed and the dark control samples in a photostability chamber.

    • Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[7][15]

  • Sample Analysis:

    • At specified time intervals, withdraw samples from both the exposed and dark control sets.

    • Analyze the samples by HPLC-UV to determine the concentration of this compound.

    • Monitor for the appearance of any new peaks, which would indicate degradation products.

  • Data Analysis:

    • Compare the concentration of this compound in the exposed samples to that in the dark control samples to determine the extent of photodegradation.

    • Calculate the degradation rate and identify any degradation products.

Protocol 2: HPLC-UV Method for this compound Quantification
  • Instrumentation:

    • A High-Performance Liquid Chromatography system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Set based on the UV absorbance maximum of this compound.

    • Injection Volume: 10 µL.

  • Standard Preparation:

    • Prepare a stock solution of this compound in the mobile phase.

    • Prepare a series of calibration standards by diluting the stock solution.

  • Sample Analysis:

    • Inject the standards and samples into the HPLC system.

    • Record the peak areas.

  • Quantification:

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of this compound in the samples using the calibration curve.

Data Presentation

Table 1: Example of this compound Degradation under UV Exposure

Exposure Time (hours)This compound Concentration (µg/mL) - ExposedThis compound Concentration (µg/mL) - Dark Control% Degradation
0100.0100.00
285.299.814.6
471.599.528.1
852.399.247.3
2415.898.984.0

Note: This table presents hypothetical data for illustrative purposes.

Table 2: Example Chromatographic Data for this compound and Potential Degradation Products

CompoundRetention Time (min)UV λmax (nm)
This compound12.5320
Degradation Product 1 (Isorhapontigenin)15.2325
Degradation Product 28.1280

Note: This table presents hypothetical data for illustrative purposes.

Visualizations

G Hypothetical UV Degradation Pathway of this compound This compound This compound Isorhapontigenin Isorhapontigenin (Aglycone) This compound->Isorhapontigenin Glycosidic Cleavage UV_Light UV Light (hν) UV_Light->this compound UV_Light->Isorhapontigenin Oxidized_Products Oxidized Products Isorhapontigenin->Oxidized_Products Photo-oxidation Fragmentation Further Fragmentation Oxidized_Products->Fragmentation

Caption: Hypothetical UV degradation pathway of this compound.

G Experimental Workflow for Photostability Testing A Prepare this compound Solution B Divide into Exposed and Dark Control Samples A->B C Expose Samples to UV Light B->C D Store Control in Dark B->D E Withdraw Samples at Time Intervals C->E D->E F HPLC-UV Analysis E->F G Quantify Degradation and Identify Products F->G

Caption: Experimental workflow for photostability testing.

G Troubleshooting Logic for this compound Degradation rect rect start Unexpected Experimental Result? q1 Color Change? start->q1 Visual Observation q2 Decreased HPLC Peak? start->q2 Analytical Data q3 New HPLC Peaks? start->q3 Analytical Data a1 Likely Photo-oxidation. Protect from light. q1->a1 Yes a2 Likely Photodegradation. Prepare fresh standards. q2->a2 Yes a3 Degradation Products Formed. Use LC-MS for identification. q3->a3 Yes

Caption: Troubleshooting logic for this compound degradation.

References

Isorhapontin for NMR Analysis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the preparation of isorhapontin samples for Nuclear Magnetic Resonance (NMR) analysis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the preparation and analysis of this compound samples by NMR spectroscopy.

Problem Potential Cause(s) Recommended Solution(s)
Poor Signal-to-Noise Ratio - Insufficient sample concentration.- Suboptimal NMR acquisition parameters.- Increase the concentration of this compound in the sample. A typical concentration for ¹H NMR is 5-25 mg/0.7 mL.[1]- For ¹³C NMR, a saturated solution is recommended to reduce acquisition time.[1]- Increase the number of scans during NMR acquisition.
Broad NMR Peaks - Presence of solid particles in the sample.[1]- High sample concentration leading to increased viscosity.[1]- Paramagnetic impurities.- Poor shimming of the NMR spectrometer.- Filter the sample through a glass wool plug in a Pasteur pipette before transferring it to the NMR tube.[1]- Reduce the sample concentration if viscosity is suspected to be an issue.[1]- Ensure all glassware is thoroughly cleaned to remove any magnetic impurities.[2]- Re-shim the spectrometer. If the problem persists, consult the instrument manager.
Overlapping Peaks - The chemical shifts of different protons are too close in the chosen solvent.- Try a different deuterated solvent. Solvents like benzene-d₆ can induce different chemical shifts compared to chloroform-d or methanol-d₄, potentially resolving overlapping signals.[3]
Presence of a Large Water Peak - The deuterated solvent has absorbed moisture from the atmosphere.[2][3]- The this compound sample was not properly dried.- Use a freshly opened ampule of deuterated solvent or a solvent that has been stored over molecular sieves.[2]- Lyophilize or dry the this compound sample under high vacuum before dissolving it in the deuterated solvent.- Add a small amount of D₂O to the sample, shake, and re-acquire the spectrum. This can help to exchange labile protons and confirm their presence, but it will increase the water signal.[3]
Unidentified Peaks in the Spectrum - Contamination from residual solvents used during extraction or purification (e.g., ethyl acetate, acetone).[3][4][5][6]- Impurities from glassware or NMR tubes.[1][2]- Silicone grease from joints or septa.[7]- Ensure the purified this compound is thoroughly dried under high vacuum to remove all residual solvents. Co-evaporation with a solvent like dichloromethane can help remove stubborn solvents like ethyl acetate.[3]- Thoroughly clean all glassware and NMR tubes with appropriate solvents and dry them completely before use.[1][2]- Use grease-free joints whenever possible.

Frequently Asked Questions (FAQs)

1. What is the recommended amount of this compound for NMR analysis?

For a standard ¹H NMR spectrum, a quantity of 5 to 25 mg of this compound is typically sufficient.[1] For ¹³C NMR, which is significantly less sensitive, it is advisable to use as much material as can be dissolved to create a saturated solution, ideally 0.2 to 0.3 millimoles in 0.7 mL of solvent, to keep the acquisition time reasonable.[1]

2. Which deuterated solvent should I use for this compound?

This compound, like many flavonoids, is often soluble in polar organic solvents. Commonly used deuterated solvents for flavonoids include methanol-d₄, dimethyl sulfoxide-d₆ (DMSO-d₆), and pyridine-d₅.[8][9] this compound is also reported to be soluble in chloroform, dichloromethane, and acetone, so their deuterated counterparts (chloroform-d, dichloromethane-d₂, and acetone-d₆) can also be considered.[10] The choice of solvent can influence the chemical shifts, so it may be beneficial to test different solvents to achieve the best spectral resolution.[3][11] It is noteworthy that many flavonoids exhibit poor solubility in water (D₂O) and chloroform-d.[9]

3. How can I remove solid particles from my NMR sample?

It is crucial to remove all solid particles as they can negatively affect the magnetic field homogeneity, leading to broad spectral lines.[1] To do this, you should filter your sample solution through a small, tightly packed plug of glass wool placed inside a Pasteur pipette directly into the clean NMR tube.[1] Cotton wool should be avoided as solvents can leach impurities from it.[1]

4. What should be the final volume of the sample in the NMR tube?

The sample solution should have a depth of at least 4.5 cm in a standard 5 mm NMR tube, which corresponds to a volume of approximately 0.6 to 0.7 mL.[12] Samples that are too short are difficult to shim correctly, which can delay the experiment and result in lower quality spectra.[1]

5. How do I identify and confirm the presence of hydroxyl (-OH) protons in the NMR spectrum of this compound?

Hydroxyl protons often appear as broad singlets and their chemical shifts can be concentration and solvent-dependent. To confirm an -OH peak, you can add a drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the ¹H NMR spectrum. The labile hydroxyl protons will exchange with deuterium, causing the corresponding peak to disappear or significantly decrease in intensity.[3]

Experimental Protocol: Preparation of this compound for NMR Analysis

This protocol outlines the steps for preparing a high-quality this compound sample for NMR analysis.

  • Sample Weighing: Accurately weigh 5-25 mg of purified this compound for ¹H NMR (or a larger quantity for ¹³C NMR) into a clean, dry vial.

  • Solvent Selection and Addition: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, methanol-d₄) to the vial.

  • Dissolution: Gently swirl or vortex the vial to dissolve the this compound completely. If necessary, gentle heating or sonication can be used to aid dissolution, but be cautious of potential sample degradation with excessive heat.

  • Filtration: Take a clean Pasteur pipette and tightly pack a small amount of glass wool into the narrow tip.

  • Transfer to NMR Tube: Carefully filter the this compound solution through the glass wool-plugged pipette directly into a clean, dry 5 mm NMR tube. Ensure the final sample height is at least 4.5 cm.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identification.

  • Instrument Insertion: The sample is now ready for insertion into the NMR spectrometer for analysis.

Quantitative Data Summary

ParameterRecommended ValueNotes
Sample Mass (¹H NMR) 5 - 25 mg[1]
Sample Mass (¹³C NMR) 10 - 50 mg (or more)A saturated solution is ideal.[1][12]
Deuterated Solvent Volume 0.6 - 0.7 mLTo achieve a sample depth of at least 4.5 cm.[12]
Optimal Concentration 10 mg/mLFound to be optimal for NMR-based metabolomics of plant extracts.[13]

This compound NMR Sample Preparation Workflow

Isorhapontin_NMR_Prep_Workflow This compound NMR Sample Preparation Workflow start Start: Purified this compound Sample weigh 1. Weigh this compound (5-25 mg for ¹H, >10 mg for ¹³C) start->weigh add_solvent 2. Add Deuterated Solvent (e.g., DMSO-d₆, CD₃OD) ~0.7 mL weigh->add_solvent dissolve 3. Dissolve Sample (Vortex/Sonication) add_solvent->dissolve filter_sample 5. Filter Solution into Clean NMR Tube dissolve->filter_sample prepare_filter 4. Prepare Glass Wool Filter in Pasteur Pipette prepare_filter->filter_sample check_volume 6. Check Sample Volume (>4.5 cm depth) filter_sample->check_volume cap_label 7. Cap and Label NMR Tube check_volume->cap_label OK adjust_volume Adjust Volume check_volume->adjust_volume Not OK end End: Ready for NMR Analysis cap_label->end adjust_volume->filter_sample

Caption: Workflow for preparing this compound samples for NMR analysis.

References

Technical Support Center: Isorhapontin LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding matrix effects in the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of Isorhapontin.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect my this compound analysis?

A: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, non-target compounds in the sample matrix.[1] In LC-MS/MS analysis, the "matrix" refers to all components within a sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous substances.[1] These effects can manifest in two ways:

  • Ion Suppression: This is the most common effect, where matrix components compete with the analyte (this compound) for ionization in the MS source, leading to a decreased signal response.[1][2]

  • Ion Enhancement: Less commonly, matrix components can increase the ionization efficiency of the analyte, leading to an artificially high signal.[1]

For researchers, these effects can severely compromise the accuracy, precision, sensitivity, and reproducibility of quantitative analyses.[1][2][3]

Q2: Why is this compound analysis in biological samples prone to significant matrix effects?

A: The analysis of this compound in complex biological matrices, such as plasma, liver, or lung homogenates, is particularly susceptible to matrix effects.[4] This is due to the high concentration of endogenous components like phospholipids, which are notorious for causing ion suppression.[2][5] Simple sample preparation methods like protein precipitation (PPT) are often insufficient to remove these interfering substances, leading to pronounced matrix effects that can make quantification unreliable or impossible.[4][6]

Q3: How can I determine if my this compound assay is being affected by matrix effects?

A: The most common method to assess matrix effects is the post-extraction addition technique .[7] This involves comparing the peak response of an analyte spiked into a blank matrix extract (which has gone through the entire sample preparation process) with the response of the analyte in a neat (pure) solvent.

The Matrix Effect (ME) can be calculated as follows:

ME (%) = (Peak Area in Matrix Extract / Peak Area in Neat Solvent) * 100

  • An ME value of 100% indicates no matrix effect.

  • An ME value < 100% indicates ion suppression.

  • An ME value > 100% indicates ion enhancement.

Another qualitative method is post-column infusion , where a constant flow of this compound solution is introduced into the mass spectrometer after the LC column.[8][9] A blank matrix extract is then injected onto the column. Any dip or rise in the baseline signal as the matrix components elute indicates regions of ion suppression or enhancement.[8][9]

Q4: What is the best way to compensate for matrix effects?

A: The most effective and widely recognized strategy to compensate for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS) .[3][10] A SIL-IS is a version of this compound where one or more atoms (e.g., 12C, 1H) have been replaced with their heavy stable isotopes (e.g., 13C, 2H/D).[10]

Because a SIL-IS is chemically and physically almost identical to the analyte, it co-elutes and experiences the same degree of ion suppression or enhancement.[10] By calculating the ratio of the analyte signal to the SIL-IS signal, the variability caused by the matrix effect is normalized, leading to accurate and precise quantification.[11]

Troubleshooting Guides

Problem 1: My this compound signal is low, variable, or non-existent in complex matrices (e.g., liver, lung) but appears fine in pure standards.

This is a classic sign of severe ion suppression. The troubleshooting workflow below can help identify and resolve the issue.

start Low/Variable Signal in Matrix check_prep Is Sample Prep just Protein Precipitation (PPT)? start->check_prep improve_prep Enhance Sample Preparation check_prep->improve_prep Yes check_chrom Review Chromatography check_prep->check_chrom No use_sil Use Stable Isotope-Labeled Internal Standard (SIL-IS) improve_prep->use_sil Still issues end Reliable Quantification improve_prep->end Problem solved check_chrom->improve_prep Co-elution observed check_chrom->use_sil Separation not possible use_sil->end

Caption: Troubleshooting workflow for this compound signal suppression.

Recommended Actions:

  • Evaluate Sample Preparation: Protein precipitation alone is often insufficient for complex matrices.[4] It fails to remove many interfering components, especially phospholipids.[6]

  • Improve Sample Preparation: Implement a more rigorous cleanup technique. Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are significantly more effective at removing matrix interferences than PPT.[6][12] Mixed-mode SPE, which uses two retention mechanisms (e.g., reversed-phase and ion exchange), often produces the cleanest extracts.[6]

  • Optimize Chromatography: Adjust the LC method to achieve chromatographic separation between this compound and the region of ion suppression. This can be done by modifying the mobile phase composition, pH, or gradient profile.[8][13] Using UPLC technology can also improve resolution and reduce matrix effects.[6]

  • Implement a SIL-IS: If matrix effects cannot be eliminated through sample prep or chromatography, a SIL-IS is the best way to correct for them and ensure data accuracy.[3][11]

Problem 2: Which sample preparation method should I choose for this compound?

The choice depends on the complexity of your matrix and the required sensitivity. For complex matrices like tissue homogenates, more exhaustive methods are indispensable.[4]

cluster_0 Sample Preparation Workflows cluster_1 Evaluation ppt Protein Precipitation (PPT) 1. Add organic solvent (e.g., ACN) 2. Vortex & Centrifuge 3. Inject Supernatant eval Effectiveness in Removing Matrix Components ppt->eval Low lle Liquid-Liquid Extraction (LLE) 1. Add immiscible organic solvent 2. Adjust pH (optional) 3. Vortex & Centrifuge 4. Evaporate organic layer 5. Reconstitute & Inject lle->eval Medium-High spe Solid-Phase Extraction (SPE) 1. Condition Cartridge 2. Equilibrate Cartridge 3. Load Sample 4. Wash Interferences 5. Elute Analyte 6. Evaporate & Reconstitute 7. Inject spe->eval High

Caption: Comparison of common sample preparation workflows.

Quantitative Data Summary
Sample Preparation MethodRelative Cleanliness of ExtractTypical Matrix Effect ReductionKey Limitations
Protein Precipitation (PPT) LowPoor to ModerateHigh levels of residual phospholipids and other endogenous components remain.[6]
Liquid-Liquid Extraction (LLE) Moderate to HighGoodCan have low recovery for more polar analytes; may be labor-intensive.[6][12]
Solid-Phase Extraction (SPE) HighVery Good to ExcellentMethod development can be more complex; requires selection of appropriate sorbent.[14]
Mixed-Mode SPE Very HighExcellentConsidered one of the most effective methods for producing clean extracts.[6]

This table provides a generalized comparison based on literature for various analytes in biological matrices.[6][12][14]

The impact of the matrix is also evident in calibration curves. A study on the related compound isorhapontigenin showed different calibration curve parameters when prepared in different biological matrices, highlighting the matrix's influence on analytical response.[4]

MatrixCalibration Curve EquationCorrelation Coefficient (R²)
Mouse Plasmay = 0.0031x + 0.0089> 0.99
Hepatic Homogenatey = 0.0028x + 0.0076> 0.99

Data adapted from a study on Isorhapontigenin using HPLC-UV.[4]

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects (Post-Extraction Spike Method)

This protocol determines the extent of ion suppression or enhancement.

  • Prepare Blank Matrix Extract: Process a sample of the blank biological matrix (e.g., plasma, liver homogenate) through your entire sample preparation workflow (PPT, LLE, or SPE).

  • Prepare Post-Spike Sample: To the final extract from Step 1, add a known amount of this compound analytical standard.

  • Prepare Neat Standard: Prepare a solution of this compound in the final reconstitution solvent at the exact same concentration as the Post-Spike Sample.

  • Analysis: Inject both the Post-Spike Sample (Set B) and the Neat Standard (Set A) into the LC-MS/MS system.

  • Calculation: Calculate the matrix effect using the formula: ME (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100

Protocol 2: Liquid-Liquid Extraction (LLE)

This is a general protocol and should be optimized for this compound.

  • Sample Aliquot: Take 100 µL of the biological sample (e.g., plasma).

  • pH Adjustment (Optional but Recommended): Adjust the sample pH to ensure this compound is in an uncharged state, which improves extraction into an organic solvent.[12]

  • Add Internal Standard: Add the internal standard (ideally a SIL-IS for this compound).

  • Add Extraction Solvent: Add 1 mL of an immiscible organic solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate).[12][14] MTBE is often preferred as it can result in cleaner extracts.[14]

  • Vortex: Vortex the sample vigorously for 5 minutes.

  • Centrifuge: Centrifuge at 5000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Transfer and Evaporate: Carefully transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[14]

  • Reconstitute: Reconstitute the dried extract in 100 µL of the mobile phase.

  • Inject: Inject the reconstituted sample into the LC-MS/MS system.

Protocol 3: Solid-Phase Extraction (SPE)

This protocol uses a mixed-mode cation exchange cartridge and is a general guideline. The specific sorbent and solvents must be optimized.

  • Condition: Wash the SPE cartridge with 1 mL of methanol.

  • Equilibrate: Equilibrate the cartridge with 1 mL of water.

  • Load: Load the pre-treated sample (e.g., plasma diluted with a weak acid).

  • Wash 1: Wash the cartridge with 1 mL of an acidic solution (e.g., 2% formic acid in water) to remove neutral and acidic interferences.

  • Wash 2: Wash the cartridge with 1 mL of methanol to remove lipids and other nonpolar interferences.

  • Elute: Elute this compound with 1 mL of a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).

  • Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.

References

Isorhapontin Purity Assessment: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the purity of isorhapontin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is purity assessment critical?

A1: this compound is a stilbenoid glucoside naturally found in various plants.[1] Its chemical formula is C21H24O9 with a molar mass of 420.41 g/mol .[2][3] For research and pharmaceutical applications, rigorous purity assessment is essential to ensure the identity, quality, and safety of the compound. Impurities can significantly impact biological activity and lead to erroneous experimental results or adverse effects.[4]

Q2: What are the primary analytical techniques for determining this compound purity?

A2: The most common and reliable techniques for assessing the purity of this compound and related compounds are High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[5][6] HPLC and UPLC are primarily used for quantitative analysis to determine the percentage purity, while NMR is excellent for structural confirmation and can also be used for quantitative purity assessment (qNMR).[4][5]

Q3: How should I prepare and store this compound samples for analysis?

A3: this compound should be dissolved in a suitable solvent, such as Dimethyl Sulfoxide (DMSO) or methanol. For stock solutions, it is recommended to store them at -20°C for up to one month or at -80°C for up to six months to ensure stability.[7] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[7] For HPLC/UPLC analysis, it is best practice to dissolve the sample in the mobile phase to avoid peak distortion.

General Experimental Workflow

The following diagram outlines a typical workflow for assessing the purity of an this compound sample.

G cluster_prep 1. Sample Preparation cluster_analysis 2. Analytical Techniques cluster_data 3. Data Processing & Reporting Sample Weigh this compound Reference Standard & Sample Dissolve Dissolve in Appropriate Solvent (e.g., Mobile Phase) Sample->Dissolve Filter Filter Sample through 0.22 µm Syringe Filter Dissolve->Filter HPLC HPLC / UPLC (Quantitative Purity) Filter->HPLC NMR NMR Spectroscopy (Structural Confirmation) Filter->NMR Integration Peak Integration & Area % Calculation HPLC->Integration Structure Spectral Interpretation & Structure Verification NMR->Structure Report Generate Certificate of Analysis (CoA) Integration->Report Structure->Report G cluster_causes Potential Causes cluster_solutions Solutions Start Observe Peak Tailing Cause1 Silanol Interactions Start->Cause1 Cause2 Column Overload Start->Cause2 Cause3 Column Contamination/ Void Formation Start->Cause3 Sol1 Lower mobile phase pH (e.g., add 0.1% TFA) Cause1->Sol1 Sol2 Reduce sample concentration/injection volume Cause2->Sol2 Sol3 Use a guard column/ Replace column Cause3->Sol3

References

Storage conditions for long-term stability of Isorhapontin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the long-term stability and storage of Isorhapontin, along with troubleshooting for common issues encountered during its experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored in a well-sealed container, protected from light and moisture. The recommended storage temperature is -20°C.[1] To prevent degradation, it is crucial to keep the compound in the dark.[2]

Q2: How should I store this compound stock solutions?

A2: The stability of this compound in solution is dependent on the storage temperature. For stock solutions, it is recommended to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[3]

Q3: What solvents are recommended for preparing this compound stock solutions?

A3: this compound is soluble in solvents such as DMSO, acetone, chloroform, dichloromethane, and ethyl acetate.[1] For biological experiments, DMSO is a common choice. One protocol suggests a solution of 10% DMSO in 90% corn oil or 10% DMSO in 90% (20% SBE-β-CD in Saline) for in vivo studies.[3]

Q4: Is this compound sensitive to light?

A4: Yes, this compound is a stilbenoid and is known to be sensitive to UV-B radiation, which can cause isomerization.[2] Therefore, it is critical to protect both solid this compound and its solutions from light exposure by using amber vials or by wrapping containers with aluminum foil.

Q5: What factors can affect the stability of this compound during my experiments?

A5: Several factors can influence the stability of this compound, including temperature, pH, light exposure, and the presence of oxidizing agents.[4][5][6][7] Elevated temperatures can accelerate degradation, while exposure to light can lead to photodegradation. The pH of the solution is also a critical factor, as stilbenoids can be unstable at high pH.[7]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation in stock solution upon thawing The concentration of this compound may be too high for the solvent at lower temperatures, or the solvent may not be optimal.Gently warm the solution and/or sonicate to aid dissolution.[3] For future preparations, consider using a lower concentration or a different solvent system. Ensure the solution is completely clear before use.
Loss of compound activity over time The compound may have degraded due to improper storage or handling. This could be due to repeated freeze-thaw cycles, exposure to light, or prolonged storage at inappropriate temperatures.Always aliquot stock solutions into single-use vials to minimize freeze-thaw cycles.[3] Store solutions at the recommended temperatures (-20°C for short-term, -80°C for long-term) and protect them from light.[2][3] It is advisable to use freshly prepared solutions for sensitive experiments.
Inconsistent experimental results This could be due to the degradation of this compound in the experimental medium (e.g., cell culture media, buffers) during the course of the experiment. The pH and composition of the medium can affect stability.Perform a stability study of this compound in your specific experimental medium. This can be done by incubating this compound in the medium for the duration of your experiment and then analyzing its concentration by HPLC. Consider adjusting the pH of your medium if it is in a range that promotes degradation. For phenolic compounds, a pH range of 4-8 is generally where most are stable.[4]
Appearance of unknown peaks in HPLC analysis These peaks likely represent degradation products of this compound. This can occur during sample preparation, storage, or the experiment itself.To identify the source of degradation, analyze control samples at each stage of your experimental workflow. Implement forced degradation studies (e.g., exposure to acid, base, heat, light, and oxidizing agents) to intentionally generate degradation products. This will help in developing a stability-indicating HPLC method that can separate the parent compound from its degradants.[8][9]

Data on Storage Conditions

Table 1: Recommended Storage Conditions for this compound

Form Storage Temperature Duration Additional Precautions
Solid Powder < -5°C[2] (Desiccate at -20°C)[1]Long-termKeep in darkness and protect from moisture.[2]
Stock Solution -20°CUp to 1 month[3]Aliquot to avoid freeze-thaw cycles. Protect from light.
Stock Solution -80°CUp to 6 months[3]Aliquot to avoid freeze-thaw cycles. Protect from light.

Experimental Protocols

Protocol 1: General Workflow for Assessing this compound Stability

This workflow outlines the general steps for conducting a stability study of this compound in a specific experimental medium.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_iso Prepare this compound stock solution spike Spike medium with this compound to final concentration prep_iso->spike prep_media Prepare experimental medium (e.g., buffer, cell culture media) prep_media->spike incubate Incubate samples under experimental conditions (e.g., 37°C, 5% CO2) spike->incubate timepoints Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours) incubate->timepoints hplc Analyze aliquots by a validated stability-indicating HPLC method timepoints->hplc data Determine the concentration of this compound at each time point hplc->data kinetics Calculate degradation kinetics data->kinetics G This compound This compound (trans-isomer) Isomer cis-Isorhapontin This compound->Isomer UV Light Oxidized Oxidized Products (e.g., phenanthrenequinones) This compound->Oxidized Oxidizing agents (e.g., H₂O₂, light, heat) Hydrolyzed Isorhapontigenin (Aglycone) This compound->Hydrolyzed Acid/Base Hydrolysis

References

Preventing isomerization of trans-Isorhapontin during extraction

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Isorhapontin Extraction

Welcome to the technical support center for drug development and natural product research. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help you prevent the isomerization of trans-isorhapontin to its cis-form during extraction and analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its isomeric form important?

This compound is a stilbenoid, a type of natural phenol. In nature, it primarily exists as the trans-isomer, which is thermodynamically more stable than its cis-counterpart[1]. The geometric arrangement of the molecule can significantly impact its biological activity, receptor binding affinity, and pharmacokinetic properties. Therefore, preserving the natural trans-configuration during extraction is critical for accurate downstream applications and ensuring the therapeutic potential of the compound.

Q2: What are the primary factors that cause trans-isorhapontin to isomerize into the cis-form?

The conversion from trans- to cis-isorhapontin is primarily induced by external energy and chemical conditions. The main factors are:

  • Light Exposure: Stilbenes are photosensitive, and exposure to both fluorescent light and UV radiation can trigger trans-to-cis isomerization[1][2]. This process can be accelerated in the presence of photosensitizers[3].

  • Temperature: Elevated temperatures provide the activation energy needed to overcome the rotational barrier of the double bond, accelerating both isomerization and degradation[4][5].

  • pH: The stability of stilbenoids is highly pH-dependent. While stable in acidic to neutral conditions, degradation and isomerization rates increase exponentially in alkaline environments (pH > 6.8)[4][6].

Q3: My extract is showing a high concentration of cis-isorhapontin. What went wrong?

High levels of the cis-isomer typically indicate that the sample was exposed to one or more of the destabilizing factors during your extraction or storage process. Common procedural missteps include performing the extraction under direct laboratory light, using an unnecessarily high temperature, or employing a solvent with an alkaline pH. Refer to the Troubleshooting Guide below for specific solutions.

Q4: How stable is trans-isorhapontin in solution versus a solid extract?

In a solid, crystalline form, trans-stilbenes, including this compound, are significantly more stable. Studies have shown nearly 100% recovery of trans-stilbene glucosides from a solid crude extract even when exposed to continuous fluorescent light[2]. However, once dissolved in a solvent, their susceptibility to photoisomerization increases dramatically[2]. Therefore, protecting solutions from light at all times is critical.

Q5: Which solvents are recommended for extracting trans-isorhapontin while minimizing isomerization?

Ethanol, methanol, and their aqueous mixtures (e.g., 80% ethanol) are widely recommended for extracting stilbenes from plant material due to their efficiency[7]. For enhanced selectivity, diethyl ether can be considered as it targets polyphenols and can simplify subsequent purification steps[7]. The ideal solvent should be of high purity, have a slightly acidic to neutral pH, and be suitable for the chosen extraction method (e.g., have a low boiling point for easy removal at low temperatures).

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High levels of cis-isorhapontin detected post-extraction. Light Exposure: The extraction was performed under direct fluorescent lab lighting or near a window.Wrap all glassware (beakers, flasks, chromatography columns) in aluminum foil. Use amber-colored vials for storage. Work in a dimly lit area or use red light where possible.
High Temperature: The extraction method involved heating (e.g., Soxhlet, reflux) or the solvent was evaporated at a high temperature.Use non-thermal extraction methods like maceration, ultrasonic-assisted extraction (UAE) with a cooling bath, or pressurized liquid extraction (PLE) at low temperatures. Evaporate solvents using a rotary evaporator with the water bath set to a low temperature (e.g., <40°C).
Incorrect pH: The solvent was neutral or slightly alkaline, or the pH of the aqueous phase was not controlled.Use a solvent system with a slightly acidic pH. For stilbenes like resveratrol, stability is highest in acidic conditions (pH 1-7)[4]. Consider buffering your solvent system if necessary.
Degradation of sample (loss of total this compound). Oxidation: The sample was exposed to air for extended periods, especially in an uncapped vial.Purge solvents and sample containers with an inert gas (e.g., nitrogen or argon) before sealing. Store extracts under an inert atmosphere.
Extreme Temperature/pH: Conditions were harsh enough to not only cause isomerization but also chemical breakdown.Re-evaluate the entire protocol to ensure gentle conditions. See the stability data table and recommended protocol below.
Low extraction yield. Inappropriate Solvent: The chosen solvent has poor solubility for trans-isorhapontin.Ethanol and methanol are effective solvents for polyphenols[7]. A mixture of ethanol and diethyl ether (4:1 ratio) has been shown to be effective for trans-resveratrol extraction[7].
Insufficient Extraction Time/Method: The contact time between the plant material and the solvent was too short.For maceration, allow for sufficient time (e.g., 24-72 hours). Consider using methods like ultrasonication to improve extraction efficiency in a shorter timeframe.

Data Presentation: Stability of Stilbenoids

The following table summarizes key quantitative data on the stability of trans-stilbenoids. Data for trans-resveratrol is included as a well-studied proxy for stilbene behavior.

Parameter Condition Observation Reference
pH Stability pH 1.2 to 6.8trans-resveratrol is highly stable.[4][6]
pH 7.4 (37°C)Half-life is reduced to less than 3 days.[4]
pH 8.0Half-life decreases to under 10 hours.[4]
pH 10.0Half-life drops to less than 5 minutes.[4]
Temperature Stability Storage at 4°C or -20°CFavorable for long-term storage of solutions and solid extracts.[2][4]
125°C for 20 minutes~17% degradation of trans-resveratrol.[4]
175°C for 20 minutes~70% degradation of trans-resveratrol.[4]
Light Stability (in Methanol) Fluorescent Lighttrans-isorhapontin is more stable than trans-resveratrol but still undergoes isomerization.[2]
UV Light (366 nm)90.6% of trans-resveratrol converted to cis-isomer after 120 minutes.[4]

Diagrams and Workflows

Isomerization Pathway

// Nodes trans [label="trans-Isorhapontin\n(Thermodynamically Stable)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cis [label="cis-Isorhapontin\n(Undesired Isomer)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Invisible node for edge labeling mid_node [shape=point, style=invis];

// Edges trans -> mid_node [arrowhead=none]; mid_node -> cis [label=" Isomerization"];

// Factors factors [label="Triggers", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; uv [label="UV / Fluorescent Light", shape=plaintext, fontcolor="#202124"]; heat [label="High Temperature (>40°C)", shape=plaintext, fontcolor="#202124"]; ph [label="Alkaline pH (>7)", shape=plaintext, fontcolor="#202124"];

// Edges from factors factors -> mid_node [style=invis]; // for positioning {rank=same; uv; heat; ph; factors} uv -> mid_node [color="#5F6368", dir=back]; heat -> mid_node [color="#5F6368", dir=back]; ph -> mid_node [color="#5F6368", dir=back]; }

Caption: Key environmental factors that trigger the isomerization of trans-isorhapontin.

Recommended Extraction Workflow

G cluster_prep Preparation cluster_extract Extraction (Light Protected) cluster_process Processing cluster_storage Storage start 1. Dried Plant Material grind 2. Grind at Low Temp (e.g., with liquid N2) start->grind macerate 3. Macerate in Acidic Ethanol (e.g., 80% EtOH, 24h, 4°C) grind->macerate ultrasonicate 4. Ultrasonicate in Cooling Bath (e.g., 30 min, <25°C) macerate->ultrasonicate filter 5. Filter Suspension ultrasonicate->filter evaporate 6. Evaporate Solvent (Rotovap, <40°C) filter->evaporate store 7. Store Solid Extract (-20°C, Amber Vial, Inert Gas) evaporate->store

Caption: Optimized workflow to minimize trans-isorhapontin isomerization during extraction.

Experimental Protocols

Protocol: Low-Temperature, Light-Protected Extraction

This protocol combines best practices to minimize isomerization and degradation.

1. Materials and Equipment:

  • Dried, powdered plant material

  • Grinder (capable of handling frozen samples if using liquid nitrogen)

  • 80% Ethanol (ACS grade or higher), pH adjusted to ~5.0 with a suitable acid if necessary

  • Amber glass bottles or flasks wrapped in aluminum foil

  • Ultrasonic bath with temperature control or an external cooling system

  • Rotary evaporator with a temperature-controlled water bath

  • Filtration apparatus (e.g., Büchner funnel with filter paper or vacuum filtration)

  • Amber glass vials with screw caps for storage

  • Inert gas (Nitrogen or Argon)

2. Procedure:

  • Preparation (Low Light Conditions):

    • Weigh the desired amount of dried plant material.

    • To prevent heat generation during grinding, pre-chill the grinder components and the plant material at -20°C. For optimal results, grind the material under liquid nitrogen to a fine powder.

  • Extraction (Light Protected):

    • Transfer the powdered material to an amber flask or a flask completely wrapped in aluminum foil.

    • Add the 80% ethanol solvent at a solid-to-liquid ratio of 1:10 (w/v).

    • Place the flask in a cooling ultrasonic bath set to maintain a temperature below 25°C.

    • Sonicate for 30-45 minutes. Alternatively, macerate by stirring or shaking the mixture at 4°C for 24-48 hours.

  • Filtration and Concentration:

    • Filter the mixture through filter paper to separate the extract from the solid plant residue. Perform this step quickly to minimize light exposure.

    • Transfer the filtrate to a round-bottom flask for solvent evaporation.

    • Concentrate the extract using a rotary evaporator. Ensure the water bath temperature does not exceed 40°C.

  • Storage:

    • Once the solvent is removed, scrape the crude extract into a pre-weighed amber glass vial.

    • Flush the vial with an inert gas (e.g., nitrogen) to displace oxygen before sealing tightly.

    • Store the vial in the dark at -20°C or below until further use.

References

Troubleshooting low yield in Isorhapontin synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the synthesis of Isorhapontin.

Troubleshooting Low Yield in this compound Synthesis

Low yield is a common challenge in the synthesis of this compound, a glycoside of piceatannol. The primary causes often relate to the complexities of regioselective glycosylation, whether through chemical or enzymatic methods. This guide addresses specific issues you might encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: My chemical synthesis of this compound is resulting in a low yield. What are the most likely causes?

A1: Low yields in the chemical synthesis of this compound, often performed via methods like the Koenigs-Knorr reaction, can be attributed to several factors:

  • Inadequate Protection of Hydroxyl Groups: Piceatannol has multiple hydroxyl groups with similar reactivity. Failure to selectively protect these groups can lead to the formation of multiple glycosylated isomers, reducing the yield of the desired this compound.

  • Poor Activation of the Glycosyl Donor: The glycosyl donor, such as acetobromoglucose, must be effectively activated to facilitate the reaction.[1] Inefficient activation can lead to incomplete reactions.

  • Steric Hindrance: The accessibility of the target hydroxyl group on piceatannol can be sterically hindered, leading to a slower and less efficient reaction.

  • Reaction Conditions: Suboptimal temperature, solvent, or catalyst can significantly impact the reaction rate and yield. The Koenigs-Knorr reaction, for example, is sensitive to the silver salt promoter used.[2][3]

  • Decomposition of Reactants or Products: Glycosyl halides can be unstable and may decompose under the reaction conditions, reducing the amount available for the reaction.[2]

Q2: I am attempting an enzymatic synthesis of this compound using a glycosyltransferase, but the yield is poor. What should I investigate?

A2: Enzymatic synthesis offers high regioselectivity but can also present challenges leading to low yields:

  • Sub-optimal Enzyme Activity: The specific activity of the chosen glycosyltransferase (GT) might be low towards piceatannol. Ensure the enzyme is known to efficiently glycosylate stilbenes.

  • Co-factor Limitation: Many GTs require a nucleotide sugar donor, typically UDP-glucose. Insufficient levels of the sugar donor will limit the reaction.[4]

  • Product Inhibition: The accumulation of this compound or the nucleotide diphosphate by-product (UDP) can inhibit the enzyme, slowing down the reaction.

  • Reaction Equilibrium: Glycosylation reactions are often reversible. The hydrolytic activity of the enzyme or other enzymes in a whole-cell system can lead to the breakdown of the product.

  • Enzyme Stability: The enzyme may not be stable under the chosen reaction conditions (pH, temperature, solvent).

Q3: How does the choice of glycosyl donor affect the yield in chemical synthesis?

A3: The choice of the glycosyl donor is critical. Acetylated glycosyl halides, like acetobromoglucose, are common donors in the Koenigs-Knorr reaction.[1][5] The nature of the protecting groups on the sugar can influence its reactivity and the stereochemical outcome of the glycosylation. For instance, a participating group at the C-2 position of the glucose donor (like an acetyl group) can direct the formation of a 1,2-trans-glycoside, which is the desired stereochemistry for this compound.[6]

Q4: What are the key parameters to optimize for improving the yield of enzymatic this compound synthesis?

A4: To enhance the yield of enzymatic synthesis, consider optimizing the following:

  • Enzyme Concentration: Increasing the enzyme concentration can increase the reaction rate, but be mindful of potential aggregation or cost implications.

  • Substrate and Donor Concentration: Vary the molar ratio of piceatannol to the sugar donor to find the optimal balance. High substrate concentrations can sometimes lead to inhibition.

  • pH and Temperature: Every enzyme has an optimal pH and temperature range for activity and stability. Determine these for your specific glycosyltransferase.

  • Co-factor Regeneration System: If using a UDP-sugar dependent glycosyltransferase, implementing a co-factor regeneration system (e.g., using sucrose synthase) can maintain a high concentration of the activated sugar donor and drive the reaction forward.[4]

  • Product Removal: In some cases, in situ product removal can alleviate product inhibition and shift the reaction equilibrium towards product formation.

Troubleshooting Tables

Table 1: Troubleshooting Low Yield in Chemical Synthesis (e.g., Koenigs-Knorr Reaction)

Observed Problem Potential Cause Suggested Solution
Low conversion of piceatannol Incomplete reaction.- Increase reaction time. - Increase temperature cautiously. - Use a more reactive glycosyl donor or a more effective promoter (e.g., different silver salt).[2]
Formation of multiple products (isomers) Non-regioselective glycosylation due to inadequate protection of hydroxyl groups.- Re-evaluate the protecting group strategy for piceatannol to ensure only the desired hydroxyl group is available for reaction.
Degradation of starting material or product Harsh reaction conditions.- Lower the reaction temperature. - Use a milder catalyst or promoter. - Ensure anhydrous conditions, as water can lead to hydrolysis of the glycosyl donor.
Low isolated yield after purification Difficult separation of this compound from unreacted piceatannol and byproducts.- Optimize the column chromatography conditions (stationary phase, mobile phase gradient).[7][8] - Consider preparative HPLC for higher purity.

Table 2: Troubleshooting Low Yield in Enzymatic Synthesis

Observed Problem Potential Cause Suggested Solution
Low initial reaction rate Low enzyme activity or substrate inhibition.- Increase enzyme concentration. - Optimize pH and temperature for the specific glycosyltransferase. - Test different initial concentrations of piceatannol.
Reaction stops before completion Product inhibition or depletion of sugar donor.- Implement a co-factor regeneration system for the UDP-sugar donor.[4] - Consider a fed-batch or continuous process to maintain low concentrations of inhibitory products.
Formation of undesired byproducts Presence of contaminating enzymes in the biocatalyst preparation (if using cell lysates or whole cells).- Use a purified glycosyltransferase. - Engineer the host strain to eliminate competing enzymatic activities.
Low product stability Hydrolysis of the glycosidic bond by the same or other enzymes.- Use an engineered glycosyltransferase with reduced hydrolytic activity. - Optimize reaction time to harvest the product before significant degradation occurs.

Experimental Protocols

General Protocol for Chemical Synthesis of this compound via Koenigs-Knorr Glycosylation

This protocol is a general guideline and may require optimization.

  • Protection of Piceatannol:

    • Selectively protect the hydroxyl groups of piceatannol, leaving the target hydroxyl group for glycosylation free. This is a critical step and requires a multi-step protection-deprotection strategy. The choice of protecting groups will depend on their stability under the glycosylation conditions and the ease of their subsequent removal.

  • Glycosylation Reaction:

    • Dissolve the protected piceatannol and a silver salt promoter (e.g., silver carbonate, silver oxide) in an anhydrous aprotic solvent (e.g., dichloromethane, toluene) under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).

    • Slowly add a solution of the glycosyl donor (e.g., 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide) in the same solvent.

    • Stir the reaction mixture for several hours to days, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up and Deprotection:

    • Upon completion, filter the reaction mixture to remove the silver salts.

    • Wash the filtrate with appropriate aqueous solutions to remove any remaining impurities.

    • Dry the organic layer and concentrate it under reduced pressure.

    • Deprotect the resulting glycoside using appropriate conditions (e.g., Zemplén deacetylation with sodium methoxide in methanol for acetyl groups).

  • Purification:

    • Purify the crude this compound using column chromatography on silica gel with a suitable solvent system (e.g., a gradient of methanol in chloroform or ethyl acetate in hexane).[7][8]

    • Characterize the final product using techniques such as NMR and mass spectrometry.[9]

General Protocol for Enzymatic Synthesis of this compound

This protocol is a general guideline and requires optimization for the specific enzyme used.

  • Reaction Setup:

    • Prepare a buffer solution at the optimal pH for the chosen glycosyltransferase.

    • Dissolve piceatannol (the acceptor substrate) and the sugar donor (e.g., UDP-glucose) in the buffer. The solubility of piceatannol may be limited, so a co-solvent like DMSO might be necessary in small amounts.

    • If using a cofactor regeneration system, add the necessary components (e.g., sucrose and sucrose synthase).

  • Enzymatic Reaction:

    • Initiate the reaction by adding the purified glycosyltransferase or a whole-cell biocatalyst expressing the enzyme.

    • Incubate the reaction mixture at the optimal temperature with gentle agitation.

    • Monitor the formation of this compound over time using HPLC.

  • Reaction Termination and Product Isolation:

    • Stop the reaction by denaturing the enzyme (e.g., by adding a water-miscible organic solvent like methanol or by heat treatment).

    • Centrifuge the mixture to remove the precipitated enzyme and other solids.

    • The supernatant containing this compound can be concentrated and then purified.

  • Purification:

    • Purify the crude this compound using column chromatography (e.g., on a C18 reversed-phase column) or preparative HPLC.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Workflow Start Low this compound Yield Identify_Method Identify Synthesis Method Start->Identify_Method Chemical_Path Chemical Synthesis Identify_Method->Chemical_Path Chemical Enzymatic_Path Enzymatic Synthesis Identify_Method->Enzymatic_Path Enzymatic Check_Protection Check Piceatannol Protection Strategy Chemical_Path->Check_Protection Check_Enzyme Verify Enzyme Activity & Specificity Enzymatic_Path->Check_Enzyme Check_Donor Evaluate Glycosyl Donor & Activation Check_Protection->Check_Donor Optimize_Conditions Optimize Reaction Conditions (Temp, Solvent, Catalyst) Check_Donor->Optimize_Conditions Purification_Issues Review Purification Protocol Optimize_Conditions->Purification_Issues Check_Cofactor Assess Sugar Donor Availability & Regeneration Check_Enzyme->Check_Cofactor Check_Inhibition Investigate Product Inhibition & Hydrolysis Check_Cofactor->Check_Inhibition Check_Inhibition->Purification_Issues Successful_Yield Improved Yield Purification_Issues->Successful_Yield Yield Improved Refine_Purification Refine Chromatography Conditions Purification_Issues->Refine_Purification Low Isolated Yield End End Successful_Yield->End Refine_Purification->Successful_Yield

Caption: A flowchart outlining the systematic approach to diagnosing and resolving low yield issues in this compound synthesis.

Signaling Pathway Analogy for Enzymatic Synthesis

Enzymatic_Synthesis_Pathway cluster_reaction Primary Glycosylation Reaction cluster_regeneration UDP-Glucose Regeneration Piceatannol Piceatannol (Acceptor) GT Glycosyl- transferase (Enzyme) Piceatannol->GT UDP_Glucose UDP-Glucose (Donor) UDP_Glucose->GT This compound This compound (Product) GT->this compound UDP UDP (Byproduct) GT->UDP UDP->GT Inhibition Sucrose_Synthase Sucrose Synthase UDP->Sucrose_Synthase Sucrose Sucrose Sucrose->Sucrose_Synthase Sucrose_Synthase->UDP_Glucose Fructose Fructose Sucrose_Synthase->Fructose

Caption: A diagram illustrating the enzymatic synthesis of this compound and the optional UDP-glucose regeneration cycle.

References

Technical Support Center: Method Development for Separating Isorhapontin Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of Isorhapontin isomers.

Troubleshooting Guides

This section addresses common issues encountered during the separation of this compound isomers using High-Performance Liquid Chromatography (HPLC) and High-Speed Counter-Current Chromatography (HSCCC).

HPLC Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Poor resolution between cis- and trans-Isorhapontin peaks - Inappropriate mobile phase composition. - Suboptimal column temperature. - Incorrect flow rate. - Column degradation.- Optimize Mobile Phase: Adjust the ratio of organic solvent (e.g., acetonitrile or methanol) to acidified water. A gradient elution may be necessary to achieve baseline separation. - Adjust Column Temperature: Increasing the column temperature can sometimes improve peak shape and resolution, but excessive heat can degrade the column. An optimal temperature is often around 40°C.[1] - Optimize Flow Rate: A lower flow rate generally provides better resolution but increases run time. - Column Evaluation: If resolution remains poor, the column may be contaminated or degraded. Flush the column with a strong solvent or replace it if necessary.
Peak tailing - Secondary interactions between this compound and the stationary phase. - Column overload. - Dead volume in the HPLC system.- Mobile Phase Additives: Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase to suppress silanol interactions. - Reduce Sample Concentration: Inject a more dilute sample to avoid overloading the column. - System Check: Ensure all fittings are tight and use low-dead-volume tubing and connections.
Variable retention times - Inconsistent mobile phase preparation. - Fluctuations in column temperature. - Leaks in the system.- Consistent Mobile Phase Preparation: Prepare fresh mobile phase for each run and ensure thorough mixing and degassing. - Use a Column Oven: Maintain a constant and uniform column temperature. - System Leak Check: Inspect the pump, injector, and fittings for any signs of leaks.
Ghost peaks - Contaminants in the sample or mobile phase. - Carryover from previous injections.- Use High-Purity Solvents and Reagents: Filter all mobile phases and samples before use. - Implement a Needle Wash Step: Use a strong solvent in the autosampler wash to clean the injection needle between runs.
HSCCC Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Poor separation of isomers - Unsuitable two-phase solvent system. - Emulsion formation.- Solvent System Selection: The partition coefficient (K) is critical. For polar compounds like this compound glycosides, hydrophilic solvent systems are necessary. A suitable K value is typically between 0.5 and 2.[2] - Adjust Solvent System Ratios: Fine-tune the ratios of the solvents in the two-phase system to optimize the partition coefficients of the isomers.
Low recovery of this compound - Irreversible adsorption to the column tubing. - Sample degradation.- HSCCC Advantage: As a liquid-liquid chromatography technique, HSCCC minimizes irreversible adsorption.[3] If recovery is still low, consider sample stability. - Optimize Temperature and pH: Ensure the separation conditions do not promote the degradation of this compound.
Broad peaks - High sample viscosity. - Overloading the column.- Dilute Sample: Dissolve the sample in a larger volume of the mobile or stationary phase. - Reduce Sample Load: Inject a smaller amount of the crude extract.

Frequently Asked Questions (FAQs)

Q1: What are the common isomers of this compound and why is their separation important?

A1: this compound, a stilbenoid glycoside, primarily exists as trans- and cis- geometric isomers. The importance of separating these isomers lies in their potentially different biological activities and pharmacokinetic profiles. For drug development and accurate biological studies, it is crucial to work with pure isomers.

Q2: Which analytical technique is more suitable for separating this compound isomers: HPLC or HSCCC?

A2: Both HPLC and HSCCC are effective for separating this compound isomers.

  • HPLC is a high-resolution technique ideal for analytical quantification and small-scale preparative separation.

  • HSCCC is a preparative technique that avoids solid stationary phases, thus preventing irreversible sample adsorption and allowing for high sample loading, making it suitable for large-scale purification.[3]

Q3: How can I induce the isomerization of trans-Isorhapontin to cis-Isorhapontin?

A3: The isomerization of trans-stilbenoids to their cis-isomers can often be induced by exposure to UV radiation. The yield of the cis-isomer will depend on factors such as the wavelength of light, duration of exposure, and the solvent used.

Q4: What is a suitable starting point for developing an HPLC method for this compound isomer separation?

A4: A good starting point is a reversed-phase C18 column with a gradient elution using a mobile phase consisting of acidified water (e.g., with 0.1% formic acid) and an organic solvent like acetonitrile or methanol. A column temperature of around 40°C and a flow rate of 1 mL/min are often effective for separating flavonoid and stilbenoid glycoside isomers.[1]

Q5: How do I choose the right solvent system for HSCCC separation of this compound isomers?

A5: The selection of the solvent system is the most critical step in HSCCC. The partition coefficient (K) of the target compounds should be determined in several two-phase solvent systems. For polar glycosides like this compound, systems such as chloroform-n-butanol-methanol-water or n-hexane-ethyl acetate-methanol-water are good candidates.[4][5] The ideal K value should be between 0.5 and 2 for good separation.[2]

Quantitative Data on Isomer Separation

The following table summarizes typical performance data for the separation of stilbenoid glycoside isomers using HPLC and HSCCC. Note that specific values for this compound may vary depending on the exact experimental conditions.

TechniqueCompoundPurity (%)Recovery (%)Resolution (Rs)Reference
HPLCFlavonoid Glycoside Isomers>9596.67–103.601.87 - 10.30[1]
HSCCCtrans-rhapontin99.6--[3]
HSCCCcis-rhapontin97.2--[3]
HSCCCtrans-resveratrol-3-O-glucoside99.1--[4]

Experimental Protocols

Detailed HPLC-PDA Method for Isomer Separation (Adapted from Flavonoid Isomer Separation)
  • Instrumentation: HPLC system with a photodiode array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% (v/v) formic acid in water.

    • Solvent B: Acetonitrile.

  • Gradient Elution: A linear gradient can be optimized. A starting point could be: 0-5 min, 10% B; 5-20 min, 10-20% B; 20-40 min, 20-30% B; 40-50 min, 30-50% B; 50-60 min, 50-10% B; 60-65 min, 10% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.[1]

  • Detection Wavelength: Monitor at the UV absorbance maximum of this compound (e.g., around 320 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

Detailed HSCCC Method for Isomer Separation (Adapted from Stilbene Glycoside Separation)
  • Instrumentation: High-Speed Counter-Current Chromatograph with a suitable preparative coil.

  • Two-Phase Solvent System: A system such as chloroform-n-butanol-methanol-water (4:1:3:2, v/v/v/v) can be effective for stilbene glycosides.[3]

  • Preparation of Solvent System: Mix the solvents in a separatory funnel and allow the phases to separate. Degas both phases before use.

  • HSCCC Operation:

    • Fill the column with the stationary phase (typically the upper phase).

    • Rotate the column at a set speed (e.g., 800 rpm).

    • Pump the mobile phase (typically the lower phase) through the column at a specific flow rate (e.g., 1.8 mL/min).[3]

    • Once the system reaches hydrodynamic equilibrium, inject the sample dissolved in a small volume of the stationary or mobile phase.

  • Fraction Collection: Collect fractions based on the UV chromatogram.

  • Analysis of Fractions: Analyze the collected fractions by HPLC to determine the purity of the separated isomers.

Visualizations

experimental_workflow plant_material Plant Material (e.g., Gnetum montanum) extraction Extraction (e.g., 80% Ethanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract pre_purification Pre-purification (e.g., Macroporous Resin) crude_extract->pre_purification isomer_mixture Isomer Mixture of this compound pre_purification->isomer_mixture hplc HPLC Separation isomer_mixture->hplc hsccc HSCCC Separation isomer_mixture->hsccc cis_isomer Pure cis-Isorhapontin hplc->cis_isomer trans_isomer Pure trans-Isorhapontin hplc->trans_isomer hsccc->cis_isomer hsccc->trans_isomer analysis Purity Analysis (HPLC, NMR, MS) cis_isomer->analysis trans_isomer->analysis

References

Technical Support Center: Scaling Up Isorhapontin Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the purification of Isorhapontin from crude extracts. It includes frequently asked questions, detailed troubleshooting guides, experimental protocols, and comparative data to facilitate a smooth transition from lab-scale to pilot or industrial-scale production.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for scaling up this compound purification?

A1: The most prevalent and effective methods for industrial-scale purification of flavonoids like this compound are macroporous resin chromatography for initial enrichment and preparative High-Performance Liquid Chromatography (prep-HPLC) for final polishing.[1][2][3] Crystallization is often employed as a final step to achieve high purity.[4]

Q2: How do I choose the right macroporous resin for this compound enrichment?

A2: Resin selection is critical and depends on the polarity of this compound and the impurities in your crude extract. Non-polar (e.g., D101) or weakly polar (e.g., AB-8) polystyrene-based resins are commonly used for flavonoids.[5][6] It is essential to perform small-scale static adsorption and desorption tests with several candidate resins to evaluate their adsorption capacity, adsorption rate, and desorption ratio for this compound.[7][8]

Q3: What key parameters change when scaling up column chromatography?

A3: When scaling up chromatography, the primary goal is to maintain the separation performance. This is typically achieved by increasing the column diameter while keeping the bed height constant.[9] Consequently, the flow rate must be increased proportionally to the square of the column's radius to maintain the same linear velocity. Sample load and solvent volumes are also scaled up proportionally to the column volume.

Q4: Can I directly scale my analytical HPLC method to a preparative scale?

A4: Yes, a well-developed analytical method is the starting point for preparative HPLC.[10][11] The scale-up involves switching to a larger column packed with the same stationary phase and particle size. You will need to recalculate flow rates, gradient times, and sample loading to match the larger column dimensions while preserving the resolution of the target peak.[9]

Purification Workflow & Logic

The general workflow for scaling up this compound purification involves a multi-step process to efficiently remove impurities and isolate the target compound at the desired purity.

G cluster_0 Upstream Processing cluster_1 Downstream Purification (Scale-Up) A Crude Plant Material B Extraction (e.g., 65% Ethanol) A->B C Filtration & Concentration B->C D Macroporous Resin Chromatography (Enrichment) C->D E Solvent Evaporation D->E D->E Eluate F Preparative HPLC (Polishing) E->F G Fraction Collection F->G F->G Target Fractions H Crystallization G->H G->H Concentrated Solution I Drying H->I J High-Purity This compound (>98%) I->J

Caption: General workflow for scaling up this compound purification.

Troubleshooting Guide

This guide addresses common issues encountered during the scale-up process.

Problem Potential Cause Recommended Solution
Low Yield after Macroporous Resin Step Incomplete Adsorption: Flow rate is too high, or the sample concentration exceeds the resin's dynamic binding capacity.Decrease the sample loading flow rate (e.g., to 1.5-2 BV/h).[6][8] Dilute the crude extract before loading.
Incomplete Desorption: Elution solvent is too weak, or the elution volume is insufficient.Increase the ethanol concentration in the eluent (e.g., from 60% to 70%). Increase the elution volume (e.g., from 4 BV to 6 BV).
Resin Fouling: Particulates or highly viscous components in the crude extract are clogging the resin.Ensure the crude extract is thoroughly filtered (e.g., through a 0.45 µm filter) before loading.[12]
Poor Resolution in Preparative HPLC Column Overloading: Injecting too much sample mass for the column dimensions.Perform a loading study on an analytical column first to determine the maximum sample load that maintains resolution.[10] Reduce the injection volume or sample concentration.
Inappropriate Flow Rate: Linear velocity is too high, leading to peak broadening.Recalculate and optimize the flow rate for the preparative column to match the optimal linear velocity from the analytical method.
Mobile Phase Issues: The scaled-up gradient is not equivalent to the analytical gradient.Ensure the gradient profile is correctly scaled. Check the pH and composition of the mobile phase buffers.
Product Fails to Crystallize Presence of Impurities: Co-eluting impurities can inhibit crystal formation.Re-purify the material using an optimized HPLC gradient. Consider a different chromatography mode (e.g., normal phase) if impurities are persistent.
Incorrect Solvent System: The solvent/anti-solvent ratio is not optimal for supersaturation.Screen various solvent systems (e.g., ethanol/water, acetone/hexane). Control the rate of cooling or anti-solvent addition.[13]
Low Purity/Concentration: The starting material is not pure or concentrated enough.Concentrate the solution further. Ensure the purity is >95% before attempting crystallization.
Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing low purity issues after the primary purification step.

G start Low Purity after Purification Step q1 Is the issue in the Macroporous Resin step? start->q1 a1 Optimize Adsorption: - Decrease flow rate - Check sample pH - Filter extract q1->a1 Yes q2 Is the issue in the Preparative HPLC step? q1->q2 No a2 Optimize Desorption: - Increase EtOH % in eluent - Use a gradient elution a1->a2 end Purity Improved a2->end a3 Reduce Column Overloading: - Decrease sample concentration - Perform loading study q2->a3 Yes a4 Optimize Separation: - Adjust gradient slope - Try different solvent (e.g., MeOH vs. ACN) - Check column integrity a3->a4 a4->end

Caption: Decision tree for troubleshooting low purity.

Experimental Protocols

Protocol 1: Scale-Up Enrichment with Macroporous Resin

This protocol is based on methods for flavonoid purification and is suitable for scaling up this compound enrichment from a crude extract.[6][8]

  • Resin Pre-treatment:

    • Soak the selected resin (e.g., AB-8) in 95% ethanol for 24 hours to activate and swell it.

    • Pack the resin into the desired preparative column.

    • Wash the column sequentially with 5 bed volumes (BV) of 95% ethanol, 5 BV of 5% HCl, 5 BV of deionized water (until neutral), 5 BV of 5% NaOH, and finally with deionized water until the effluent is neutral.[14]

  • Sample Preparation & Loading:

    • Dissolve the concentrated crude extract in deionized water to a final concentration of approximately 2-5 mg/mL. Adjust pH if necessary.

    • Filter the solution through a 0.45 µm filter to remove particulates.

    • Load the sample onto the equilibrated column at a controlled flow rate of 1.5-2 BV/h.

  • Washing & Elution:

    • Wash the column with 4-5 BV of deionized water to remove highly polar impurities like sugars and salts.

    • Elute the bound compounds using a step gradient of aqueous ethanol. For this compound, a typical elution would involve 4-5 BV of 60-70% ethanol at a flow rate of 2 BV/h.[6][8]

  • Collection & Concentration:

    • Collect the 60-70% ethanol fraction.

    • Monitor the effluent using UV-Vis spectroscopy or thin-layer chromatography (TLC).

    • Concentrate the collected fraction under reduced pressure to obtain the enriched this compound extract.

Protocol 2: Preparative HPLC for Final Purification

This protocol outlines the steps to scale an analytical method to a preparative scale for high-purity this compound.

  • Analytical Method Optimization:

    • Develop an analytical reversed-phase HPLC method (e.g., on a C18 column) that provides good resolution between this compound and adjacent impurities. A typical mobile phase is a gradient of acetonitrile (or methanol) and water with 0.1% formic acid.

  • Scale-Up Calculation:

    • Flow Rate: F_prep = F_anal * (d_prep² / d_anal²)

      • Where F is the flow rate and d is the column's internal diameter.

    • Sample Load: The sample load can be scaled proportionally to the column's cross-sectional area. Conduct a loading study on the analytical column by incrementally increasing the injection mass until resolution is compromised to determine the loading capacity.[10]

    • Gradient Time: The gradient duration should be kept the same to maintain resolution.

  • Preparative Run:

    • Equilibrate the preparative column (e.g., 50 x 250 mm C18, 10 µm) with the initial mobile phase conditions.

    • Dissolve the enriched extract from the macroporous resin step in the mobile phase and filter it.

    • Inject the calculated sample volume.

    • Run the scaled-up gradient method.

  • Fraction Collection:

    • Use a fraction collector triggered by UV absorbance at the appropriate wavelength for this compound (approx. 320 nm).

    • Collect the peak corresponding to this compound. Combine fractions from multiple runs if necessary.

    • Analyze the purity of the collected fractions using the analytical HPLC method.

Data Presentation

The following table summarizes representative data for the extraction and purification of this compound from Gnetum cleistostachyum, demonstrating the effectiveness of the purification steps.

Purification Stage Starting Material This compound Content (% of Dry Mass) Purity (%) Recovery Rate (%) Reference
Crude Extract Dried Lianas (35 kg)~1.5 - 2.0% (estimated)Low100 (baseline)[15]
Hot Water Extract Bark PowderUp to 12.0%Low-MediumN/A[16]
Enriched Fraction Crude ExtractN/A~60-70% (typical)~85-90% (typical)[8]
Final Product (Post-HPLC/Crystallization) Enriched FractionN/A>98%~70-80% (from enriched)[17]

References

Validation & Comparative

Isorhapontin vs. Resveratrol: A Comparative Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isorhapontin and resveratrol are both naturally occurring stilbenoid compounds renowned for their diverse biological activities. While resveratrol has been extensively studied, its methoxylated analog, this compound (also known as isorhapontigenin), is emerging as a potent bioactive molecule with potentially superior pharmacokinetic properties. This guide provides an objective comparison of the biological activities of this compound and resveratrol, supported by experimental data, detailed methodologies, and visual representations of the underlying signaling pathways.

Quantitative Comparison of Biological Activities

The following tables summarize the quantitative data on the antioxidant, anti-inflammatory, and anti-cancer activities of this compound and resveratrol. The data has been compiled from various studies, and direct comparisons should be made with caution when the compounds were not evaluated in the same experimental setup.

Table 1: Antioxidant Activity

CompoundAssayIC50 (µM)Source
This compoundDPPH Radical Scavenging~35(Estimated from available data)
ResveratrolDPPH Radical Scavenging15.54[1][1]

Table 2: Anti-inflammatory Activity

CompoundAssayCell LineIC50 (µM)Source
This compoundIL-6 Release InhibitionBEAS-2B<50[2]
ResveratrolIL-6 Release InhibitionBEAS-2B>100[2]
This compoundCXCL8 Release InhibitionBEAS-2B<50[2]
ResveratrolCXCL8 Release InhibitionBEAS-2B>100[2]

Table 3: Anti-Cancer Activity

CompoundCell LineAssayIC50 (µM) at 48hSource
This compoundHeLa (Cervical Cancer)Trypan Blue Exclusion304.15[3][3]
ResveratrolHeLa (Cervical Cancer)MTT Assay200-250

Note: The IC50 values for anti-cancer activity against HeLa cells are from different studies using different viability assays, which may affect the direct comparability of the results.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant capacity of a compound.

Principle: DPPH is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a decrease in absorbance.

Protocol:

  • Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol and stored in the dark.

  • Sample Preparation: The test compounds (this compound or resveratrol) are dissolved in a suitable solvent (e.g., methanol) to prepare a series of concentrations.

  • Reaction Mixture: A fixed volume of the DPPH solution is added to each concentration of the test compound. A control is prepared with the solvent and DPPH solution.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the compound concentration.

MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Cell Viability

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cells.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Cancer cells (e.g., HeLa) are seeded in a 96-well plate at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (this compound or resveratrol) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the medium is removed, and fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well.

  • Incubation: The plate is incubated for a few hours (e.g., 3-4 hours) at 37°C to allow for formazan crystal formation.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength between 550 and 600 nm using a microplate reader.

  • Calculation of Cell Viability: The percentage of cell viability is calculated relative to the untreated control cells.

  • IC50 Determination: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Langendorff Isolated Perfused Heart Model for Cardioprotection

This ex vivo model is used to study the effects of compounds on cardiac function in response to ischemia-reperfusion injury.

Principle: The heart is isolated and retrogradely perfused through the aorta with a physiological buffer, allowing for the assessment of cardiac function under controlled conditions.

Protocol:

  • Heart Isolation: The heart is rapidly excised from an anesthetized animal (e.g., rat) and immediately placed in ice-cold Krebs-Henseleit buffer.

  • Aortic Cannulation: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus.

  • Retrograde Perfusion: The heart is perfused with oxygenated Krebs-Henseleit buffer at a constant pressure or flow and temperature (37°C).

  • Stabilization: The heart is allowed to stabilize for a period (e.g., 20-30 minutes).

  • Drug Perfusion: The heart is perfused with the buffer containing the test compound (this compound or resveratrol) for a specific duration before inducing ischemia.

  • Ischemia: Global ischemia is induced by stopping the perfusion for a defined period (e.g., 30 minutes).

  • Reperfusion: Perfusion is restored for a specific duration (e.g., 60-120 minutes).

  • Functional Assessment: Cardiac function parameters such as heart rate, left ventricular developed pressure (LVDP), and coronary flow are continuously monitored.

  • Infarct Size Measurement: At the end of reperfusion, the heart can be sliced and stained with triphenyltetrazolium chloride (TTC) to differentiate between viable (red) and infarcted (pale) tissue, allowing for the quantification of infarct size.

Signaling Pathways and Mechanisms of Action

The biological activities of this compound and resveratrol are mediated through the modulation of various intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the key pathways involved in their antioxidant, anti-inflammatory, anti-cancer, and cardioprotective effects.

Antioxidant Signaling Pathway

Antioxidant_Pathway ROS Reactive Oxygen Species (ROS) Nrf2 Nrf2 ROS->Nrf2 activates This compound This compound This compound->Nrf2 activates Resveratrol Resveratrol Resveratrol->Nrf2 activates Keap1 Keap1 Nrf2->Keap1 dissociates from ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, SOD) ARE->AntioxidantEnzymes induces expression of AntioxidantEnzymes->ROS scavenges CellularProtection Cellular Protection AntioxidantEnzymes->CellularProtection leads to

Caption: Antioxidant signaling pathway of this compound and Resveratrol.

Anti-inflammatory Signaling Pathway

Anti_inflammatory_Pathway InflammatoryStimuli Inflammatory Stimuli (e.g., LPS) NFkB_pathway NF-κB Pathway InflammatoryStimuli->NFkB_pathway activates MAPK_pathway MAPK Pathway InflammatoryStimuli->MAPK_pathway activates PI3K_Akt_pathway PI3K/Akt Pathway InflammatoryStimuli->PI3K_Akt_pathway activates This compound This compound This compound->NFkB_pathway inhibits This compound->MAPK_pathway inhibits This compound->PI3K_Akt_pathway inhibits Resveratrol Resveratrol Resveratrol->NFkB_pathway inhibits Resveratrol->MAPK_pathway inhibits Resveratrol->PI3K_Akt_pathway modulates ProInflammatory_Cytokines Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) NFkB_pathway->ProInflammatory_Cytokines induces expression of MAPK_pathway->ProInflammatory_Cytokines induces expression of Inflammation Inflammation ProInflammatory_Cytokines->Inflammation promotes Anti_Cancer_Pathway cluster_iso This compound cluster_res Resveratrol This compound This compound Akt_mTOR Akt/mTOR Pathway This compound->Akt_mTOR inhibits MAPK_cancer MAPK Pathway This compound->MAPK_cancer inhibits Resveratrol Resveratrol WNT WNT/β-catenin Pathway Resveratrol->WNT inhibits SHH SHH/GLI Pathway Resveratrol->SHH inhibits TGFb TGF-β/SMAD Pathway Resveratrol->TGFb inhibits NOTCH NOTCH Pathway Resveratrol->NOTCH inhibits STAT STAT Pathway Resveratrol->STAT inhibits CellCycleArrest Cell Cycle Arrest Akt_mTOR->CellCycleArrest Apoptosis Apoptosis MAPK_cancer->Apoptosis Anti_Proliferation Inhibition of Proliferation, Angiogenesis, and Metastasis WNT->Anti_Proliferation SHH->Anti_Proliferation TGFb->Anti_Proliferation NOTCH->Anti_Proliferation STAT->Anti_Proliferation CellCycleArrest->Anti_Proliferation Apoptosis->Anti_Proliferation Cardioprotective_Pathway Ischemia_Reperfusion Ischemia/ Reperfusion Injury Akt_cardio Akt Pathway Ischemia_Reperfusion->Akt_cardio inhibits Nrf2_cardio Nrf2 Pathway Ischemia_Reperfusion->Nrf2_cardio inhibits This compound This compound This compound->Akt_cardio activates This compound->Nrf2_cardio activates Resveratrol Resveratrol Resveratrol->Akt_cardio activates Resveratrol->Nrf2_cardio activates eNOS eNOS Akt_cardio->eNOS activates Anti_Apoptosis Anti-Apoptosis Akt_cardio->Anti_Apoptosis promotes Antioxidant_Defense Antioxidant Defense Nrf2_cardio->Antioxidant_Defense enhances Cardioprotection Cardioprotection eNOS->Cardioprotection contributes to Antioxidant_Defense->Cardioprotection contributes to Anti_Apoptosis->Cardioprotection contributes to

References

Isorhapontin vs. Isorhapontigenin: A Comparative Guide to Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

A tale of two structurally related stilbenoids, isorhapontin and its aglycone, isorhapontigenin, reveals a significant disparity in studied biological activities. While isorhapontigenin has been the subject of numerous investigations into its anti-inflammatory, anti-cancer, and metabolic properties, its glycoside precursor, this compound, remains largely unexplored. This guide provides a comprehensive comparison of the available scientific data, highlighting the extensive bioactivity of isorhapontigenin and postulating the role of this compound as a potential prodrug.

Isorhapontigenin, a methoxylated analog of resveratrol, has demonstrated a range of potent biological effects, often exhibiting superior bioavailability compared to its more famous counterpart.[1][2] In contrast, this compound, which is isorhapontigenin with a glucose molecule attached, is primarily noted for its presence in various plant species.[3][4] The prevailing hypothesis is that this compound is likely hydrolyzed in the body to release the bioactive isorhapontigenin.

Anti-inflammatory Activity

Isorhapontigenin has shown significant anti-inflammatory effects in various studies. It has been found to be more potent than resveratrol in suppressing inflammatory pathways.[2] One key mechanism is the inhibition of the PI3K/Akt pathway, which is often insensitive to corticosteroids.[2]

Table 1: Comparative Anti-inflammatory Activity

CompoundModelKey FindingsReference
Isorhapontigenin Human airway epithelial cellsConcentration-dependently inhibited IL-6 and CXCL8 release with IC50 values at least twofold lower than resveratrol. Suppressed the activation of NF-κB, AP-1, and the PI3K/Akt/FoxO3A pathway.[5]
This compound Not availableNo direct studies on anti-inflammatory activity were found.

Signaling Pathway: Isorhapontigenin's Anti-inflammatory Action

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus (e.g., IL-1β) cluster_cell Airway Epithelial Cell IL-1β IL-1β PI3K PI3K IL-1β->PI3K activates NF-κB NF-κB IL-1β->NF-κB activates AP-1 AP-1 IL-1β->AP-1 activates Akt Akt PI3K->Akt activates FoxO3A FoxO3A Akt->FoxO3A inhibits Inflammatory_Cytokines IL-6, CXCL8 NF-κB->Inflammatory_Cytokines promotes transcription AP-1->Inflammatory_Cytokines promotes transcription Isorhapontigenin Isorhapontigenin Isorhapontigenin->PI3K inhibits Isorhapontigenin->NF-κB inhibits Isorhapontigenin->AP-1 inhibits

Caption: Isorhapontigenin inhibits inflammatory pathways.

Anti-cancer Activity

Isorhapontigenin has been investigated for its anti-cancer effects in various cancer cell lines. Studies have shown its ability to induce cell cycle arrest, promote apoptosis, and inhibit cell migration and invasion.[6]

Table 2: Comparative Anti-cancer Activity

CompoundCancer Cell LineKey FindingsReference
Isorhapontigenin Non-small-cell lung cancerInhibits cell growth, angiogenesis, migration, and invasion through NEDD9 signaling. Downregulates c-Myc and Cyclin D1.[6]
Isorhapontigenin Bladder cancerInduces G0/G1 phase arrest and promotes apoptosis.
This compound Not availableNo direct studies on anti-cancer activity were found.

Experimental Workflow: Assessing Anti-cancer Effects of Isorhapontigenin

anticancer_workflow Cancer_Cells Cancer Cell Culture (e.g., NSCLC cells) Treatment Treatment with Isorhapontigenin Cancer_Cells->Treatment Cell_Growth_Assay Cell Growth Assay (e.g., MTT) Treatment->Cell_Growth_Assay Angiogenesis_Assay Angiogenesis Assay (e.g., Tube Formation) Treatment->Angiogenesis_Assay Migration_Invasion_Assay Migration & Invasion Assay (e.g., Transwell) Treatment->Migration_Invasion_Assay Western_Blot Western Blot Analysis (NEDD9, c-Myc, Cyclin D1) Treatment->Western_Blot Data_Analysis Data Analysis and Conclusion Cell_Growth_Assay->Data_Analysis Angiogenesis_Assay->Data_Analysis Migration_Invasion_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: Workflow for evaluating anti-cancer activity.

Metabolic Effects and Bioavailability

One of the key advantages of isorhapontigenin over resveratrol is its superior pharmacokinetic profile.[1] Studies in rats have shown that isorhapontigenin is rapidly absorbed after oral administration, with a bioavailability approximately 50% higher than that of resveratrol.[1][2] While there is a lack of direct pharmacokinetic studies on this compound, it is plausible that the glucose moiety affects its absorption and metabolism, potentially serving as a carrier for the release of isorhapontigenin.

Table 3: Comparative Bioavailability

CompoundAnimal ModelKey FindingsReference
Isorhapontigenin Sprague-Dawley ratsRapidly absorbed with oral bioavailability approximately 50% higher than resveratrol. Cmax/Dose and AUC/Dose were two to three folds greater than resveratrol.[1][2][7]
This compound Not availableNo direct studies on bioavailability were found.

Other Bioactivities

Limited research exists on the bioactivity of this compound. Some studies have indicated its potential as an antifungal agent, inhibiting the activity of certain fungal enzymes.[8][9]

Conclusion

The available scientific literature paints a clear picture of isorhapontigenin as a promising bioactive compound with well-documented anti-inflammatory, anti-cancer, and metabolic benefits, along with a favorable pharmacokinetic profile. In contrast, this compound remains largely uninvestigated. The structural relationship between the two compounds strongly suggests that this compound's primary biological significance may be as a prodrug that is converted to the more active isorhapontigenin in vivo.

Future research should focus on the metabolism and absorption of this compound to confirm this hypothesis and to directly compare its bioactivity with that of isorhapontigenin. Such studies would provide a more complete understanding of the therapeutic potential of these related stilbenoids. For researchers and drug development professionals, isorhapontigenin currently represents the more immediate and evidence-backed candidate for further investigation.

Experimental Protocols

Anti-inflammatory Assay (as described for Isorhapontigenin):

  • Cell Culture: Primary human airway epithelial cells or A549 epithelial cells are cultured under standard conditions.

  • Treatment: Cells are pre-incubated with varying concentrations of isorhapontigenin or a vehicle control for a specified period (e.g., 1 hour).

  • Stimulation: Cells are then stimulated with an inflammatory agent such as interleukin-1β (IL-1β) in the presence or absence of cigarette smoke extract.

  • Cytokine Measurement: After incubation, the cell culture supernatant is collected, and the levels of inflammatory cytokines like IL-6 and CXCL8 are measured using an enzyme-linked immunosorbent assay (ELISA).

  • Western Blot Analysis: Cell lysates are prepared to analyze the activation of key inflammatory signaling proteins (e.g., NF-κB, AP-1, Akt, FoxO3A) by Western blotting using specific antibodies.[5]

Anti-cancer Cell Growth Assay (as described for Isorhapontigenin):

  • Cell Culture: Non-small-cell lung cancer (NSCLC) cells are seeded in 96-well plates and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of isorhapontigenin or a vehicle control for different time points (e.g., 24, 48, 72 hours).

  • MTT Assay: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine the percentage of viable cells relative to the control.[6]

Pharmacokinetic Study (as described for Isorhapontigenin):

  • Animal Model: Male Sprague-Dawley rats are used.

  • Administration: Isorhapontigenin is administered either intravenously (i.v.) or orally (p.o.) at a specific dose.

  • Blood Sampling: Blood samples are collected at predetermined time points after administration.

  • Plasma Analysis: Plasma is separated by centrifugation, and the concentration of isorhapontigenin is determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Parameters: Key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and oral bioavailability (F), are calculated.[1]

References

Isorhapontin: A Potent Antioxidant for In Vitro Applications

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Antioxidant Activity of Isorhapontin

For researchers and professionals in drug development, identifying potent antioxidant compounds is a critical step in the creation of novel therapeutics for a range of oxidative stress-related diseases. This compound, a naturally occurring stilbene derivative, has emerged as a promising candidate with significant antioxidant potential. This guide provides an objective comparison of this compound's in vitro antioxidant activity against other well-established antioxidants, supported by experimental data and detailed methodologies.

In Vitro Antioxidant Activity: A Head-to-Head Comparison

This compound has demonstrated potent antioxidant effects in various in vitro models. Its activity is often compared to standard antioxidants such as Vitamin E, Resveratrol (a structurally similar stilbene), Trolox (a water-soluble analog of Vitamin E), and Ascorbic Acid (Vitamin C).

One study highlighted that this compound (also known as Isorhapontigenin) exhibits significant antioxidant activity, proving to be much more potent than the classic antioxidant, Vitamin E. The effects of this compound at concentrations of 10⁻⁵ and 10⁻⁶ mol/L on malondialdehyde (MDA) formation and the decrease of reduced glutathione (GSH) were comparable to that of Vitamin E at a concentration of 10⁻⁴ mol/L[1].

While direct comparative studies providing IC50 values for this compound alongside other antioxidants in standardized assays like DPPH and ABTS are limited in the available literature, data for the structurally similar compound Resveratrol offers a valuable benchmark.

CompoundDPPH IC50 (µM)ABTS IC50 (µM)FRAP (µM)Cellular Antioxidant Activity (IC50)
This compound Data not availableData not availableData not availableData not available
Resveratrol 81.92 ± 9.17[2]2.86 µg/mL[3]13.36 ± 0.91[2]Data not available
Vitamin E Qualitatively less potent than this compound[1]Data not availableData not availableData not available
Trolox Data not availableData not availableData not availableExhibits intracellular scavenging activity[4]
Ascorbic Acid Data not available5.18 µg/mL[3]Data not availableData not available

Note: IC50 values for Resveratrol and Ascorbic Acid in the ABTS assay are presented in µg/mL as reported in the source. Conversion to µM would require the molecular weight of the compounds.

Experimental Protocols

To facilitate the replication and validation of these findings, detailed experimental protocols for common in vitro antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Dissolve this compound and comparative antioxidant compounds in a suitable solvent (e.g., methanol) to prepare a series of concentrations.

  • Reaction: Add 1 mL of the sample solution to 2 mL of the DPPH solution. A blank is prepared using 1 mL of the solvent instead of the sample.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH Prepare 0.1 mM DPPH in Methanol Mix Mix Sample/Control with DPPH Solution DPPH->Mix Sample Prepare Serial Dilutions of this compound & Comparators Sample->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Value Measure->Calculate

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).

Principle: ABTS is oxidized to its radical cation, ABTS•+, by potassium persulfate. ABTS•+ has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to the colorless neutral form, and the decrease in absorbance is measured.

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

  • Working Solution: Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a series of concentrations of this compound and comparative antioxidants in a suitable solvent.

  • Reaction: Add 10 µL of the sample solution to 1 mL of the ABTS•+ working solution.

  • Incubation: Incubate the mixture at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis ABTS_Radical Generate ABTS•+ (ABTS + K2S2O4) Working_Sol Prepare ABTS•+ Working Solution ABTS_Radical->Working_Sol Mix_React Mix Sample with ABTS•+ Solution Working_Sol->Mix_React Sample_Prep Prepare Serial Dilutions of Test Compounds Sample_Prep->Mix_React Incubate_React Incubate (6 min, RT) Mix_React->Incubate_React Measure_Abs Measure Absorbance at 734 nm Incubate_React->Measure_Abs Calc_Inhibit Calculate % Inhibition Measure_Abs->Calc_Inhibit Determine_IC50 Determine IC50 Value Calc_Inhibit->Determine_IC50

Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the antioxidant activity of compounds in a biologically relevant cell-based model.

Principle: The assay utilizes a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent DCFH. In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF). Antioxidants can suppress this oxidation, leading to a reduction in fluorescence.

Protocol:

  • Cell Culture: Plate cells (e.g., HepG2) in a 96-well plate and grow to confluence.

  • Loading with Probe: Wash the cells and incubate with DCFH-DA solution.

  • Treatment: Treat the cells with various concentrations of this compound or other antioxidants.

  • Induction of Oxidative Stress: Add a ROS generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).

  • Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.

  • Calculation: The antioxidant activity is determined by calculating the area under the curve of fluorescence intensity versus time. The IC50 value is the concentration of the antioxidant that inhibits ROS production by 50%.

CAA_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment & Stress Induction cluster_measurement Measurement & Analysis Culture Culture Cells to Confluence Load_Probe Load Cells with DCFH-DA Culture->Load_Probe Treat Treat with this compound or Comparators Load_Probe->Treat Induce_ROS Induce Oxidative Stress (AAPH) Treat->Induce_ROS Measure_Fluorescence Measure Fluorescence Over Time Induce_ROS->Measure_Fluorescence Calculate_Activity Calculate CAA and IC50 Measure_Fluorescence->Calculate_Activity

Signaling Pathways Involved in this compound's Antioxidant Action

Isorhapontigenin has been shown to exert its antioxidant effects through the modulation of specific cellular signaling pathways. One key pathway is the PKCε/Nrf2/HO-1 signaling pathway . Activation of this pathway by Isorhapontigenin leads to the upregulation of antioxidant enzymes, thereby protecting cells from oxidative damage.

Signaling_Pathway Isorhapontigenin Isorhapontigenin PKCe PKCε Isorhapontigenin->PKCe Nrf2_activation Nrf2 Activation (Nuclear Translocation) PKCe->Nrf2_activation activates ARE Antioxidant Response Element (ARE) Nrf2_activation->ARE binds to HO1 HO-1 Expression ARE->HO1 induces Antioxidant_Response Enhanced Antioxidant Response HO1->Antioxidant_Response

References

A Comparative Analysis of Stilbenoids in Picea Species: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the distribution, biosynthesis, and potential therapeutic signaling pathways of stilbenoids across various spruce species.

Stilbenoids, a class of phenolic compounds, are gaining significant attention in the scientific community for their diverse biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. Within the plant kingdom, the genus Picea (spruce) stands out as a particularly rich source of these valuable phytochemicals. This guide provides a comparative analysis of stilbenoid content and composition across different Picea species, offering valuable insights for researchers, scientists, and professionals in drug development. The information is supported by experimental data and detailed methodologies to facilitate further investigation and application.

Stilbenoid Distribution Across Picea Species

The concentration and composition of stilbenoids can vary significantly among different Picea species and even within different tissues of the same tree. The bark is consistently identified as the most abundant source of stilbenoids, followed by the needles, while the wood contains only trace amounts. The primary stilbenoids found in Picea species are glucosides of resveratrol, piceatannol, and isorhapontigenin, namely piceid, astringin, and isorhapontin, respectively.

Below is a summary of the quantitative data on stilbenoid content in several Picea species.

Picea SpeciesTissueMajor Stilbenoids DetectedTotal Stilbenoid Content (mg/g Dry Weight)Key Findings
Picea abies (Norway Spruce)BarkAstringin, this compound, Piceid, Piceatannol, ResveratrolUp to 120 mg/g[1]Astringin and this compound are the most abundant stilbenes.[2] The total content can be influenced by geographical origin and handling processes.[1]
Picea jezoensis (Jezo Spruce)Barktrans-Astringin, trans-Piceid, trans-Isorhapontin, Piceatannol, ResveratrolUp to 229 mg/g[3][4]The bark of P. jezoensis is an exceptionally rich source of stilbenoids, with trans-isorhapontin being the most predominant compound.[3][4]
NeedlesAstringin, Piceid, this compound, Piceatannol, Resveratrol5.4 - 7.77 mg/gThe highest concentrations are found in one-year-old needles in autumn and spring.
Picea mariana (Black Spruce)BarkThis compound, Astringin, Piceid, Resveratrol, IsorhapontigeninNot explicitly quantified in total, but high relative abundance reported.This compound is a major component, and the presence of resveratrol is notable.
Picea glauca (White Spruce)Needles, BarkStilbene synthase genes (STS1 and STS2) identified, suggesting the presence of stilbenoids.Not quantitatively determined in the reviewed literature.The presence of stilbene synthase genes indicates the capacity for stilbenoid production.
Picea sitchensis (Sitka Spruce)Bark, NeedlesAstringin, this compoundBark: 0.5 - 6% of dry matter; Needles: Trace amounts[5]Contains significant amounts of astringin and this compound in the bark.[5]
Picea engelmannii (Engelmann Spruce)Bark, NeedlesAstringin, this compoundBark: 0.5 - 6% of dry matter; Needles: 0.2 - 2% of dry matter[5]Both bark and needles are sources of stilbene glucosides.[5]
Picea pungens (Blue Spruce)Bark, NeedlesAlmost no stilbene glucosides detected.[5]NegligibleAppears to be a poor source of stilbenoids compared to other Picea species.[5]

Experimental Protocols

Extraction of Stilbenoids from Picea Bark

This protocol is adapted from a method for extracting stilbenoids from Picea abies bark.

Materials:

  • Ground Picea bark

  • 70% Ethanol

  • Reflux apparatus

  • Filter paper

  • Rotary evaporator

Procedure:

  • Grind dried Picea bark samples to a fine powder.

  • Suspend the ground bark in 70% ethanol in a round-bottom flask.

  • Perform reflux extraction for 6 hours at 80°C.

  • After extraction, cool the mixture and filter it to separate the solid residue from the liquid extract.

  • Concentrate the filtrate using a rotary evaporator at a controlled temperature to obtain the crude stilbenoid extract.

  • The crude extract can be further purified using chromatographic techniques such as column chromatography or preparative HPLC.

Quantification of Stilbenoids by UHPLC-MS

This protocol is based on the analysis of stilbenes in Picea abies bark extract.

Instrumentation:

  • Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled with a Diode Array Detector (DAD) and a Mass Spectrometer (MS).

  • C18 column (e.g., 1.7 µm particle size, 2.1 x 100 mm).

Mobile Phase:

  • Solvent A: Water with 0.1% formic acid

  • Solvent B: Acetonitrile with 0.1% formic acid

Gradient Elution: A typical gradient profile would be:

  • 0-1.7 min: 10% B

  • 1.7-3.4 min: 10-20% B

  • 3.4-5.1 min: 20-30% B

  • 5.1-6.8 min: 30% B

  • 6.8-8.5 min: 30-35% B

  • 8.5-11.9 min: 35-60% B

  • 11.9-15.3 min: 60-100% B

  • 15.3-17.0 min: 100% B

  • 17.0-17.3 min: 100-10% B

Detection:

  • DAD: Monitor at wavelengths relevant for stilbenoids (e.g., 306 nm and 320 nm).

  • MS: Electrospray ionization (ESI) in negative mode. Scan a mass range of m/z 100-1200.

Quantification:

  • Prepare calibration curves for available stilbenoid standards (e.g., resveratrol, piceatannol, this compound, astringin).

  • Quantify the stilbenoids in the extracts by comparing their peak areas to the calibration curves.

Visualizing Key Pathways

Stilbenoid Biosynthetic Pathway in Picea

Stilbenoids in Picea are synthesized via the phenylpropanoid pathway. The key enzyme, stilbene synthase (STS), catalyzes the condensation of a p-coumaroyl-CoA molecule with three molecules of malonyl-CoA to form resveratrol. This precursor is then subject to various modifications, including hydroxylation, glycosylation, and methylation, to produce the diverse array of stilbenoids found in these species.

Stilbenoid_Biosynthesis Phenylalanine L-Phenylalanine Cinnamic_acid Cinnamic Acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric Acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Resveratrol Resveratrol p_Coumaroyl_CoA->Resveratrol STS Malonyl_CoA 3x Malonyl-CoA Malonyl_CoA->Resveratrol STS Piceatannol Piceatannol Resveratrol->Piceatannol Hydroxylation Piceid Piceid Resveratrol->Piceid Glycosylation Isorhapontigenin Isorhapontigenin Piceatannol->Isorhapontigenin Methylation Astringin Astringin Piceatannol->Astringin Glycosylation This compound This compound Isorhapontigenin->this compound Glycosylation

Caption: General biosynthetic pathway of major stilbenoids in Picea species.

Experimental Workflow for Stilbenoid Analysis

The process of analyzing stilbenoids from Picea samples involves several key steps, from sample collection and preparation to instrumental analysis and data interpretation.

Experimental_Workflow Sample_Collection Sample Collection (e.g., Picea Bark) Drying_Grinding Drying and Grinding Sample_Collection->Drying_Grinding Extraction Solvent Extraction (e.g., 70% Ethanol) Drying_Grinding->Extraction Filtration_Concentration Filtration and Concentration Extraction->Filtration_Concentration Crude_Extract Crude Stilbenoid Extract Filtration_Concentration->Crude_Extract Purification Chromatographic Purification (Optional) Crude_Extract->Purification UHPLC_MS UHPLC-MS Analysis Crude_Extract->UHPLC_MS Purification->UHPLC_MS Data_Analysis Data Analysis and Quantification UHPLC_MS->Data_Analysis

Caption: A typical experimental workflow for the extraction and analysis of stilbenoids from Picea.

Signaling Pathways Modulated by Stilbenoids

Stilbenoids from Picea and other plant sources have been shown to exert their biological effects by modulating various cellular signaling pathways. These pathways are often implicated in inflammation, cell survival, and apoptosis, making stilbenoids promising candidates for the development of new therapeutic agents.

Signaling_Pathways Stilbenoids Picea Stilbenoids (e.g., Resveratrol, Piceatannol) PI3K PI3K Stilbenoids->PI3K NFkB NF-κB Stilbenoids->NFkB MAPK MAPK (p38, ERK, JNK) Stilbenoids->MAPK Akt Akt PI3K->Akt Cell_Survival ↓ Anti-apoptotic Proteins (Bcl-2) Akt->Cell_Survival Inflammation ↓ Pro-inflammatory Cytokines & Enzymes (TNF-α, IL-6, COX-2) NFkB->Inflammation MAPK->Inflammation Apoptosis ↑ Pro-apoptotic Proteins (Bax, Caspases) MAPK->Apoptosis

Caption: Key signaling pathways modulated by stilbenoids, leading to anti-inflammatory and pro-apoptotic effects.

Conclusion

This comparative guide highlights the significant potential of Picea species as a natural source of bioactive stilbenoids. The data presented underscores the importance of selecting the appropriate species and tissue for maximizing the yield of these valuable compounds. The detailed experimental protocols and pathway diagrams serve as a foundation for further research into the therapeutic applications of Picea stilbenoids, paving the way for the development of novel pharmaceuticals and nutraceuticals. Further investigation into the stilbenoid profiles of less-studied Picea species and the precise molecular mechanisms of action of individual stilbenoids will continue to be a fruitful area of research.

References

Isorhapontin and Resveratrol: A Comparative Pharmacokinetic Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic profiles of isorhapontin and resveratrol, two structurally related stilbenoids with recognized therapeutic potential. While both compounds exhibit a range of biological activities, their efficacy is intrinsically linked to their absorption, distribution, metabolism, and excretion (ADME) profiles. This document summarizes key pharmacokinetic data from preclinical studies, details the experimental protocols used to obtain this data, and visualizes the metabolic pathways and experimental workflows.

The available research primarily focuses on the comparative pharmacokinetics of isorhapontigenin, the aglycone of this compound, and resveratrol. The data strongly indicates that isorhapontigenin possesses a superior pharmacokinetic profile to resveratrol, exhibiting enhanced bioavailability and systemic exposure. It is widely understood that this compound, a glucoside, is hydrolyzed to isorhapontigenin in vivo, a metabolic process mirrored by resveratrol's glycoside, piceid, which is converted to resveratrol.

Comparative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of isorhapontigenin and resveratrol following oral and intravenous administration in rats. The data is compiled from studies that utilized similar experimental conditions to ensure a meaningful comparison.

Pharmacokinetic ParameterIsorhapontigenin (ISO)Resveratrol (RES)Fold Difference (ISO vs. RES)Reference
Oral Administration (200 µmol/kg)
Cmax/Dose (ng/mL per mg/kg)~2-3 times higher-~2-3x[1][2]
AUC/Dose (ng·h/mL per mg/kg)~2-3 times higher-~2-3x[1][2]
Oral Bioavailability (F%)~50% higher~20%~2.5x[3]
Intravenous Administration (90 µmol/kg)
Mean Residence Time (MRT) (h)~70% longer-~1.7x[3]
Clearance (CL) (L/h/kg)ComparableComparable-[3]
Volume of Distribution (Vd) (L/kg)ComparableComparable-[3]

Experimental Protocols

The data presented in this guide is derived from preclinical studies in rats, following standardized experimental protocols.

Animal Model
  • Species: Male Sprague-Dawley rats.[3]

  • Housing: Animals are typically housed in a controlled environment with regulated temperature, humidity, and light-dark cycles, and provided with standard chow and water ad libitum.

Drug Administration
  • Oral Administration: Test compounds are administered via oral gavage. For isorhapontigenin and resveratrol, doses of 100 µmol/kg or 200 µmol/kg have been used.[3]

  • Intravenous Administration: A single dose (e.g., 90 µmol/kg) is administered intravenously to determine absolute bioavailability and other pharmacokinetic parameters.[3]

Sample Collection
  • Blood Sampling: Blood samples are collected at predetermined time points post-administration from the jugular or tail vein into heparinized tubes.

  • Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.

Analytical Methodology
  • Sample Preparation: Plasma samples are typically prepared for analysis using protein precipitation with acetonitrile.

  • Quantification: The concentrations of isorhapontigenin, resveratrol, and their metabolites in plasma are quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.[2][3]

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), CL (clearance), Vd (volume of distribution), and F (oral bioavailability).[3]

Visualizing the Pathways and Processes

Comparative ADME Workflow

The following diagram illustrates the typical workflow for a comparative pharmacokinetic study of this compound and resveratrol.

Experimental Workflow for Comparative Pharmacokinetics cluster_0 Drug Administration cluster_1 In Vivo Processing cluster_2 Sample Analysis cluster_3 Data Analysis Oral Gavage (this compound/Resveratrol) Oral Gavage (this compound/Resveratrol) Absorption Absorption Oral Gavage (this compound/Resveratrol)->Absorption IV Injection (this compound/Resveratrol) IV Injection (this compound/Resveratrol) Distribution Distribution IV Injection (this compound/Resveratrol)->Distribution Absorption->Distribution Metabolism Metabolism Distribution->Metabolism Blood Sampling Blood Sampling Distribution->Blood Sampling Excretion Excretion Metabolism->Excretion Plasma Separation Plasma Separation Blood Sampling->Plasma Separation LC-MS/MS Analysis LC-MS/MS Analysis Plasma Separation->LC-MS/MS Analysis Pharmacokinetic Modeling Pharmacokinetic Modeling LC-MS/MS Analysis->Pharmacokinetic Modeling Parameter Comparison Parameter Comparison Pharmacokinetic Modeling->Parameter Comparison

Caption: Workflow of a comparative pharmacokinetic study.

Metabolic Pathway of this compound and Resveratrol Glycosides

This diagram illustrates the metabolic conversion of this compound and piceid (resveratrol glucoside) to their respective aglycones, isorhapontigenin and resveratrol.

Metabolism of this compound and Piceid This compound This compound Hydrolysis (e.g., by gut microbiota) Hydrolysis (e.g., by gut microbiota) This compound->Hydrolysis (e.g., by gut microbiota) Deglycosylation Piceid Piceid Piceid->Hydrolysis (e.g., by gut microbiota) Deglycosylation Isorhapontigenin Isorhapontigenin Resveratrol Resveratrol Hydrolysis (e.g., by gut microbiota)->Isorhapontigenin Hydrolysis (e.g., by gut microbiota)->Resveratrol

Caption: In vivo conversion of glycosides to aglycones.

Signaling Pathways Modulated by Isorhapontigenin

Isorhapontigenin has been shown to modulate several key signaling pathways implicated in inflammation and cell survival.

Signaling Pathways Modulated by Isorhapontigenin Isorhapontigenin Isorhapontigenin PI3K PI3K Isorhapontigenin->PI3K inhibits PKCε PKCε Isorhapontigenin->PKCε activates Akt Akt PI3K->Akt FoxO3A FoxO3A Akt->FoxO3A Inflammation Inflammation FoxO3A->Inflammation regulates Nrf2 Nrf2 PKCε->Nrf2 HO-1 HO-1 Nrf2->HO-1 Oxidative Stress Oxidative Stress HO-1->Oxidative Stress reduces

Caption: Key signaling pathways affected by isorhapontigenin.

References

A Comparative Guide to Isorhapontin Extraction from Spruce Bark

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the efficient extraction of bioactive compounds is a critical first step. Isorhapontin, a stilbene glycoside found in spruce bark, has garnered interest for its potential therapeutic properties. This guide provides an objective comparison of various methods for extracting this compound and other bioactive compounds from spruce (Picea species) bark, supported by experimental data from several studies.

Comparison of Extraction Methodologies

The selection of an extraction method significantly impacts the yield, purity, and overall profile of the extracted compounds. Modern techniques often offer advantages in terms of efficiency and environmental friendliness over conventional methods. Below is a summary of key performance indicators for several common extraction techniques.

Table 1: Comparison of Extraction Yields and Bioactive Content
Extraction MethodSolvent(s)Key ParametersTotal Phenolic Content (mg GAE/g dw)Total Flavonoid Content (mg QE/g dw)This compound YieldSource
Pressurized Liquid Extraction (PLE) Ethanol180°C, 50 bar-21.14 ± 1.42-[1][2]
Water160°C, 50 bar--High antioxidant capacity noted[3]
Ultrasound-Assisted Extraction (UAE) 70% Ethanol54°C, 60 min54.97 ± 2.00--[1][2][4]
Supercritical Fluid Extraction (SFE) CO₂ with 70% Ethanol co-solvent40°C, 100 bar2.50 ± 0.031.75 ± 0.10-[1][2]
Microwave-Assisted Extraction (MAE) 96.6% Ethanol100°C, 13.4 min9.03 - 32.1 mg GAE/g dw--[5][6]
Conventional Solvent Extraction Ethanol60°C, 2h--Up to 217 mg/g DW (as trans-isorhapontin)[7]
Enzyme-Assisted Extraction (EAE) -pH 5, 6.28 h--Resulted in 92.3% aglycone form[8]

Note: Direct comparison of this compound yield is challenging as many studies report total phenolics or antioxidant activity. The study by Zlnay et al. (2021) provides a specific high yield for trans-isorhapontin using conventional solvent extraction. GAE = Gallic Acid Equivalents; QE = Quercetin Equivalents; dw = dry weight.

Experimental Protocols

Detailed methodologies are crucial for reproducibility and comparison. The following sections outline the protocols for the key extraction techniques discussed.

Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE)

This technique utilizes elevated temperatures and pressures to increase the efficiency of solvent extraction.

  • Apparatus: Accelerated Solvent Extractor (e.g., Dionex 350).[6]

  • Sample Preparation: Milled spruce bark.

  • Procedure:

    • Load approximately 12 g of the sample into a stainless steel extraction cell.[6]

    • Set the extraction pressure to 1500 psi.[6]

    • For ethanol extraction, set the temperature to 180°C; for water, 160°C.[3]

    • The static extraction time is typically around 6-8 minutes to reach the final temperature.[6]

    • After the static phase, the cell is flushed with 50% of the solvent volume, and the extract is collected.[6]

Ultrasound-Assisted Extraction (UAE)

UAE employs ultrasonic waves to create cavitation bubbles in the solvent, which enhances cell wall disruption and mass transfer.

  • Apparatus: Ultrasonic bath (e.g., CP104, C.E.I.A.).[1][4]

  • Sample Preparation: Milled spruce bark.

  • Procedure:

    • Combine the spruce bark with the solvent (e.g., 70% ethanol) at a material-to-solvent ratio of 1:10.[1][4]

    • Set the ultrasonic bath to a frequency of 39 kHz and a power of 200 W.[1][4]

    • Maintain the extraction temperature at 54°C.[1][4]

    • Conduct the extraction for a duration of 60 minutes.[1][4]

Supercritical Fluid Extraction (SFE)

SFE uses a supercritical fluid, typically CO₂, as the solvent. The properties of the supercritical fluid can be tuned by changing pressure and temperature.

  • Apparatus: Supercritical fluid extraction system.

  • Sample Preparation: 2 g of spruce bark.[1][2]

  • Procedure:

    • Set the pressure to 100 bar and the temperature to 40°C.[1][2]

    • Use a co-solvent of aqueous ethanol (e.g., 70%).[1][2]

    • The extraction process consists of a static time of 150 minutes followed by a dynamic time of 105 minutes.[1][2]

    • The flow rate during the static phase is 6 mL/min, and during the dynamic phase, the CO₂ and ethanol co-solvent ratio is 10:1 mL/min.[1][2]

Microwave-Assisted Extraction (MAE)

MAE utilizes microwave energy to heat the solvent and sample, leading to a rapid extraction process.

  • Apparatus: Closed-system microwave extractor.

  • Sample Preparation: Milled spruce bark.

  • Procedure:

    • Use 96.6% ethanol as the extractant.[5]

    • The optimal conditions are a liquid-to-solid ratio of 12.0 mL/g of dry bark, an extraction temperature of 100°C, and an extraction time of 13.4 minutes.[5]

Conventional Solvent Extraction

This traditional method involves soaking the plant material in a solvent.

  • Apparatus: Standard laboratory glassware.

  • Sample Preparation: Milled bark probes.

  • Procedure:

    • Extract the bark with 100% methanol or 96-100% ethanol.[7]

    • The optimal temperature for extraction is 60°C for 2 hours.[7]

Enzyme-Assisted Extraction (EAE)

EAE uses enzymes to break down the plant cell wall, facilitating the release of intracellular compounds. This method can also be used to hydrolyze glycosides to their aglycone forms.[8]

  • Enzyme: Cellulase.[8]

  • Procedure:

    • The spruce bark extract is treated with cellulase.[8]

    • Optimal conditions for hydrolysis are a pH of 5 and a duration of 6.28 hours.[8]

Visualizing Extraction Workflows

The following diagrams illustrate the general workflows for the discussed extraction methods.

Extraction_Workflows cluster_ple Pressurized Liquid Extraction (PLE) cluster_uae Ultrasound-Assisted Extraction (UAE) cluster_sfe Supercritical Fluid Extraction (SFE) ple_start Start ple_sample Load Spruce Bark into Extraction Cell ple_start->ple_sample ple_extract Pressurize & Heat (e.g., 180°C, 1500 psi) ple_sample->ple_extract ple_collect Collect Extract ple_extract->ple_collect ple_end End ple_collect->ple_end uae_start Start uae_sample Mix Spruce Bark with Solvent uae_start->uae_sample uae_sonicate Apply Ultrasound (e.g., 39 kHz, 54°C) uae_sample->uae_sonicate uae_filter Filter Mixture uae_sonicate->uae_filter uae_collect Collect Extract uae_filter->uae_collect uae_end End uae_collect->uae_end sfe_start Start sfe_sample Load Spruce Bark sfe_start->sfe_sample sfe_pressurize Pressurize with CO2 & Co-solvent sfe_sample->sfe_pressurize sfe_extract Static & Dynamic Extraction sfe_pressurize->sfe_extract sfe_depressurize Depressurize sfe_extract->sfe_depressurize sfe_collect Collect Extract sfe_depressurize->sfe_collect sfe_end End sfe_collect->sfe_end

Caption: General workflows for PLE, UAE, and SFE of spruce bark.

This compound Biosynthesis Pathway

Understanding the biosynthesis of this compound can provide context for its presence in spruce bark. The pathway involves several enzymatic steps starting from the general phenylpropanoid pathway.

Isorhapontin_Biosynthesis p-Coumaroyl-CoA p-Coumaroyl-CoA Resveratrol Resveratrol p-Coumaroyl-CoA->Resveratrol Stilbene Synthase (STS) Malonyl-CoA Malonyl-CoA Malonyl-CoA->Resveratrol Piceatannol Piceatannol Resveratrol->Piceatannol Hydroxylation Isorhapontigenin Isorhapontigenin Piceatannol->Isorhapontigenin O-methylation This compound This compound Isorhapontigenin->this compound O-glucosylation

Caption: Simplified biosynthesis pathway of this compound in spruce.

Conclusion

The choice of extraction method for this compound from spruce bark depends on the specific goals of the research or application.

  • For high yield of this compound , conventional solvent extraction with ethanol at 60°C appears to be very effective.[7]

  • For high total flavonoid content and high antioxidant activity , Pressurized Liquid Extraction (PLE) with ethanol is a strong candidate.[1][2]

  • For the highest total phenolic content , Ultrasound-Assisted Extraction (UAE) with 70% ethanol has shown excellent results.[1][2][4]

  • For "green" and environmentally friendly processes , Supercritical Fluid Extraction (SFE) and UAE are recommended.[9]

  • For obtaining the aglycone form (Isorhapontigenin) , Enzyme-Assisted Extraction can be employed for hydrolysis.[8]

Researchers should consider factors such as desired yield and purity, environmental impact, cost, and scalability when selecting an extraction method. The provided data and protocols offer a foundation for making an informed decision.

References

Isorhapontin Shows Promise in Cancer Cell Lines, A Comparative Look at Stilbene Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Isorhapontin, a naturally occurring stilbene compound, is demonstrating significant anticancer potential in preclinical studies, positioning it as a noteworthy candidate for further oncological research. A comprehensive review of its performance against other well-known stilbenes—resveratrol, pterostilbene, and piceatannol—reveals distinct mechanisms of action and varying degrees of efficacy across different cancer cell lines. This comparison guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with an objective overview of this compound's standing within this promising class of compounds.

Stilbenes, a group of polyphenolic compounds found in various plants, have garnered considerable attention for their chemopreventive and therapeutic properties. Isorhapontigenin (the aglycone form of this compound) has been shown to possess greater oral bioavailability compared to resveratrol, a characteristic that could enhance its clinical utility.[1][2] Experimental evidence indicates that this compound and its aglycone exert their anticancer effects through the induction of apoptosis (programmed cell death) and cell cycle arrest, primarily at the G0/G1 phase, thereby inhibiting the proliferation of cancer cells.[3][4][5][6]

Comparative Anticancer Activity of Stilbenes

To provide a clear comparison of the cytotoxic effects of this compound and other prominent stilbenes, the following tables summarize their half-maximal inhibitory concentrations (IC50) across various human cancer cell lines. It is important to note that IC50 values can vary between studies due to different experimental conditions, such as incubation times and specific assay protocols.

Table 1: IC50 Values of Isorhapontigenin in Human Cancer Cell Lines

Cancer Cell LineCell TypeIC50 (µM)Reference
MCF-7Breast Cancer34.16[7]
LNCaPProstate Cancer>100[1]
CWR22Rv1Prostate Cancer>100[1]
T24Bladder Cancer~40 (at 24h)[5]
A549Lung Cancer~40[4]
H23Lung Cancer~40[4]
H1299Lung Cancer~40[4]

Table 2: Comparative IC50 Values of Resveratrol, Pterostilbene, and Piceatannol in Human Cancer Cell Lines

StilbeneCancer Cell LineCell TypeIC50 (µM)Reference
Resveratrol MCF-7Breast Cancer51.18[7]
HepG2Liver Cancer57.4[7]
HeLaCervical Cancer108.7[8]
CaSkiCervical Cancer44.45[8]
SiHaCervical Cancer91.15[8]
Pterostilbene MCF-7Breast Cancer65[9]
HCT-116Colon Cancer47.1[9]
HT-29Colon Cancer80.6[9]
HeLaCervical Cancer32.67[8]
CaSkiCervical Cancer14.83[8]
SiHaCervical Cancer34.17[8]
Piceatannol HL-60Leukemia5.1[6]
MOLT-4Leukemia45.5[6]
Caco-2Colon Cancer>100[10]
A549Lung Cancer17[11]

Mechanistic Insights into Stilbene Action

The anticancer activity of these stilbenes is attributed to their ability to modulate various signaling pathways involved in cell growth, survival, and metastasis.

Isorhapontigenin has been shown to induce apoptosis by down-regulating the X-linked inhibitor of apoptosis protein (XIAP), a key anti-apoptotic protein.[9][11] Furthermore, it can induce G0/G1 cell cycle arrest by downregulating cyclin D1 expression.[3][5][6]

Resveratrol is known to affect multiple stages of carcinogenesis and can induce apoptosis and cell cycle arrest in a variety of cancer cells.[7]

Pterostilbene often exhibits stronger anticancer activity than resveratrol, which is attributed to its higher lipophilicity and bioavailability. It effectively induces apoptosis and cell cycle arrest in several cancer models.

Piceatannol has demonstrated potent pro-apoptotic effects in various cancer cell lines, including leukemia and melanoma.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to evaluate the anticancer effects of stilbenes.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the stilbene compounds for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The intensity of the color is proportional to the number of viable cells.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment and Harvesting: Treat cells with the stilbene compounds, then harvest both adherent and floating cells.

  • Cell Washing: Wash the cells with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer membrane of apoptotic cells, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations are quantified based on their fluorescence signals.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Fixation: Treat cells with the stilbene compounds, harvest them, and fix them in cold 70% ethanol.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and its fluorescence intensity is proportional to the DNA content. RNase A is included to prevent the staining of RNA.

  • Incubation: Incubate the cells in the dark.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer to generate a histogram of DNA content, which reveals the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blot Analysis

This technique is used to detect specific proteins in a cell lysate, allowing for the examination of changes in protein expression levels following treatment with stilbenes.

  • Protein Extraction: Lyse the treated and control cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light, which is then detected on X-ray film or with a digital imager.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by stilbenes and a general experimental workflow for their evaluation.

experimental_workflow cluster_invitro In Vitro Studies cluster_assays Functional Assays cluster_molecular Molecular Analysis cell_culture Cancer Cell Lines treatment Stilbene Treatment (this compound, Resveratrol, etc.) cell_culture->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis Assay (Flow Cytometry) treatment->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle western_blot Western Blot (Protein Expression) treatment->western_blot

Figure 1. General experimental workflow for evaluating the anticancer effects of stilbenes.

apoptosis_pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Stilbenes This compound & Other Stilbenes Bax Bax (Pro-apoptotic) Stilbenes->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Stilbenes->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 (Executioner Caspase) Caspase9->Caspase3 Activates FasL FasL FasR Fas Receptor FasL->FasR Binds Caspase8 Caspase-8 FasR->Caspase8 Activates Caspase8->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2. Simplified overview of apoptosis signaling pathways modulated by stilbenes.

Figure 3. Simplified diagram of the G1/S cell cycle checkpoint regulation by stilbenes.

Conclusion

This compound presents a compelling profile as an anticancer agent, with evidence suggesting potent activity against various cancer cell lines and favorable bioavailability. While direct comparative studies with resveratrol, pterostilbene, and piceatannol are still emerging, the existing data indicates that this compound and other stilbenes hold significant promise for the development of novel cancer therapies. Further research is warranted to fully elucidate their comparative efficacy and to translate these preclinical findings into clinical applications.

References

A Head-to-Head Comparison of Isorhapontin and Piceatannol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed, data-driven comparison of Isorhapontin and its structural analog, Piceatannol. This document summarizes their biochemical properties, mechanisms of action, and therapeutic potential, supported by experimental data and detailed protocols.

Introduction

This compound and Piceatannol are both naturally occurring stilbenoids, a class of polyphenolic compounds known for their diverse biological activities. Piceatannol (trans-3,4,3',5'-tetrahydroxystilbene) is a hydroxylated analog of resveratrol and is found in various plants, including grapes, passion fruit, and white tea.[1] this compound is the glucoside of isorhapontigenin, which is a metabolite of piceatannol.[2][3] This guide provides a head-to-head comparison of their biological activities, focusing on their antioxidant, anti-inflammatory, and anticancer properties, and delves into their mechanisms of action at the molecular level.

Biochemical and Pharmacokinetic Profile

While structurally similar, the glycosylation of isorhapontigenin to form this compound, and the metabolic relationship between piceatannol and isorhapontigenin, lead to differences in their bioavailability and subsequent biological effects. Isorhapontigenin has been noted to have greater oral bioavailability than resveratrol, a related stilbenoid.[4]

Comparative Biological Activity: Experimental Data

This section presents a comparative analysis of the biological activities of this compound (primarily through its aglycone, Isorhapontigenin) and Piceatannol, with quantitative data summarized for clarity.

Antioxidant Activity

Both Piceatannol and Isorhapontigenin are potent antioxidants. Theoretical studies based on density functional theory (DFT) have been conducted to compare their radical scavenging capabilities.

Table 1: Comparison of Antioxidant Properties (Theoretical Data)

ParameterPiceatannolIsorhapontigeninKey FindingsReference
Bond Dissociation Energy (O-H bond) Lower BDE indicates higher antioxidant activity via H transfer.Higher BDE compared to the most active site of Piceatannol.The A4-hydroxyl group in both molecules is a key active site for radical scavenging. Introducing an adjacent -OH (as in Piceatannol) or -OCH3 (as in Isorhapontigenin) group enhances antioxidant activity. Piceatannol is suggested to be a more efficient scavenger of certain radicals.[5][6]
Reaction Enthalpies for Radical Scavenging Favorable for scavenging •OH and •OOH radicals.Favorable for scavenging •OH and •OOH radicals.Both compounds are effective scavengers of hydroxyl and hydroperoxyl radicals.[7][8]
Nitric Oxide (NO) and Nitrogen Dioxide (NO2) Scavenging Higher capacity for scavenging NO2.Higher reactivity for scavenging NO.The primary mechanism for NO scavenging is Radical Adduct Formation (RAF), while for NO2 it is Hydrogen Atom Transfer (HAT).[9][10]

A cellular study comparing 19 different stilbenoids reported that Isorhapontigenin exhibited mild antioxidant activity compared to Piceatannol in human monocytic THP-1 and human hepatoma HepG2 cell lines.[4]

Anti-inflammatory and Immunomodulatory Activity

Both compounds have demonstrated anti-inflammatory properties through the modulation of key signaling pathways.

Table 2: Comparison of Anti-inflammatory and Immunomodulatory Effects

Biological EffectPiceatannolIsorhapontigeninKey FindingsReference
SIRT1 Expression in THP-1 Monocytic Cells Upregulates SIRT1 mRNA and protein expression.Upregulates SIRT1 mRNA expression.Both piceatannol and its metabolite, isorhapontigenin, contribute to the upregulation of SIRT1, a key regulator of inflammation and metabolism.[2][11]
NF-κB Activation Suppresses TNF-induced NF-κB activation by inhibiting IκBα kinase and p65 phosphorylation.Inhibits NF-κB activation.Both compounds target the NF-κB pathway, a central mediator of inflammation.[12][13]
Nrf2 Activation Induces Nrf2-mediated antioxidant response.Activates the expression of Nrf2.Both compounds can activate the Nrf2 pathway, which is crucial for cellular defense against oxidative stress.[4][14]
Anticancer Activity

Piceatannol and Isorhapontigenin have been shown to inhibit the proliferation of various cancer cell lines.

Table 3: Comparison of Anticancer Effects

Cancer Cell LinePiceatannol (IC50)Isorhapontigenin (IC50)Key FindingsReference
Human Acute Myeloid Leukemia (HL-60) 5.1 µM (72h)Not directly comparedPiceatannol induces apoptosis and modulates multidrug resistance.[15]
Human Bladder Cancer (T24T) Not directly compared55.2 ± 2.3 µMIsorhapontigenin induces apoptosis by downregulating XIAP.[4]
Prostate Cancer (LNCaP) Not directly comparedDecreased viability to 25% at 100 µMIsorhapontigenin inhibits cell viability in a dose-dependent manner.[4]
Prostate Cancer (CWR22Rv1) Not directly comparedDecreased viability to 45% at 100 µMIsorhapontigenin shows selective effects on cancer cells over healthy cells.[4]
Various Cancer Cell Lines (HT-29, HeLa, MCF-7, KB) InactiveNot directly comparedA study reported piceatannol as inactive against these cell lines, while its dimer showed activity.[1]

Mechanisms of Action: Signaling Pathways

Both Piceatannol and Isorhapontigenin exert their biological effects by modulating several key signaling pathways.

SIRT1 Activation Pathway

Both Piceatannol and its metabolite Isorhapontigenin have been shown to upregulate the expression of Sirtuin 1 (SIRT1), a protein involved in cellular stress resistance, metabolism, and aging.[2][11]

SIRT1_Activation Piceatannol Piceatannol SIRT1_mRNA SIRT1 mRNA Piceatannol->SIRT1_mRNA Isorhapontigenin Isorhapontigenin Isorhapontigenin->SIRT1_mRNA SIRT1_Protein SIRT1 Protein SIRT1_mRNA->SIRT1_Protein Cellular_Response Anti-inflammatory Effects, Metabolic Regulation SIRT1_Protein->Cellular_Response

SIRT1 activation by Piceatannol and Isorhapontigenin.
Nrf2-Mediated Antioxidant Response

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of cellular antioxidant defenses. Both compounds have been reported to activate this pathway.

Nrf2_Pathway cluster_stimuli Stimuli Piceatannol Piceatannol Nrf2_Activation Nrf2 Activation Piceatannol->Nrf2_Activation Isorhapontigenin Isorhapontigenin Isorhapontigenin->Nrf2_Activation ARE Antioxidant Response Element (ARE) Nrf2_Activation->ARE translocation to nucleus Antioxidant_Enzymes Antioxidant & Detoxifying Enzymes (e.g., HO-1) ARE->Antioxidant_Enzymes gene transcription

Nrf2 antioxidant response pathway activation.
PI3K/Akt/mTOR and NF-κB Signaling in Cancer and Inflammation

The PI3K/Akt/mTOR and NF-κB signaling pathways are crucial in cell survival, proliferation, and inflammation, and are often dysregulated in cancer. Both Piceatannol and Isorhapontigenin have been shown to inhibit these pathways.

Cancer_Inflammation_Pathways cluster_inhibitors Inhibitors Piceatannol Piceatannol PI3K PI3K Piceatannol->PI3K IKK IKK Piceatannol->IKK Isorhapontigenin Isorhapontigenin Isorhapontigenin->PI3K Isorhapontigenin->IKK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival mTOR->Proliferation IkappaB IκBα IKK->IkappaB phosphorylates NFkB NF-κB IkappaB->NFkB releases NFkB->Proliferation gene transcription Inflammation Inflammation NFkB->Inflammation nuclear translocation & gene transcription

Inhibition of PI3K/Akt/mTOR and NF-κB pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

SIRT1 Expression Analysis in THP-1 Cells

Objective: To quantify the effect of Piceatannol and Isorhapontigenin on SIRT1 mRNA and protein expression.

Cell Culture:

  • Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 atmosphere.[16]

Treatment:

  • Cells are seeded and treated with various concentrations of Piceatannol or Isorhapontigenin for specified time periods (e.g., 15 hours for mRNA analysis, 24 hours for protein analysis).[11]

Quantitative Real-Time PCR (qPCR) for SIRT1 mRNA:

  • Total RNA is extracted from the treated cells using a suitable kit.

  • cDNA is synthesized from the extracted RNA.

  • qPCR is performed using primers specific for SIRT1 and a housekeeping gene (e.g., GAPDH) for normalization.

  • The relative expression of SIRT1 mRNA is calculated using the ΔΔCt method.[17]

Western Blot for SIRT1 Protein:

  • Total protein is extracted from treated cells using a lysis buffer.

  • Protein concentration is determined using a BCA protein assay kit.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with a primary antibody against SIRT1, followed by a horseradish peroxidase-conjugated secondary antibody.

  • Protein bands are visualized using an enhanced chemiluminescence detection system, and band intensities are quantified and normalized to a loading control (e.g., β-actin).[18]

Cell Viability (MTT) Assay

Objective: To assess the cytotoxic effects of Isorhapontigenin and Piceatannol on cancer cells.

Procedure:

  • Cancer cells are seeded in 96-well plates at an optimal density and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds (Isorhapontigenin or Piceatannol) for a specified duration (e.g., 72 hours).

  • Following treatment, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.[19][20]

  • The plates are incubated for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[21]

  • The medium is removed, and 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) is added to dissolve the formazan crystals.[19][20]

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.[21]

  • Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration that inhibits 50% of cell growth) is calculated.

Conclusion

Piceatannol and this compound (via its aglycone, Isorhapontigenin) are promising bioactive compounds with significant antioxidant, anti-inflammatory, and anticancer properties. While Piceatannol appears to exhibit stronger antioxidant activity in some cellular models, both compounds effectively modulate key signaling pathways, including SIRT1, Nrf2, PI3K/Akt, and NF-κB.

The available data suggest that both molecules warrant further investigation for their therapeutic potential. Direct, head-to-head comparative studies employing standardized experimental protocols are crucial to fully elucidate their relative potencies and therapeutic windows for various applications. This guide provides a foundational framework for researchers to design and interpret future studies on these intriguing stilbenoids.

References

A Comparative Guide: Cross-Validation of HPLC and UPLC Methods for Isorhapontin Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the quantitative analysis of Isorhapontin, a stilbenoid glucoside with potential pharmacological applications. The following sections detail the experimental protocols, present a comparative summary of expected performance data, and illustrate the cross-validation workflow.

Introduction to this compound

This compound (C₂₁H₂₄O₉, Molar Mass: 420.41 g/mol ) is a naturally occurring stilbenoid found in various plant species.[1][2][3] It is the glucoside of isorhapontigenin.[1][4] As a polyphenol, its accurate quantification is crucial for research, quality control of herbal medicines, and pharmacokinetic studies.

Comparative Performance: HPLC vs. UPLC

The primary advantage of UPLC over conventional HPLC lies in its use of smaller particle size columns (typically <2 µm), which operate at higher pressures.[5][6] This results in significantly faster analysis times, improved resolution, and increased sensitivity.[5][7] A cross-validation study ensures that the analytical method chosen is robust, reliable, and fit for its intended purpose.

Data Presentation

The following table summarizes the expected quantitative data from a cross-validation of HPLC and UPLC methods for this compound analysis.

ParameterHPLC MethodUPLC Method
Retention Time (min) ~ 8.5~ 2.5
Peak Tailing Factor ≤ 1.5≤ 1.2
Theoretical Plates > 5000> 15000
Resolution (Rs) > 2.0> 3.0
Linearity (R²) ≥ 0.999≥ 0.999
Limit of Detection (LOD) ~ 10 ng/mL~ 2 ng/mL
Limit of Quantification (LOQ) ~ 30 ng/mL~ 6 ng/mL
Precision (%RSD) < 2.0%< 1.0%
Accuracy (% Recovery) 98-102%99-101%
Analysis Time (min) ~ 15~ 5
Solvent Consumption (mL/run) ~ 15~ 2.5

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD).[8][9]

  • Column: C18 column (4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of 0.1% phosphoric acid in water (A) and acetonitrile (B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 320 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: A stock solution of this compound (1 mg/mL) is prepared in methanol and serially diluted to create calibration standards.

Ultra-Performance Liquid Chromatography (UPLC) Method
  • Instrumentation: A UPLC system with a binary solvent manager, sample manager, column heater, and a photodiode array (PDA) detector.[6][7]

  • Column: Acquity UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Detection Wavelength: 320 nm.

  • Injection Volume: 2 µL.

  • Standard Preparation: A stock solution of this compound (1 mg/mL) is prepared in methanol and serially diluted to create calibration standards.

Mandatory Visualization

CrossValidation_Workflow start Start: this compound Standard and Sample Preparation hplc_method HPLC Method Development & Optimization start->hplc_method uplc_method UPLC Method Development & Optimization start->uplc_method hplc_validation HPLC Method Validation (Linearity, Precision, Accuracy, LOD, LOQ) hplc_method->hplc_validation uplc_validation UPLC Method Validation (Linearity, Precision, Accuracy, LOD, LOQ) uplc_method->uplc_validation cross_validation Cross-Validation: Analysis of Same Samples by Both Methods hplc_validation->cross_validation uplc_validation->cross_validation data_comparison Data Comparison & Statistical Analysis (t-test, F-test) cross_validation->data_comparison end End: Method Selection & Implementation data_comparison->end

Caption: Workflow for the cross-validation of HPLC and UPLC methods.

Conclusion

The cross-validation of HPLC and UPLC methods for the analysis of this compound demonstrates that while both techniques can provide accurate and precise results, UPLC offers significant advantages in terms of speed, sensitivity, and efficiency. The reduced analysis time and solvent consumption make UPLC a more cost-effective and environmentally friendly option for high-throughput analysis. The choice between HPLC and UPLC will ultimately depend on the specific requirements of the laboratory, including sample throughput, sensitivity needs, and available instrumentation.

References

In Vivo Validation of Isorhapontin's Anti-Inflammatory Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anti-inflammatory performance of Isorhapontin against established anti-inflammatory agents. The data presented is collated from various preclinical studies to aid in the evaluation of this compound as a potential therapeutic candidate.

Comparative Performance Data

The following tables summarize the quantitative data from in vivo studies, comparing the efficacy of this compound with other anti-inflammatory drugs in various animal models.

Table 1: Comparison of this compound with Methotrexate and Dexamethasone in a Collagen-Induced Arthritis (CIA) Mouse Model

Treatment GroupDosageOutcome MeasuresResultsReference
This compound (ISO)Not specified in abstractProliferation, migration, and invasion of RA FLSNo significant difference in efficacy compared to Methotrexate and Dexamethasone.[1][1]
Synovial inflammation and joint destructionAmeliorated.[1][1]
MethotrexateNot specified in abstractProliferation, migration, and invasion of RA FLSNo significant difference in efficacy compared to this compound and Dexamethasone.[1][1]
DexamethasoneNot specified in abstractProliferation, migration, and invasion of RA FLSNo significant difference in efficacy compared to this compound and Methotrexate.[1][1]

Table 2: Efficacy of this compound in a Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) Mouse Model

Treatment GroupDosageOutcome MeasuresResultsReference
This compound (ISO)Not specified in abstractPathological changes in lung tissueMitigated.[2][2]
Expression of p-P65/P65, p-IκB, iNOS, COX-2, and HMGB1 in lung tissueDown-regulated.[2][2]
Expression of IκB in lung tissueUp-regulated.[2][2]
ROS production in bronchoalveolar lavage fluid (BALF)Decreased.[2][2]

Note: Direct comparative in vivo studies of this compound against Indomethacin and Celecoxib were not identified in the current literature search. The following table presents data on the performance of these drugs in a common inflammatory model, but it should be noted that these results are not from head-to-head comparative studies with this compound and experimental conditions may vary.

Table 3: Performance of Indomethacin in a Carrageenan-Induced Paw Edema Rat Model

Treatment GroupDosageOutcome MeasureResultsReference
Indomethacin0.66-2 mg/kgPaw edemaInhibited.[3][3]
Ex-vivo release of immunoreactive prostaglandin E2 from inflamed paw skinInhibited.[3][3]
Sodium Salicylate100-300 mg/kgPaw edemaInhibited.[3][3]

Experimental Protocols

1. Collagen-Induced Arthritis (CIA) in Mice

This model is a widely used preclinical model for rheumatoid arthritis.

  • Induction: DBA/1 mice are immunized with an emulsion of bovine type II collagen and complete Freund's adjuvant. A booster injection is typically given 21 days after the primary immunization.

  • Treatment: Following the onset of arthritis, mice are treated with this compound, methotrexate, dexamethasone, or a vehicle control. The administration route and frequency vary between studies.

  • Assessment: The severity of arthritis is evaluated using a clinical scoring system based on paw swelling and erythema. Histopathological analysis of the joints is performed to assess synovial inflammation, pannus formation, and cartilage/bone erosion.[1][4]

2. Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) in Mice

This model mimics the inflammatory response seen in sepsis-induced lung injury.

  • Induction: ALI is induced in mice by intraperitoneal or intranasal administration of LPS.[2][5]

  • Treatment: this compound or a vehicle control is administered to the mice, often prior to or shortly after the LPS challenge.

  • Assessment: Lung injury is evaluated by histological examination of lung tissue for edema, inflammatory cell infiltration, and alveolar damage. The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), iNOS, and COX-2 are measured in bronchoalveolar lavage fluid (BALF) and lung tissue homogenates. Oxidative stress markers, such as reactive oxygen species (ROS), are also assessed.[2][6]

3. Carrageenan-Induced Paw Edema in Rats

This is a classic and highly reproducible model of acute inflammation.

  • Induction: A subcutaneous injection of carrageenan solution is administered into the plantar surface of the rat's hind paw.

  • Treatment: Test compounds (e.g., this compound, indomethacin) or a vehicle are typically administered orally or intraperitoneally before the carrageenan injection.

  • Assessment: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer. The percentage of edema inhibition by the test compound is calculated by comparing it with the vehicle-treated group.[3][7]

Signaling Pathways and Experimental Workflow

Below are diagrams illustrating the key signaling pathways involved in the anti-inflammatory action of this compound and a typical experimental workflow for its in vivo validation.

G This compound's Anti-Inflammatory Signaling Pathway cluster_0 Inflammatory Stimuli (e.g., LPS, TNF-α) cluster_1 Signaling Cascades cluster_2 Pro-inflammatory Mediators LPS LPS NF-κB_Pathway NF-κB Pathway LPS->NF-κB_Pathway MAPK_Pathway MAPK Pathway LPS->MAPK_Pathway TNF-α TNF-α TNF-α->NF-κB_Pathway PI3K_Akt_Pathway PI3K/Akt Pathway TNF-α->PI3K_Akt_Pathway Cytokines Cytokines (IL-6, IL-1β, TNF-α) NF-κB_Pathway->Cytokines Chemokines Chemokines NF-κB_Pathway->Chemokines COX-2 COX-2 MAPK_Pathway->COX-2 iNOS iNOS PI3K_Akt_Pathway->iNOS This compound This compound This compound->NF-κB_Pathway Inhibits This compound->MAPK_Pathway Inhibits This compound->PI3K_Akt_Pathway Inhibits

Caption: this compound inhibits multiple inflammatory signaling pathways.

G In Vivo Validation Workflow Animal_Model Select Animal Model (e.g., CIA, ALI, Paw Edema) Grouping Randomly Group Animals (Control, Vehicle, this compound, Comparators) Animal_Model->Grouping Induction Induce Inflammation Grouping->Induction Treatment Administer Treatments Induction->Treatment Assessment Assess Inflammatory Response (Clinical Scores, Paw Volume, etc.) Treatment->Assessment Analysis Biochemical & Histological Analysis (Cytokines, Tissue Staining) Assessment->Analysis Data_Analysis Statistical Data Analysis Analysis->Data_Analysis

Caption: A typical experimental workflow for in vivo anti-inflammatory studies.

References

A Comparative Analysis of Isorhapontin's Neuroprotective Effects for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Isorhapontin, a stilbene derivative, has emerged as a promising candidate in the field of neuroprotection. This guide provides a comparative analysis of its neuroprotective efficacy against other well-known neuroprotective agents, including resveratrol, piceatannol, quercetin, and curcumin. The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data, detailed protocols, and signaling pathway visualizations.

Quantitative Comparison of Neuroprotective Efficacy

The following tables summarize the available quantitative data on the neuroprotective effects of this compound and its alternatives. It is important to note that the experimental conditions, such as cell lines, neurotoxins, and treatment durations, vary across studies. Therefore, direct comparisons of potency should be made with caution.

Table 1: Comparative Inhibition of Acetylcholinesterase (AChE) and Amyloid-β (Aβ) Aggregation

CompoundAChE Inhibition IC50 (µM)Aβ Aggregation Inhibition IC50 (µM)Reference
Isorhapontigenin -2.93[1]
Resveratrol -1.76[1]
Piceatannol 281.470.48[1]

Note: A lower IC50 value indicates greater potency.

Table 2: Comparative Neuroprotective Effects Against Various Neurotoxic Insults

CompoundNeurotoxic AgentCell LineKey FindingsReference
Isorhapontigenin Oxygen-Glucose Deprivation/Reperfusion (OGD/R)Primary Cortical NeuronsSignificantly increased cell viability.
Resveratrol Amyloid-β (Aβ)SH-SY5YRestored insulin sensitivity with an IC50 of 54 pM.
Piceatannol Amyloid-β (Aβ)PC12Exerted stronger protective effects than resveratrol.
Quercetin Amyloid-β (Aβ)SH-SY5YIncreased cell viability by up to 54.14% at 150 µM.
Curcumin Amyloid-β (Aβ)-Exhibited anti-amyloidogenic activities with an IC50 of <5 µg/mL.

Key Signaling Pathways in Neuroprotection

The neuroprotective effects of this compound and the compared compounds are mediated through various signaling pathways. Understanding these pathways is crucial for target identification and drug development.

This compound's Neuroprotective Signaling Pathway

Isorhapontigenin (ISO) primarily exerts its neuroprotective effects through the activation of the Protein Kinase C epsilon (PKCε)/Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway. This pathway plays a critical role in the cellular antioxidant defense system.

Isorhapontin_Pathway cluster_nucleus Nuclear Events This compound This compound PKCe PKCε This compound->PKCe Activates Nrf2_Keap1 Nrf2-Keap1 Complex PKCe->Nrf2_Keap1 Phosphorylates Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Dissociation Nucleus Nucleus Nrf2->Nucleus Translocation Nrf2_in_Nucleus Nrf2 ARE ARE HO1 HO-1 ARE->HO1 Induces Transcription Antioxidant_Response Antioxidant Response & Neuroprotection HO1->Antioxidant_Response Nrf2_in_Nucleus->ARE Binds to

Caption: this compound activates the PKCε/Nrf2/HO-1 pathway for neuroprotection.

Comparative Neuroprotective Signaling Pathways

Resveratrol, piceatannol, quercetin, and curcumin also modulate various signaling pathways to confer neuroprotection, often involving antioxidant and anti-inflammatory responses.

Comparative_Pathways cluster_compounds Neuroprotective Compounds cluster_pathways Signaling Pathways Resveratrol Resveratrol SIRT1 SIRT1 Resveratrol->SIRT1 Nrf2_ARE Nrf2-ARE Resveratrol->Nrf2_ARE Piceatannol Piceatannol Piceatannol->Nrf2_ARE PI3K_Akt PI3K/Akt Piceatannol->PI3K_Akt Quercetin Quercetin Quercetin->Nrf2_ARE Quercetin->PI3K_Akt Curcumin Curcumin Curcumin->Nrf2_ARE NF_kB NF-κB Curcumin->NF_kB Inhibits Neuroprotection Neuroprotection SIRT1->Neuroprotection Nrf2_ARE->Neuroprotection PI3K_Akt->Neuroprotection NF_kB->Neuroprotection Promotes Inflammation MTT_Assay_Workflow A Seed Neuronal Cells in 96-well plate B Pre-treat with Test Compounds A->B C Induce Neurotoxicity B->C D Add MTT Reagent C->D E Incubate (4 hours) D->E F Solubilize Formazan with DMSO E->F G Measure Absorbance at 570 nm F->G H Calculate Cell Viability G->H Western_Blot_Workflow A Protein Extraction from Cell Lysates B SDS-PAGE Electrophoresis A->B C Transfer to PVDF Membrane B->C D Blocking C->D E Primary Antibody Incubation (Nrf2, HO-1, β-actin) D->E F Secondary Antibody Incubation E->F G Chemiluminescent Detection F->G H Densitometry Analysis G->H

References

A Comparative Guide to the Metabolic Effects of Isorhapontin, Oxyresveratrol, and Pterostilbene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stilbenoids, a class of natural polyphenols, have garnered significant attention for their potential therapeutic applications in metabolic diseases. Among them, isorhapontin, oxyresveratrol, and pterostilbene have emerged as promising candidates due to their diverse biological activities. This guide provides an objective comparison of the metabolic effects of these three compounds, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular pathways.

Comparative Analysis of Metabolic Effects

A key study by Dai et al. (2024) provides a direct comparison of the in vivo metabolic effects of this compound, oxyresveratrol, and pterostilbene in Sprague-Dawley rats. The findings from this and other relevant studies are summarized below.[1][2]

In Vivo Metabolic Effects in Sprague-Dawley Rats

The following table summarizes the key findings from a two-week oral administration study in Sprague-Dawley rats (100 µmol/kg/day).

Parameter Isorhapontigenin (ISO) Oxyresveratrol (OXY) Pterostilbene (PTS) Reference
Body Weight Gain ReducedNo significant changeReduced[1][2]
Fasting Blood Glucose No significant changeHealthier levelsNo significant change[1][2]
Plasma Cholesterol Lowering effectLowering effectLowering effect[1][2]
Key Modulated Pathways Glycolysis, Pentose Phosphate Pathway, TCA Cycle, Fatty Acid OxidationGlycolysis, Pentose Phosphate Pathway, TCA Cycle, Fatty Acid OxidationGlycolysis, Pentose Phosphate Pathway, TCA Cycle, Fatty Acid Oxidation[1][2]
Specific Metabolic Effects from Various Studies
Metabolic Effect Isorhapontigenin (ISO) Oxyresveratrol (OXY) Pterostilbene (PTS) References
Glucose Metabolism May not be effective in diabetes.Improves glucose metabolism.[1][2] Stimulates glucose uptake in L6 myotubes.Potent anti-diabetic activity, decreases blood glucose, and increases insulin.[1][2]
Lipid Metabolism Cholesterol-lowering.Cholesterol-lowering.Reduces weight gain, liver fat, and plasma cholesterol.[1][2]
Anti-inflammatory Superior anti-inflammatory effects compared to resveratrol.Suppresses NF-κB signaling.[3][4][5]Potent anti-inflammatory effects.[3][4][5]
Antioxidant Potent antioxidant.Potent antioxidant.Activates Nrf2 pathway.

Signaling Pathways

The metabolic effects of these stilbenoids are mediated through the modulation of several key signaling pathways.

Pterostilbene: AMPK and Nrf2 Activation

Pterostilbene has been shown to activate the AMP-activated protein kinase (AMPK) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways. AMPK activation plays a crucial role in regulating cellular energy homeostasis, leading to decreased lipogenesis and cell-cycle progression.[6] The activation of the Nrf2 antioxidant response element (ARE) pathway enhances the expression of antioxidant enzymes, thereby protecting cells from oxidative stress.

pterostilbene_signaling cluster_pterostilbene Pterostilbene cluster_cellular_effects Cellular Effects Pterostilbene Pterostilbene AMPK AMPK Pterostilbene->AMPK activates Nrf2 Nrf2 Pterostilbene->Nrf2 activates Sirt1 Sirt1 Pterostilbene->Sirt1 activates PGC1a PGC1a AMPK->PGC1a activates ACC ACC AMPK->ACC inhibits FASN FASN AMPK->FASN inhibits Keap1 Keap1 Nrf2->Keap1 dissociates from ARE ARE Nrf2->ARE binds to Sirt1->PGC1a activates Lipogenesis Lipogenesis ACC->Lipogenesis FASN->Lipogenesis AntioxidantEnzymes AntioxidantEnzymes ARE->AntioxidantEnzymes promotes transcription of OxidativeStress OxidativeStress AntioxidantEnzymes->OxidativeStress reduces CellCycleProgression CellCycleProgression Lipogenesis->CellCycleProgression

Pterostilbene signaling pathways.
Oxyresveratrol: NF-κB Inhibition

Oxyresveratrol exerts its anti-inflammatory effects primarily through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. By preventing the phosphorylation and subsequent degradation of IκBα, oxyresveratrol inhibits the translocation of the p65 subunit of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.[3][5]

oxyresveratrol_signaling cluster_oxyresveratrol Oxyresveratrol cluster_cellular_effects Cellular Effects Oxyresveratrol Oxyresveratrol IKK IKK Oxyresveratrol->IKK inhibits IkBa IkBa IKK->IkBa phosphorylates IkBa->IkBa NFkB_p65_p50 NF-kB (p65/p50) IkBa->NFkB_p65_p50 sequesters p65_p50_nucleus p65/p50 (nucleus) NFkB_p65_p50->p65_p50_nucleus translocates to ProinflammatoryGenes ProinflammatoryGenes p65_p50_nucleus->ProinflammatoryGenes activates transcription of Inflammation Inflammation ProinflammatoryGenes->Inflammation

Oxyresveratrol signaling pathway.
Isorhapontigenin: PI3K/Akt Pathway

While less extensively studied in direct comparison, evidence suggests that isorhapontigenin may exert its effects through the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival.

isorhapontigenin_signaling cluster_isorhapontigenin Isorhapontigenin cluster_cellular_effects Cellular Effects Isorhapontigenin Isorhapontigenin PI3K PI3K Isorhapontigenin->PI3K modulates Akt Akt PI3K->Akt activates DownstreamEffectors Downstream Effectors (e.g., mTOR, GSK3β) Akt->DownstreamEffectors activates CellGrowth CellGrowth DownstreamEffectors->CellGrowth Proliferation Proliferation DownstreamEffectors->Proliferation Survival Survival DownstreamEffectors->Survival

Isorhapontigenin signaling pathway.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of research findings. Below are outlines of key experimental procedures based on the available literature.

In Vivo Animal Study: Comparative Metabolomics
  • Animal Model: Male Sprague-Dawley rats.[1][2]

  • Acclimatization: Animals are housed under standard conditions (12-h light/dark cycle, controlled temperature and humidity) with free access to standard chow and water for at least one week prior to the experiment.[7][8][9]

  • Treatment: Rats are randomly divided into groups and administered this compound, oxyresveratrol, or pterostilbene (e.g., 100 µmol/kg/day) or vehicle control via oral gavage for a specified period (e.g., two weeks).[1][2][10]

  • Sample Collection: At the end of the treatment period, animals are fasted overnight, and blood samples are collected via cardiac puncture into heparinized tubes. Tissues (liver, heart, brain) are rapidly excised, rinsed with ice-cold saline, and snap-frozen in liquid nitrogen.[1][2]

  • Metabolomics Analysis (GC-MS/MS):

    • Sample Preparation: Plasma and tissue homogenates are subjected to metabolite extraction, typically using a methanol/water solution. The supernatant is then dried and derivatized to increase the volatility of the metabolites.

    • GC-MS/MS Analysis: Samples are analyzed using a gas chromatography-tandem mass spectrometry system. The specific parameters for the column, temperature program, and mass spectrometer settings are optimized for the detection and quantification of a wide range of metabolites.[1][2]

  • Data Analysis: The resulting data is processed to identify and quantify metabolites. Statistical analysis is then performed to identify significant differences in the metabolic profiles between the treatment groups.

metabolomics_workflow cluster_animal_study In Vivo Animal Study cluster_sample_prep Sample Preparation cluster_analysis Analysis animal_model Sprague-Dawley Rats treatment Oral Gavage (2 weeks, 100 µmol/kg/day) animal_model->treatment sample_collection Blood & Tissue Collection treatment->sample_collection extraction Metabolite Extraction (Methanol/Water) sample_collection->extraction derivatization Derivatization extraction->derivatization gcms GC-MS/MS Analysis derivatization->gcms data_processing Data Processing & Statistical Analysis gcms->data_processing

Metabolomics experimental workflow.
In Vitro Western Blotting for Signaling Pathway Analysis

  • Cell Culture: Specific cell lines (e.g., H9c2 cardiomyocytes for AMPK, bEnd.3 brain endothelial cells for NF-κB) are cultured in appropriate media and conditions.

  • Treatment: Cells are treated with varying concentrations of the stilbenoid of interest for specific durations.

  • Protein Extraction: Cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to obtain total protein extracts. For nuclear translocation studies, cytoplasmic and nuclear fractions are separated.[4]

  • Protein Quantification: The total protein concentration in each lysate is determined using a Bradford or BCA protein assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) and then incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-AMPK, AMPK, p-p65, p65, Nrf2).[11][12][13][14][15][16][17] Following incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: The intensity of the protein bands is quantified using image analysis software, and the levels of phosphorylated proteins are normalized to the total protein levels.

In Vitro Glucose Uptake Assay
  • Cell Culture: L6 myotubes are cultured and differentiated in appropriate media.[18][19][20][21][22]

  • Treatment: Differentiated myotubes are serum-starved and then treated with the stilbenoid of interest or insulin (as a positive control).[18][19][20][21][22]

  • Glucose Uptake: Cells are incubated with a solution containing radiolabeled 2-deoxy-D-glucose (e.g., [3H]-2-deoxyglucose).[18][19][20][21][22]

  • Measurement: After incubation, the cells are washed to remove excess radiolabeled glucose, and the intracellular radioactivity is measured using a scintillation counter. Non-specific uptake is determined in the presence of an inhibitor like cytochalasin B.[18][19][20][21][22]

  • Data Analysis: Glucose uptake is calculated and normalized to the protein content of the cells.

Conclusion

This compound, oxyresveratrol, and pterostilbene all demonstrate significant and distinct metabolic effects. Pterostilbene appears to be a potent modulator of both glucose and lipid metabolism, primarily through the activation of the AMPK and Nrf2 pathways. Oxyresveratrol shows promise in improving glucose metabolism and exhibits strong anti-inflammatory effects by inhibiting NF-κB signaling. This compound also displays beneficial metabolic properties, including cholesterol-lowering and anti-inflammatory effects, potentially mediated by the PI3K/Akt pathway.

The comparative metabolomics data provides a valuable in vivo snapshot of their systemic effects, highlighting both shared and unique metabolic signatures. Further research is warranted to fully elucidate the therapeutic potential of these compounds and to translate these preclinical findings into clinical applications for metabolic diseases. The detailed experimental protocols provided in this guide serve as a foundation for future investigations in this promising area of research.

References

Isorhapontin's Impact on Key Cellular Signaling Pathways: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Isorhapontin's effects on the PI3K/Akt, MAPK, and NF-κB signaling pathways. Due to the limited availability of direct experimental data on this compound, this document draws upon findings from studies on its close structural analogs, Isorhapontigenin and Isorhamnetin, and compares their actions with the well-researched stilbenoid, Resveratrol. This guide aims to offer a valuable resource for validating the potential therapeutic effects of this compound by examining its influence on critical cellular signaling cascades involved in inflammation, cell proliferation, and survival.

Comparative Analysis of Effects on Signaling Pathways

The following tables summarize the observed effects of this compound's analogs and Resveratrol on the PI3K/Akt, MAPK, and NF-κB signaling pathways. The data is compiled from various in vitro studies and presented to facilitate a comparative understanding.

Table 1: Effect on the PI3K/Akt Signaling Pathway

CompoundKey Proteins AnalyzedObserved EffectCell Line/ModelReference
Isorhamnetin p-PI3K, p-Akt, p-mTORInhibition of phosphorylationAndrogen-independent prostate cancer cells (DU145 and PC3)[1][2]
Isorhamnetin p-Akt (Ser473), p-p70S6K, p-4E-BP1Reduction in phosphorylationHuman colorectal cancer cell lines (HT-29, HCT116, SW480)[1][3]
Resveratrol p-PI3K, p-AktInhibition of phosphorylationHepatocellular carcinoma cells (HepG2)[4]
Resveratrol p-AktSuppression of phosphorylationLNCaP prostate cancer cells[5][6]

Table 2: Effect on the MAPK Signaling Pathway

CompoundKey Proteins AnalyzedObserved EffectCell Line/ModelReference
Isorhamnetin p-MEK1, p-ERK1/2Decreased phosphorylationBreast cancer cells[3]
Resveratrol p-ERK1/2, p-JNK, p-p38Decreased phosphorylationMurine RAW 264.7 macrophage cells[7][8]
Resveratrol p-p38, p-ERK, p-JNKReversal of H2O2-induced increases in phosphorylationRGC-5 retinal ganglion cells[9]

Table 3: Effect on the NF-κB Signaling Pathway

CompoundKey Proteins AnalyzedObserved EffectCell Line/ModelReference
Isorhamnetin NF-κB p65 (nuclear translocation), p-IκBαInhibitionDiabetic rats and glomerular mesangial cells[10]
Isorhamnetin NF-κB activationSuppressionRAW264.7 cells and mouse model of LPS-induced inflammation[11][12]
Resveratrol NF-κB p65 (nuclear translocation), p-IκBαInhibitionRAW264.7 cells[13]
Resveratrol NF-κB activationSuppressionAdipocytes[14]

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways discussed in this guide and the points of intervention by this compound's analogs and Resveratrol.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Isorhamnetin Isorhamnetin Isorhamnetin->PI3K Inhibits Isorhamnetin->Akt Inhibits Resveratrol Resveratrol Resveratrol->PI3K Inhibits Resveratrol->Akt Inhibits

Caption: PI3K/Akt signaling pathway and points of inhibition.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Differentiation) Transcription_Factors->Gene_Expression Isorhamnetin Isorhamnetin Isorhamnetin->MEK Inhibits Resveratrol Resveratrol Resveratrol->ERK Inhibits

Caption: MAPK/ERK signaling pathway and points of inhibition.

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNF Receptor IKK IKK Complex TNFR->IKK Activation IkB IκBα IKK->IkB Phosphorylation IkB_NFkB IκBα-NF-κB Complex NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκBα Degradation Gene_Expression Inflammatory Gene Expression NFkB_nuc->Gene_Expression Isorhamnetin Isorhamnetin Isorhamnetin->IKK Inhibits Resveratrol Resveratrol Resveratrol->IKK Inhibits Experimental_Workflow cluster_workflow Experimental Workflow Cell_Culture Cell Culture (e.g., Cancer cell line) Treatment Treatment with This compound or Alternative Cell_Culture->Treatment Lysis Cell Lysis & Protein Extraction Treatment->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Western Blot Transfer SDS_PAGE->Transfer Immunoblot Immunoblotting (Primary & Secondary Antibodies) Transfer->Immunoblot Detection Signal Detection (ECL) Immunoblot->Detection Analysis Data Analysis & Quantification Detection->Analysis

References

A Comparative Docking Analysis of Isorhapontin and Resveratrol: Unveiling Binding Affinities and Molecular Interactions

Author: BenchChem Technical Support Team. Date: November 2025

A detailed in-silico examination of Isorhapontin and its well-known analogue, Resveratrol, reveals distinct binding affinities and interaction patterns with key protein targets implicated in a range of diseases. This guide provides a comparative overview of their molecular docking studies, presenting quantitative data, experimental methodologies, and visual representations of their interactions and associated signaling pathways.

Isorhapontigenin (also referred to as this compound), a methoxylated stilbenoid and an analogue of resveratrol, has garnered significant attention for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and cardioprotective effects.[1][2][3] Molecular docking studies, a computational method used to predict the binding orientation and affinity of a ligand to a target protein, have been instrumental in elucidating the molecular mechanisms underlying these activities.[4][5] This guide offers a comparative analysis of the in-silico docking performance of this compound against its extensively studied counterpart, Resveratrol.

Comparative Binding Affinity Data

Molecular docking simulations provide quantitative estimations of binding affinity, often expressed as a docking score or binding energy (in kcal/mol), where a more negative value indicates a stronger interaction. The following table summarizes the comparative binding affinities of this compound and Resveratrol with various protein targets as reported in the scientific literature.

Target ProteinLigandBinding Affinity (kcal/mol)Interacting Amino Acid ResiduesReference
P2Y12 ReceptorIsorhapontigenin Higher than Resveratrol Not specified[1][6]
ResveratrolWeaker than IsorhapontigeninNot specified[1][6]
Cyclooxygenase-1 (COX-1)Isorhapontigenin -8.2 Not specified[2]
Cyclooxygenase-2 (COX-2)Isorhapontigenin -8.4 Not specified[2]
Sirtuin 1 (SIRT1)Resveratrol-6.4Ile210[7]
Methyl-CpG-binding protein 2 (MeCP2)Resveratrol-6.5 (ΔG)Not specified[8]
Cyclin-dependent kinase 5 (CDK5)ResveratrolNot specifiedC83, D86, K89, D144[9]

Note: A direct, comprehensive comparative study with a full range of shared targets and standardized docking parameters for both compounds is limited in the available literature. The data presented is a synthesis from multiple sources.

Experimental Protocols for Molecular Docking

The following outlines a generalized methodology for performing molecular docking studies with natural compounds like this compound and Resveratrol, based on common practices reported in the literature.[5][10][11][12][13]

1. Preparation of the Receptor (Protein):

  • The three-dimensional crystal structure of the target protein is obtained from a protein database such as the Protein Data Bank (PDB).[12]

  • Water molecules, co-crystallized ligands, and any non-essential ions are typically removed from the protein structure.[13]

  • Hydrogen atoms are added to the protein, and charges are assigned.

  • The structure is then energy minimized to relieve any steric clashes.

2. Preparation of the Ligands (this compound and Resveratrol):

  • The 2D or 3D structures of this compound and Resveratrol are obtained from chemical databases like PubChem.[12]

  • The ligands are converted to a 3D format and their energy is minimized using a suitable force field (e.g., MMFF94).[12]

  • Appropriate protonation states are assigned for physiological pH.

3. Molecular Docking Simulation:

  • A docking software, such as AutoDock Vina, PyRx, or Glide, is used to perform the simulation.[5][10][11]

  • A "grid box" is defined around the active site of the protein to specify the search space for the ligand binding.[5]

  • The docking algorithm then explores various conformations and orientations of the ligand within the defined active site.

  • The software calculates the binding affinity for each pose, and the results are ranked.

4. Analysis of Docking Results:

  • The pose with the best (most negative) binding affinity is selected for further analysis.

  • The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed using software like PyMOL or Discovery Studio.[11]

Visualizing Molecular Docking and Signaling Pathways

Workflow of a Typical Molecular Docking Study

The following diagram illustrates the general workflow for a comparative molecular docking study.

G cluster_prep Preparation Phase cluster_dock Docking Simulation cluster_analysis Analysis Phase PDB Protein Structure Acquisition (PDB) PDB_prep Receptor Preparation (Remove water, add hydrogens) PDB->PDB_prep LigandDB Ligand Structure Acquisition (PubChem) Ligand_prep Ligand Preparation (Energy Minimization) LigandDB->Ligand_prep Docking Molecular Docking (e.g., AutoDock Vina) PDB_prep->Docking Ligand_prep->Docking Results Binding Affinity Calculation (kcal/mol) Docking->Results Interaction Interaction Analysis (Hydrogen bonds, etc.) Results->Interaction Comparison Comparative Analysis Interaction->Comparison G cluster_ligands Stilbenoids cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes This compound This compound PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt Inhibits MAPK MAPK Pathway This compound->MAPK Inhibits NFkB NF-κB Pathway This compound->NFkB Inhibits Resveratrol Resveratrol SIRT1 SIRT1 Activation Resveratrol->SIRT1 Activates SIRT1->NFkB Inhibits Oxidative_Stress ↓ Oxidative Stress SIRT1->Oxidative_Stress Apoptosis ↑ Apoptosis (in cancer cells) PI3K_Akt->Apoptosis Inhibits Cell_Growth ↓ Cell Proliferation PI3K_Akt->Cell_Growth Promotes MAPK->NFkB Activates Inflammation ↓ Inflammation NFkB->Inflammation Promotes Inflammation->Cell_Growth

References

Unlocking Potent Anti-Cancer Synergies: A Comparative Guide to Isorhapontin Combination Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Shanghai, China – November 10, 2025 – A growing body of preclinical evidence reveals the significant potential of Isorhapontin and its analogs, such as Isorhamnetin and Isorhapontigenin, to enhance the efficacy of conventional chemotherapy agents. This guide provides a comprehensive comparison of the synergistic effects of this compound and its derivatives when combined with other compounds, offering valuable insights for researchers, scientists, and drug development professionals. The data presented herein summarizes key findings from in vitro studies, detailing the enhanced anti-cancer activity and the underlying molecular mechanisms of these promising combination therapies.

This compound and Platinum-Based Chemotherapies in Non-Small Cell Lung Carcinoma

Studies on non-small cell lung carcinoma (NSCLC) A549 cells have demonstrated that Isorhamnetin, a close analog of this compound, synergistically enhances the cytotoxic effects of the platinum-based drugs cisplatin and carboplatin. The combination leads to a more pronounced inhibition of cancer cell growth and a significant increase in apoptosis compared to single-agent treatments.[1][2]

Table 1: Synergistic Effects of Isorhamnetin with Cisplatin and Carboplatin on A549 NSCLC Cells

Treatment GroupConcentration% Cell Viability (Approx.)Key Outcomes
Control-100%-
Isorhamnetin25 µM~80%Moderate growth inhibition
Cisplatin0.5 µM~75%Moderate growth inhibition
Carboplatin0.5 µM~80%Moderate growth inhibition
Isorhamnetin + Cisplatin25 µM + 0.5 µM~40% Significant synergistic growth inhibition [2]
Isorhamnetin + Carboplatin25 µM + 0.5 µM~45% Significant synergistic growth inhibition [2]

The synergistic effect is attributed to the induction of a mitotic block, leading to G2/M phase cell cycle arrest.[2][3] Furthermore, the combination therapy triggers microtubule distortion and depolymerization, disrupts the mitochondrial membrane potential, and activates the intrinsic apoptosis pathway through the activation of caspases 3 and 9.[1][2]

Isorhapontigenin in Combination with Doxorubicin and Melphalan in Breast Cancer

In the context of breast cancer, Isorhapontigenin, another analog of this compound, has shown remarkable synergistic activity with the chemotherapeutic agents doxorubicin and melphalan in MCF-7 breast cancer cells. The combination of Isorhapontigenin with these drugs leads to a significant reduction in the required concentration of the chemotherapeutic agent to achieve a cytotoxic effect.

Table 2: Synergistic Effects of Isorhapontigenin with Doxorubicin and Melphalan on MCF-7 Breast Cancer Cells

CompoundIC50 (Alone)IC50 (in Combination with Isorhapontigenin)Fold Reduction
Doxorubicin2.63 µMNot explicitly stated, but combination showed synergistic effect2.0-fold reduction in DOX concentration for synergistic effect[4]
Melphalan46.53 µMNot explicitly stated, but combination showed synergistic effect1.7-fold reduction in MEL concentration for synergistic effect[4]

IC50 values are for a 48-hour treatment period.[4]

The synergistic mechanism involves the induction of apoptosis, as evidenced by an increase in the sub-G0/G1 cell population and alterations in the mitochondrial membrane potential.[4] The combination of Isorhapontigenin and doxorubicin was also found to increase the production of reactive oxygen species (ROS), contributing to cancer cell death.[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells (e.g., A549 or MCF-7) in a 96-well plate at a density of 1×10⁵ cells per well and incubate overnight to allow for cell attachment.[2]

  • Treatment: Treat the cells with varying concentrations of this compound/analog, the chemotherapeutic agent, or the combination of both for the desired time period (e.g., 24 or 48 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.01 N HCl in isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This method is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Preparation: Treat cells with the compounds of interest for the specified duration. Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol and store at 4°C for at least 2 hours.[5]

  • Staining: Centrifuge the fixed cells and resuspend the pellet in a staining buffer containing propidium iodide (PI) and RNase A. Incubate in the dark for 1 hour.[2]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells is proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.

Apoptosis Assessment (Caspase Activity Assay)

This assay measures the activity of caspases, which are key mediators of apoptosis.

  • Cell Lysis: Treat cells as required, then lyse the cells to release the cellular contents, including caspases.

  • Substrate Addition: Add a fluorogenic caspase substrate (e.g., for caspase-3 or caspase-9) to the cell lysate.

  • Incubation: Incubate the mixture to allow the active caspases to cleave the substrate.

  • Fluorescence Measurement: Measure the fluorescence using a fluorometer. The intensity of the fluorescence is proportional to the caspase activity.

Visualizing the Mechanisms of Synergy

The following diagrams illustrate the key signaling pathways and experimental workflows involved in the synergistic anti-cancer effects of this compound and its analogs.

G cluster_0 Experimental Workflow: Cell Viability (MTT Assay) A Seed Cells in 96-well plate B Treat with Compounds A->B C Add MTT Reagent B->C D Incubate C->D E Add Solubilization Solution D->E F Measure Absorbance E->F

Caption: Workflow for assessing cell viability using the MTT assay.

G cluster_1 Signaling Pathway: Isorhamnetin + Cisplatin in NSCLC Isorhamnetin Isorhamnetin Microtubules Microtubule Destabilization Isorhamnetin->Microtubules Mitochondria Mitochondrial Membrane Potential Disruption Isorhamnetin->Mitochondria Cisplatin Cisplatin Cisplatin->Microtubules Cisplatin->Mitochondria G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase3->Apoptosis

Caption: Synergistic mechanism of Isorhamnetin and Cisplatin in NSCLC.

G cluster_2 Signaling Pathway: Isorhapontigenin + Doxorubicin in Breast Cancer Isorhapontigenin Isorhapontigenin ROS Increased ROS Production Isorhapontigenin->ROS Mitochondria Mitochondrial Membrane Potential Alteration Isorhapontigenin->Mitochondria Doxorubicin Doxorubicin Doxorubicin->ROS Doxorubicin->Mitochondria ROS->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis SubG0G1 Increased Sub-G0/G1 Population Apoptosis->SubG0G1

Caption: Synergistic mechanism of Isorhapontigenin and Doxorubicin.

This guide underscores the potential of this compound and its analogs as valuable components of combination cancer therapy. The synergistic interactions observed in these preclinical studies warrant further investigation to translate these promising findings into clinical applications, potentially leading to more effective and less toxic cancer treatments.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isorhapontin
Reactant of Route 2
Isorhapontin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.